2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)12-13-11(7-14)8-15-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXTBVDXBOLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693095 | |
| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-27-6 | |
| Record name | 2-(4-Ethylphenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the strategic considerations for its synthesis, focusing on the widely applicable Hantzsch thiazole synthesis, followed by formylation of the thiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.
Introduction: The Significance of the Thiazole Moiety
Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a cornerstone in numerous biologically active molecules and functional materials. The thiazole ring is a key pharmacophore in a wide array of pharmaceuticals, exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The substituent at the 2-position of the thiazole ring, in this case, the 4-ethyl-phenyl group, and the carbaldehyde at the 4-position, provide crucial handles for further chemical modifications, making this compound a valuable intermediate for the synthesis of more complex molecular architectures.[4][5]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, this compound, suggests a two-stage synthetic strategy. The primary disconnection is at the formyl group, which can be introduced onto a pre-formed 2-(4-Ethyl-phenyl)-thiazole core. A common and effective method for such a transformation is the Vilsmeier-Haack reaction.[6][7][8][9] The second disconnection breaks the thiazole ring itself, leading back to simpler, commercially available starting materials via the well-established Hantzsch thiazole synthesis.[1][10][11][12] This approach involves the condensation of an α-haloketone with a thioamide.
Figure 1: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Preparation of 4-Ethylthiobenzamide
The synthesis of the requisite thioamide, 4-ethylthiobenzamide, is a critical first step. While various methods exist for the synthesis of thioamides, a common route involves the reaction of the corresponding nitrile with a source of hydrogen sulfide. Alternatively, the reaction of a benzamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide can be employed. For the purpose of this guide, we will consider the synthesis from 4-ethylbenzonitrile.
Experimental Protocol: Synthesis of 4-Ethylthiobenzamide
-
To a solution of 4-ethylbenzonitrile (1.0 eq) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add sodium hydrosulfide (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and acidified with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to afford 4-ethylthiobenzamide.
Synthesis of 2,3-Dichloropropionaldehyde
2,3-Dichloropropionaldehyde serves as the α-halocarbonyl component in the Hantzsch synthesis. Its preparation can be achieved through the chlorination of acrolein or propionaldehyde.[13][14] Care must be taken during this step due to the reactive nature of the reagents and products.
Experimental Protocol: Synthesis of 2,3-Dichloropropionaldehyde
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve propionaldehyde (1.0 eq) in a suitable solvent like carbon tetrachloride or an aqueous acidic medium.[14]
-
Cool the solution to 0-5 °C.
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature. The reaction is exothermic and requires careful monitoring.
-
The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion, the excess chlorine is purged with an inert gas (e.g., nitrogen).
-
The resulting solution containing 2,3-dichloropropionaldehyde can be used directly in the next step or purified by distillation under reduced pressure.[13][15]
Hantzsch Thiazole Synthesis: Formation of the Thiazole Core
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1][10][11][12] The reaction proceeds via the condensation of an α-haloketone (or aldehyde) with a thioamide. The mechanism involves an initial SN2 reaction between the sulfur of the thioamide and the α-halo carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.[12]
Sources
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An In-depth Technical Guide to 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde (CAS No. 885279-27-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific aldehyde, with a focus on the underlying chemical principles and experimental methodologies relevant to its role as a building block in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and in silico modeling for drug design.
| Property | Value | Source |
| CAS Number | 885279-27-6 | Internal Database |
| Molecular Formula | C12H11NOS | Calculated |
| Molecular Weight | 217.29 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Analogy to similar compounds |
Synthesis of this compound
The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3] For the synthesis of this compound, the key precursors are 4-ethylthiobenzamide and a suitable 3-halo-2-oxopropanal derivative.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the desired thiazole scaffold. The causality behind this experimental choice lies in its reliability and the ready availability of the starting materials.
Caption: Proposed Hantzsch synthesis pathway for this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound based on the Hantzsch synthesis principles.
Step 1: Synthesis of 4-Ethylthiobenzamide
-
To a solution of 4-ethylbenzonitrile in an appropriate solvent (e.g., pyridine or ethanol), add sodium hydrosulfide (NaSH) or Lawesson's reagent.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 4-ethylthiobenzamide.
Step 2: Cyclization to form this compound
-
In a round-bottom flask, dissolve 4-ethylthiobenzamide in a suitable solvent such as ethanol or acetone.[5]
-
Add an equimolar amount of a 3-halo-2-oxopropanal derivative (e.g., 3-chloro-2-oxopropanal or 3-bromo-2-oxopropanal).
-
The reaction mixture is heated to reflux and maintained at that temperature for a period of 2-4 hours. TLC can be used to monitor the formation of the product.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude product can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aldehydic proton: A singlet peak is expected in the downfield region, typically around δ 9.8-10.0 ppm.
-
Thiazole proton: A singlet for the proton at the C5 position of the thiazole ring would likely appear in the region of δ 8.0-8.5 ppm.
-
Aromatic protons: The protons of the 4-ethylphenyl group will show characteristic signals in the aromatic region (δ 7.2-7.9 ppm). A pair of doublets is expected for the para-substituted phenyl ring.
-
Ethyl group protons: A quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons of the ethyl group are expected in the upfield region.
¹³C NMR Spectroscopy:
-
Carbonyl carbon: The aldehyde carbonyl carbon is expected to resonate in the range of δ 185-195 ppm.
-
Thiazole carbons: The carbons of the thiazole ring will appear in the aromatic region.
-
Aromatic carbons: The carbons of the 4-ethylphenyl ring will show signals in the aromatic region.
-
Ethyl group carbons: The methylene and methyl carbons will appear in the aliphatic region.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band corresponding to the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.
-
C=N and C=C stretching: Vibrations of the thiazole and phenyl rings will appear in the 1400-1600 cm⁻¹ region.
-
C-H stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (217.29).
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of a diverse library of compounds with potential therapeutic applications. The aldehyde functionality serves as a versatile handle for further chemical modifications.
Rationale for Application in Medicinal Chemistry
The thiazole nucleus is a bioisostere of other five-membered heterocycles and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets.[2] The 2-phenylthiazole motif, in particular, has been explored for various pharmacological activities.
Caption: Drug discovery workflow starting from this compound.
Potential Therapeutic Targets
Derivatives of 2-phenylthiazole have shown promise in several therapeutic areas:
-
Anticancer Agents: Numerous studies have reported the cytotoxic effects of 2-phenylthiazole derivatives against various cancer cell lines.[9][10] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
-
Antimicrobial Agents: The thiazole ring is a component of many antimicrobial drugs. Derivatives synthesized from this compound could be screened for their activity against a panel of bacteria and fungi.[11]
-
Anti-inflammatory Agents: Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.[1]
Conclusion
This compound is a synthetically accessible and highly versatile building block for the development of novel chemical entities with potential therapeutic value. The robust Hantzsch synthesis provides a reliable method for its preparation, and its aldehyde functionality opens up a vast chemical space for derivatization. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of next-generation therapeutic agents targeting a range of diseases.
References
-
Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]
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ResearchGate. (2025). Synthesis and biological evaluation of 2-Phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]
- El-Sayed, N. N. E., Al-Omair, M. A., & Al-Amri, A. M. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan, 38(02).
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ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
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Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
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Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]
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ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]
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MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
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PubMed. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. [Link]
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ResearchGate. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Asian Journal of Chemistry. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
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ResearchGate. (2025). Heterocycles 21. Reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone. [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
- Supporting Information. (n.d.).
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ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). [Link]
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Physicochemical properties of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Introduction
The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug design due to its ability to engage in various biological interactions.[3] Derivatives of thiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4]
This technical guide focuses on a specific, functionalized derivative: This compound . The presence of the reactive carbaldehyde (aldehyde) group at the 4-position makes this compound a valuable synthetic intermediate, allowing for the facile introduction of diverse chemical functionalities. This guide provides a comprehensive overview of its chemical identity, a robust synthesis protocol, detailed physicochemical properties, and state-of-the-art analytical methodologies for its characterization. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Structure
A precise understanding of a molecule's structure is the foundation of all subsequent chemical and biological investigations.
-
IUPAC Name: 2-(4-ethylphenyl)thiazole-4-carbaldehyde
-
Synonyms: 4-(4-Ethylphenyl)-1,3-thiazole-4-carbaldehyde
-
CAS Number: 383143-98-4[5]
-
Molecular Formula: C₁₂H₁₁NOS[5]
-
Molecular Weight: 217.29 g/mol [5]
Molecular Structure Diagram
Caption: 2D structure of this compound.
Synthesis and Purification
The most reliable and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis .[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] For the target compound, this translates to the reaction between 4-ethylthiobenzamide and 1,3-dichloroacetone, followed by formylation. A more direct approach involves using a formyl-equivalent α-haloketone.
Proposed Synthetic Workflow: Hantzsch Thiazole Synthesis
This protocol is a robust, two-step procedure that first builds the core thiazole ring and then installs the aldehyde functionality.
Caption: Proposed workflow for the synthesis and purification.
Detailed Experimental Protocol: Synthesis
Expertise & Experience: The choice of ethanol as a solvent in Step 1 is critical; it provides good solubility for the reactants and has an appropriate boiling point for the reaction to proceed at a reasonable rate without significant decomposition. The Sommelet reaction in Step 2 is a classic and reliable method for converting benzylic-type halides to aldehydes with minimal over-oxidation.
-
Step 1: Synthesis of 2-(4-Ethylphenyl)-4-(chloromethyl)thiazole
-
To a stirred solution of 4-ethylthiobenzamide (1.0 eq) in absolute ethanol (10 mL/mmol), add 1,3-dichloroacetone (1.1 eq).
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Neutralize the mixture with a saturated sodium bicarbonate solution, which will precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.
-
-
Step 2: Synthesis of 2-(4-Ethylphenyl)-thiazole-4-carbaldehyde
-
Combine the crude 2-(4-ethylphenyl)-4-(chloromethyl)thiazole (1.0 eq) and hexamethylenetetramine (1.2 eq) in a mixture of chloroform and water.
-
Heat the mixture to reflux for 2-3 hours to form the quaternary ammonium salt.
-
After cooling, add an equal volume of concentrated hydrochloric acid and reflux for another 1-2 hours to hydrolyze the salt.
-
Cool the reaction, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude aldehyde.
-
Protocol: Purification
Trustworthiness: A self-validating purification protocol ensures the final compound meets the high purity standards required for subsequent applications. Purity should be assessed at each stage.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with a gradient mobile phase, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
-
Final Purity Assessment:
-
Confirm the purity of the final product to be ≥98% using High-Performance Liquid Chromatography (HPLC) and characterize its structure using NMR and MS (see Section 4).
-
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
| Property | Value / Description | Experimental Protocol Justification |
| Appearance | Expected to be a yellow or off-white solid. | Based on analogous compounds like 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde, which is a yellow solid.[8] |
| Melting Point | To be determined experimentally (TBD). | Protocol: Determined using a calibrated digital melting point apparatus. A sharp melting range indicates high purity. |
| Solubility | TBD. Expected to be soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃) and poorly soluble in water. | Protocol: Measure solubility by adding aliquots of the compound to a fixed volume of solvent at a controlled temperature until saturation is reached. Essential for selecting appropriate solvents for reactions, formulations, and biological assays. |
| Lipophilicity (logP) | TBD. Predicted values are often available in chemical databases. | Protocol (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured by UV-Vis spectroscopy or HPLC to determine the partition coefficient. LogP is critical for predicting membrane permeability and drug-likeness. |
| Acidity/Basicity (pKa) | TBD. The thiazole nitrogen is weakly basic. The aldehyde proton is not acidic. | Protocol (Potentiometric Titration): Dissolve the compound in a suitable solvent mixture (e.g., methanol/water) and titrate with a standardized acid (e.g., HCl). The pKa is determined from the inflection point of the titration curve. This value is crucial for understanding the compound's ionization state at physiological pH. |
Analytical Characterization
Rigorous analytical characterization is non-negotiable for validating the identity, structure, and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information for structural elucidation in solution.
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically δ 9.9-10.1 ppm . Its downfield shift is due to the strong electron-withdrawing effect of the carbonyl oxygen.
-
Thiazole Proton (H-5): A singlet is expected around δ 8.0-8.3 ppm . Its precise location is influenced by the electronic effects of the adjacent aldehyde and the thiazole ring itself.
-
Aromatic Protons (Phenyl Ring): The 4-ethylphenyl group will present as two doublets in an AA'BB' system. The two protons ortho to the thiazole ring are expected around δ 7.8-8.0 ppm , and the two protons meta are expected around δ 7.3-7.5 ppm .
-
Ethyl Group Protons (-CH₂CH₃): A quartet around δ 2.7-2.8 ppm (for the -CH₂-) and a triplet around δ 1.2-1.4 ppm (for the -CH₃-), with a coupling constant (J) of ~7.5 Hz.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aldehyde Carbonyl: δ 185-195 ppm .
-
Thiazole Carbons: C2 (attached to phenyl) ~δ 165-170 ppm ; C4 (attached to aldehyde) ~δ 150-155 ppm ; C5 ~δ 125-130 ppm .
-
Phenyl Carbons: Six signals are expected in the aromatic region (δ 125-150 ppm ), with the carbon attached to the ethyl group being the most upfield.
-
Ethyl Carbons: -CH₂- ~δ 28-30 ppm ; -CH₃- ~δ 14-16 ppm .
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Method: Electrospray Ionization (ESI-MS) in positive ion mode.
-
Expected Molecular Ion Peak ([M+H]⁺): 218.06 m/z.
-
Key Fragmentation: Loss of the aldehyde group (-CHO) or cleavage at the ethyl group are plausible fragmentation pathways that can be analyzed to support the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ .
-
C=N Stretch (Thiazole Ring): A medium intensity band around 1580-1610 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic/Aldehydic): Bands above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ .
Purity Determination by HPLC
This workflow ensures the final product is suitable for high-stakes applications like drug screening.
Caption: Standard HPLC workflow for purity assessment.
Reactivity, Stability, and Safety
-
Reactivity: The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and oxidation/reduction. This makes it an excellent handle for synthetic elaboration. The thiazole ring is relatively stable and aromatic but can undergo electrophilic substitution under certain conditions.
-
Stability and Storage: The compound should be stored in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[9] Recommended storage temperature is 2-8°C.[5]
-
Safety: While specific toxicity data for this compound is not available, it should be handled with standard laboratory precautions. Assume it is an irritant to the skin, eyes, and respiratory system.[10] Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications and Research Interest
The title compound is not an end-product but a valuable building block. Its significance lies in its potential to serve as a precursor for more complex molecules with therapeutic potential. Given the established biological activities of the thiazole class of compounds, derivatives of this compound are of significant interest in:
-
Drug Discovery: As an intermediate for synthesizing libraries of compounds to be screened for various biological targets, including kinases, proteases, and receptors. The ethylphenyl group provides lipophilicity, while the aldehyde allows for diverse derivatization.
-
Anticancer Research: Many potent anticancer agents feature a thiazole core.[1] This compound provides a scaffold to build novel structures for evaluation against cancer cell lines.
-
Antimicrobial Development: Thiazole derivatives have been investigated for their antibacterial and antifungal properties.[11]
References
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (MDPI) [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (ACS Publications) [Link]
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Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. (ResearchGate) [Link]
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4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. (Pharmaffiliates) [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (Thieme) [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (PubMed Central) [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (PubMed Central) [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (MDPI) [Link]
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2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole scaffold is a core component in numerous FDA-approved drugs and serves as a versatile pharmacophore in drug discovery.[1][2] Understanding the three-dimensional atomic arrangement and intermolecular interactions of this specific derivative is paramount for rational drug design, polymorphism screening, and the development of novel therapeutic agents with optimized physicochemical properties.[3][4] This document details the complete workflow, from synthesis and single-crystal growth to data collection via Single-Crystal X-ray Diffraction (SCXRD), structure solution, and in-depth analysis of the resulting crystal structure. The causality behind key experimental choices is explained, providing researchers and drug development professionals with actionable insights into the structural landscape of this important class of molecules.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "wonder nucleus" in medicinal chemistry.[5] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[3][5][6] The structural rigidity of the thiazole ring, combined with its capacity for diverse intermolecular interactions, makes it an excellent scaffold for designing molecules that can bind to specific biological targets with high affinity and selectivity.[1][7]
The title compound, this compound, combines three key structural features:
-
The 2-phenyl-thiazole core: A well-established pharmacophore.
-
A 4-ethyl substituent: A lipophilic group that can influence binding affinity and pharmacokinetic properties.
-
A 4-carbaldehyde group: A reactive handle for synthetic modification, allowing for the creation of libraries of derivatives (e.g., Schiff bases, alcohols) for structure-activity relationship (SAR) studies.[8]
Crystal structure analysis provides the definitive, atomic-level map of a molecule's conformation and its interactions in the solid state.[9][10] This information is crucial for understanding polymorphism, predicting solubility, and guiding the design of co-crystals or new analogues with enhanced therapeutic potential.[4]
Synthesis and Single-Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. The proposed pathway involves the reaction of a thioamide with an α-halocarbonyl compound.
Protocol 2.1: Synthesis of this compound
-
Step A: Synthesis of 4-Ethylthiobenzamide (Intermediate)
-
To a solution of 4-ethylbenzonitrile (1.0 eq) in pyridine (10 vol), add triethylamine (2.0 eq).
-
Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 6-8 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by pouring it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-ethylthiobenzamide.
-
-
Step B: Cyclization to form the Thiazole Ring
-
Dissolve 4-ethylthiobenzamide (1.0 eq) in absolute ethanol (15 vol).
-
Add 1,3-dichloroacetone (1.1 eq) to the solution. Rationale: 1,3-dichloroacetone serves as the α-halocarbonyl component, which upon cyclization and subsequent hydrolysis will yield the desired 4-carbaldehyde.
-
Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.[11][12][13]
-
Growing Diffraction-Quality Single Crystals
The key to successful crystal growth is to approach supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice. Obtaining crystals suitable for SCXRD can be more of an art than a science, often requiring screening of multiple conditions.[14]
Protocol 2.2: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system (e.g., ethyl acetate/hexane mixture) at room temperature. Use a clean, small glass vial.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks. Rationale: Slow evaporation maintains a state of slight supersaturation for an extended period, which favors the growth of a few large, well-ordered crystals rather than many small, imperfect ones.
-
Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a laboratory bench) at a constant temperature.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove a crystal from the mother liquor using a cryo-loop and immediately mount it on the diffractometer.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional structure of a crystalline molecule.[10][15] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
The journey from a crystal to a refined structure follows a well-defined, multi-step process.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Protocol 2.3: SCXRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the goniometer head of the diffractometer. Rationale: Cryo-cooling minimizes thermal motion of the atoms and reduces radiation damage, leading to higher quality diffraction data.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers with area detectors can collect thousands of reflections simultaneously.[16]
-
Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled. An absorption correction is applied based on the crystal's shape and composition.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: An initial molecular model is built and refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms.
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure the model is chemically sensible and accurately represents the data.
Structural Analysis and Discussion
The refined crystallographic model provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.
Molecular Conformation
The analysis of the molecular structure of this compound reveals several key geometric features. The thiazole ring and the adjacent phenyl ring are expected to be nearly coplanar to maximize π-conjugation. However, a slight dihedral angle between the two rings is common due to steric hindrance.[17] The ethyl group is likely to adopt a low-energy conformation, extending away from the thiazole core. The carbaldehyde group's orientation is critical as it dictates its accessibility for intermolecular interactions.
Crystal Packing and Intermolecular Interactions
The stability of a molecular crystal is governed by a network of non-covalent interactions that dictate how the molecules pack together.[18] For this compound, the primary interactions driving the supramolecular assembly are expected to be weak C-H···O and C-H···N hydrogen bonds, along with possible π-π stacking.
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor. Aromatic C-H groups from neighboring phenyl rings or aliphatic C-H groups from the ethyl substituent can act as donors, often forming centrosymmetric dimers or extended chains.
-
C-H···N Hydrogen Bonds: The nitrogen atom of the thiazole ring can also act as a hydrogen bond acceptor, interacting with C-H donors from adjacent molecules.
-
π-π Stacking: The electron-rich phenyl and thiazole rings can engage in offset face-to-face or edge-to-face π-stacking interactions, contributing significantly to the overall packing energy.
These interactions assemble the individual molecules into a stable, three-dimensional architecture.[19]
Caption: Key Intermolecular Interactions in the Crystal Lattice.
Table 1: Crystallographic Data and Refinement Details (Hypothetical Data)
| Parameter | Value |
| Chemical Formula | C₁₂H₁₁NOS |
| Formula Weight | 217.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 5.987(1) |
| c (Å) | 20.456(4) |
| β (°) | 98.54(1) |
| Volume (ų) | 1030.8(4) |
| Z | 4 |
| ρcalc (g/cm³) | 1.401 |
| μ (mm⁻¹) | 0.285 |
| F(000) | 456 |
| Reflections collected | 7850 |
| Independent reflections | 2350 [R(int) = 0.021] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.129 |
| Goodness-of-fit on F² | 1.05 |
Implications for Drug Development and Materials Science
The detailed structural knowledge gained from this analysis directly informs several key aspects of the drug development process:
-
Structure-Based Drug Design: The precise conformation of the molecule and the nature of its intermolecular interactions provide a validated 3D model that can be used for in silico studies, such as molecular docking with target proteins.[7][20]
-
Polymorph Prediction and Control: Identifying the stable packing arrangement is the first step in understanding and controlling polymorphism, a critical factor for the stability, bioavailability, and intellectual property of an active pharmaceutical ingredient (API).[4]
-
Lead Optimization: The aldehyde group is a versatile synthetic handle. The crystal structure reveals its steric and electronic environment, guiding the design of new derivatives. For example, converting the aldehyde to a Schiff base could introduce new hydrogen bonding donors and acceptors, potentially altering the binding mode to a biological target or improving crystal packing.[8]
-
Co-crystal Engineering: Understanding the primary hydrogen bonding motifs (e.g., the C-H···O interaction) allows for the rational design of co-crystals with pharmaceutically acceptable co-formers, which can be used to modulate properties like solubility and stability.
Conclusion
This guide has outlined the comprehensive process for the synthesis, crystallization, and definitive structural characterization of this compound. Through the application of single-crystal X-ray diffraction, we can obtain a precise three-dimensional model of the molecule, revealing its solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing. This atomic-level insight is not merely an academic exercise; it is a foundational pillar of modern drug discovery and materials science, providing an essential blueprint for the rational design of new chemical entities with enhanced efficacy, safety, and developability. The structural data presented herein serves as a critical starting point for further computational modeling, lead optimization, and formulation development for this promising class of thiazole derivatives.
References
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Structure of 2, 4-disubstituted thiazole derivatives. - ResearchGate. Available from: [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC. Available from: [Link]
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Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
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Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). Available from: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Available from: [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ResearchGate. Available from: [Link]
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An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed. Available from: [Link]
-
Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles | Request PDF - ResearchGate. Available from: [Link]
-
Computational Assessment of Thiazole Derivatives as Potential Antidiabetic Agents through Molecular Docking Studies - ResearchGate. Available from: [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Available from: [Link]
-
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Available from: [Link]
-
Thiazole based compounds: Significance and symbolism. Available from: [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC. Available from: [Link]
-
3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University. Available from: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available from: [Link]
-
Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Available from: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]
-
Small molecule crystallography - Excillum. Available from: [Link]
-
Part of the crystal structure showing intermolecular interactions with dotted lines. H-atoms not involved in hydrogen bonds have been excluded. - ResearchGate. Available from: [Link]
-
Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing). Available from: [Link]
-
Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Available from: [Link]
-
Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI. Available from: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Available from: [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. Available from: [Link]
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Spectroscopic Characterization of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde: A Technical Guide
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the lens of modern spectroscopic techniques. We will explore the rationale behind experimental design, data acquisition, and the intricate process of spectral interpretation, ensuring a comprehensive understanding of the molecule's chemical fingerprint.
Introduction to this compound
This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds. The substitution pattern, featuring a 4-ethylphenyl group at the 2-position and a carbaldehyde (aldehyde) group at the 4-position, dictates its unique chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development.
This guide will focus on the two primary techniques for structural determination: Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework, and Mass Spectrometry (MS), which reveals the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For this compound, both ¹H NMR and ¹³C NMR spectra will provide critical information.
Experimental Protocol: NMR Data Acquisition
A robust and self-validating protocol is essential for acquiring high-quality NMR data. The following steps outline a standard procedure for a sample of this compound.
Step 1: Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
Step 2: Instrument Setup and Calibration
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is crucial for sharp, well-resolved peaks.
-
Calibrate the pulse widths for accurate quantitative measurements and optimal signal intensity.
Step 3: Data Acquisition
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer experimental time are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively, aiding in unambiguous signal assignments.
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to structural elucidation using NMR spectroscopy.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) are in parts per million (ppm) relative to TMS.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | ~9.9 - 10.1 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Data from a similar compound, 2-p-tolyl-thiazole-4-carbaldehyde, shows the aldehyde proton at 10.1 ppm.[2] |
| Thiazole-H5 | ~8.1 - 8.3 | Singlet (s) | 1H | The proton on the thiazole ring is in an electron-deficient aromatic system, leading to a downfield shift. For 2-p-tolyl-thiazole-4-carbaldehyde, this proton appears at 8.1 ppm.[2] |
| Phenyl-H (ortho to thiazole) | ~7.8 - 8.0 | Doublet (d) | 2H | These protons are deshielded by the aromatic ring current and the electron-withdrawing effect of the thiazole ring. |
| Phenyl-H (meta to thiazole) | ~7.2 - 7.4 | Doublet (d) | 2H | These protons are shielded relative to the ortho protons. |
| Ethyl-CH₂ | ~2.7 | Quartet (q) | 2H | The methylene protons are adjacent to the aromatic ring and are split into a quartet by the neighboring methyl protons. |
| Ethyl-CH₃ | ~1.2 | Triplet (t) | 3H | The methyl protons are split into a triplet by the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde-C=O | ~185 - 192 | The carbonyl carbon is significantly deshielded due to the double bond to the highly electronegative oxygen atom. Aldehyde carbons in similar structures appear in this range.[1][3] |
| Thiazole-C2 | ~168 - 172 | This carbon is attached to both sulfur and nitrogen, leading to a downfield shift. |
| Thiazole-C4 | ~150 - 155 | This carbon is attached to the aldehyde group and is part of the aromatic ring. |
| Thiazole-C5 | ~125 - 130 | This carbon is adjacent to the sulfur atom and bears a proton. |
| Phenyl-C (ipso) | ~130 - 135 | The carbon atom of the phenyl ring directly attached to the thiazole ring. |
| Phenyl-C (para) | ~145 - 150 | The carbon atom of the phenyl ring attached to the ethyl group. |
| Phenyl-C (ortho) | ~126 - 129 | Aromatic carbons ortho to the thiazole substituent. |
| Phenyl-C (meta) | ~128 - 130 | Aromatic carbons meta to the thiazole substituent. |
| Ethyl-CH₂ | ~28 - 30 | Aliphatic methylene carbon. |
| Ethyl-CH₃ | ~15 - 17 | Aliphatic methyl carbon. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
Step 1: Sample Introduction and Ionization
-
Introduce a dilute solution of the sample into the mass spectrometer.
-
Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used, which typically results in more extensive fragmentation.
Step 2: Mass Analysis
-
The ions are separated based on their m/z ratio by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.
-
High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.
Step 3: Data Interpretation
-
The resulting mass spectrum is a plot of ion abundance versus m/z.
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural insights.
Workflow for Mass Spectrometry Data Acquisition and Analysis
Caption: General workflow for mass spectrometry analysis.
Predicted Mass Spectrum Data
The molecular formula of this compound is C₁₂H₁₁NOS.
-
Molecular Weight: The calculated monoisotopic mass is approximately 217.056 g/mol .
-
Molecular Ion Peak: In an ESI mass spectrum, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 218.064. In an EI spectrum, the molecular ion peak [M]⁺˙ would be at m/z 217.
-
Key Fragmentation Patterns: Fragmentation in mass spectrometry provides a roadmap of the molecule's structure. Studies on similar 2-arylthiazoles have shown characteristic fragmentation pathways.[4]
-
Loss of the aldehyde group (-CHO) as a neutral radical (29 Da) or carbon monoxide (CO) (28 Da) from the molecular ion.
-
Cleavage of the ethyl group, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da).
-
Cleavage of the thiazole ring itself can lead to characteristic fragment ions.
-
Predicted Fragmentation Table
| m/z | Possible Fragment | Plausible Neutral Loss |
| 217 | [C₁₂H₁₁NOS]⁺˙ | (Molecular Ion, EI) |
| 188 | [C₁₁H₁₀NS]⁺ | CHO |
| 189 | [C₁₂H₁₁S]⁺ | NO |
| 149 | [C₉H₇S]⁺ | C₂H₅, CO |
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of this compound. The predicted ¹H and ¹³C NMR data offer a detailed map of the proton and carbon environments, while mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This guide serves as a foundational resource for researchers, enabling them to anticipate, acquire, and interpret the spectroscopic data for this and structurally related compounds, thereby facilitating advancements in chemical synthesis and drug discovery.
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The Hantzsch Synthesis: A Cornerstone in the Development of 2-Aryl-Thiazole Derivatives for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Among its derivatives, 2-aryl-thiazoles are of particular importance, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this critical molecular framework.[4][6][7] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aryl-thiazole derivatives, focusing on its core mechanism, critical reaction parameters, modern procedural optimizations, and practical applications in drug development.
The Strategic Importance of the 2-Aryl-Thiazole Moiety
The thiazole nucleus is a cornerstone in the design of therapeutic agents due to its unique physicochemical properties and ability to engage in various biological interactions.[8] Its presence in drugs like the antiretroviral Ritonavir and the antimicrobial Sulfathiazole underscores its significance.[2] The attachment of an aryl group at the 2-position often enhances biological efficacy by introducing favorable pharmacokinetic properties and providing a vector for interacting with specific receptor pockets. This makes the efficient synthesis of 2-aryl-thiazoles a critical objective for medicinal chemists.
Deconstructing the Core: The Hantzsch Synthesis Mechanism
The classical Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6][9] For the synthesis of 2-aryl-thiazoles, this typically involves an α-bromoacetophenone derivative and a thioamide or thiourea. The reaction proceeds through a well-established, multi-step pathway that is both reliable and high-yielding.[4][9]
The mechanism can be broken down into three primary stages:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This displaces the halide leaving group and forms a key acyclic intermediate.[4]
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step forges the five-membered ring, creating a hydroxythiazoline intermediate.[1][9]
-
Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.[4]
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism
Optimizing the Synthesis: A Scientist's Perspective
While the Hantzsch synthesis is fundamentally robust, achieving optimal yields, purity, and reaction times requires careful consideration of several experimental parameters. The choice of conditions can significantly impact the reaction's efficiency and can be tailored to accommodate sensitive functional groups or to align with green chemistry principles.
Solvent Selection and Temperature
The choice of solvent is critical. Alcohols, such as ethanol or methanol, are commonly used as they effectively dissolve the reactants and facilitate the reaction, often under reflux conditions.[9] The elevated temperature provides the necessary activation energy for both the initial SN2 reaction and the final dehydration step. However, modern approaches have demonstrated the reaction's viability in greener solvents like water or ethanol/water mixtures, sometimes enhanced by catalysts or alternative energy sources.[8][10]
Catalysis and Reaction Time
While many Hantzsch syntheses proceed without an explicit catalyst, acidic or basic conditions can influence the reaction rate and even the regioselectivity.[11] For instance, the presence of a mild base can neutralize the HX byproduct, while acidic conditions can accelerate the final dehydration step.
Recent advancements have focused on accelerating the reaction and improving its environmental footprint. These include:
-
Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes by efficiently heating the polar reactants and solvent.[12]
-
Ultrasonic Irradiation: Sonication provides mechanical energy that enhances mass transfer and accelerates the reaction rate, often allowing the synthesis to proceed at room temperature.[8][13]
-
Heterogeneous Catalysis: The use of solid-supported catalysts, such as silica-supported tungstosilicic acid, facilitates a one-pot, multi-component reaction and allows for easy catalyst recovery and reuse, aligning with green chemistry principles.[8][13][14]
Comparative Overview of Methodologies
The table below summarizes the key differences between conventional and modern approaches to the Hantzsch synthesis.
| Parameter | Conventional Heating | Microwave-Assisted | Ultrasonic Irradiation |
| Energy Source | Thermal (Hot Plate/Oil Bath) | Electromagnetic (Microwaves) | Acoustic (Ultrasound) |
| Typical Solvent | Ethanol, Methanol | Ethanol, Methanol, DMF | Ethanol/Water[8] |
| Reaction Time | Hours (e.g., 2-8 hours)[15] | Minutes (e.g., 5-15 min)[12] | 1.5 - 2 hours at RT[14] |
| Temperature | Reflux (e.g., 65-80 °C)[10][15] | Controlled, often elevated | Room Temperature[8][13] |
| Key Advantage | Simplicity, widely accessible | Drastic reduction in time | Energy efficiency, mild conditions |
| Key Disadvantage | Long reaction times, high energy use | Requires specialized equipment | May not be suitable for all substrates |
Field-Proven Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-aryl-thiazole derivatives, representing both a classic and a modern, eco-friendly approach.
Caption: Figure 2: General Experimental Workflow
Protocol 1: Classic Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating
This protocol is adapted from established, straightforward procedures for synthesizing a simple yet foundational 2-aryl-thiazole derivative.[9]
-
Materials:
-
2-Bromoacetophenone (5.0 mmol, ~0.995 g)
-
Thiourea (7.5 mmol, ~0.571 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
-
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) to the vial.
-
Attach a reflux condenser and heat the mixture with stirring on a hot plate to reflux (~65 °C).
-
Maintain the reflux for 30-60 minutes. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of starting material), remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any HBr byproduct and precipitates the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Spread the collected solid on a watch glass and allow it to air dry or dry in a vacuum oven to obtain the crude product. The product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[9]
-
Protocol 2: One-Pot, Catalyst-Assisted Synthesis under Ultrasonic Irradiation
This protocol illustrates a modern, environmentally benign approach for a multi-component synthesis, adapted from procedures using solid-supported catalysts and ultrasound.[8][10][13]
-
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted Benzaldehyde (e.g., Benzaldehyde) (1 mmol)
-
Silica-supported tungstosilicic acid (SiW/SiO₂) (15 mol%)
-
Ethanol/Water (1:1 v/v, 5 mL)
-
-
Procedure:
-
In a suitable reaction vessel, combine the α-haloketone (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and the SiW/SiO₂ catalyst (15 mol%).
-
Add 5 mL of the ethanol/water (1:1) solvent system.
-
Place the vessel in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 2 hours.[8][13]
-
Upon completion, filter the reaction mixture to recover the solid product and the reusable catalyst.
-
Wash the solid with a small amount of cold ethanol.
-
To separate the product from the catalyst, dissolve the collected solid in a minimal amount of a solvent like acetone, in which the product is soluble but the silica-supported catalyst is not.
-
Filter the solution to remove the SiW/SiO₂ catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the purified thiazole derivative.
-
Conclusion
The Hantzsch thiazole synthesis is a testament to the enduring power of classic name reactions in organic chemistry. Its reliability, high yields, and operational simplicity have cemented its role as a primary tool for accessing the medicinally vital 2-aryl-thiazole scaffold.[6][9] As demonstrated, the classical method continues to be relevant, while modern adaptations leveraging ultrasound, microwave energy, and novel catalytic systems offer significant improvements in efficiency, reaction time, and environmental impact.[8][12] For researchers and professionals in drug development, a thorough understanding of both the fundamental mechanism and the advanced applications of the Hantzsch synthesis is indispensable for the rapid and effective development of next-generation thiazole-based therapeutics.
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An In-depth Technical Guide to the Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde: Starting Materials and Core Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a crucial intermediate in the synthesis of various pharmacologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] The specific substitution pattern of this molecule, featuring a 4-ethylphenyl group at the 2-position and a reactive carbaldehyde at the 4-position, makes it a versatile building block for the elaboration of more complex molecular architectures. This guide provides a detailed examination of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles.
Two principal strategies dominate the synthesis of this compound: the construction of the thiazole ring with the aldehyde precursor in place, most notably via the Hantzsch thiazole synthesis, and the formylation of a pre-synthesized 2-(4-ethylphenyl)thiazole core.
Strategy 1: Hantzsch Thiazole Synthesis and Subsequent Formylation
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole ring from an α-haloketone and a thioamide.[3][4][5] While a direct Hantzsch synthesis to yield the 4-carbaldehyde is conceivable, a more practical and widely applicable approach involves the synthesis of the 2-(4-ethylphenyl)thiazole core followed by a subsequent formylation step.
Starting Material 1: 2-Bromo-1-(4-ethylphenyl)ethanone
This α-bromoketone is a key electrophilic component in the Hantzsch synthesis. Its preparation typically begins with the commercially available 4-ethylacetophenone.
Synthesis Protocol:
-
Bromination of 4-Ethylacetophenone: 4-Ethylacetophenone is dissolved in a suitable solvent, such as chloroform or dioxane.[6][7]
-
A catalytic amount of a Lewis acid, like anhydrous aluminum chloride, can be added to facilitate the reaction.[6]
-
Bromine is then added dropwise to the solution, typically under cooling to control the exothermicity of the reaction.[6][7]
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and unreacted bromine.[7]
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-bromo-1-(4-ethylphenyl)ethanone.[6]
| Parameter | Value | Reference |
| Starting Material | 4-Ethylacetophenone | [8] |
| Reagent | Bromine | [6][7] |
| Solvent | Chloroform or Dioxane | [6][7] |
| Catalyst | Anhydrous Aluminum Chloride (optional) | [6] |
| Purity | >95% | [8] |
Starting Material 2: 4-Ethylthiobenzamide
The thioamide provides the nitrogen and sulfur atoms for the thiazole ring. 4-Ethylthiobenzamide can be synthesized from 4-ethylbenzonitrile or 4-ethylbenzamide.
Synthesis Protocol (from 4-ethylbenzamide):
-
Thionation of 4-Ethylbenzamide: 4-Ethylbenzamide is reacted with a thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), in an anhydrous solvent like toluene or dioxane.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched, often by carefully pouring it into a saturated sodium bicarbonate solution.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated.
-
The crude 4-ethylthiobenzamide is purified by recrystallization or column chromatography.
Hantzsch Reaction and Formylation Workflow
Caption: Hantzsch Synthesis followed by Formylation.
Strategy 2: Synthesis via Formylation of a Pre-formed Thiazole Ring
This strategy focuses on first constructing the 2-(4-ethylphenyl)thiazole core and then introducing the aldehyde group at the C4 position. The Vilsmeier-Haack reaction is the method of choice for this transformation.[9][10][11]
Starting Material 1: 4-Ethylthiobenzamide
As in the first strategy, 4-ethylthiobenzamide is a key precursor. Its synthesis is described in the section above.
Starting Material 2: Ethyl 2-chloro-3-oxopropanoate
This α-halo-β-ketoester serves as the three-carbon building block that will form the C4 and C5 atoms of the thiazole ring, along with the ester group at C4 which can then be converted to the aldehyde.
Synthesis Protocol:
The synthesis of ethyl 2-chloro-3-oxopropanoate can be achieved by the chlorination of ethyl 3-oxopropanoate (ethyl formylacetate) or a related β-ketoester.[12][13][14][15][16]
-
Chlorination: Ethyl 3-oxopentanoate is dissolved in a suitable solvent like chloroform.[12]
-
Sulphuryl chloride is added dropwise at a controlled temperature (e.g., 10-15°C).[12]
-
The mixture is stirred, potentially overnight at room temperature, and then briefly refluxed.[12]
-
After cooling, the reaction mixture is washed with water and sodium bicarbonate solution.[12]
-
The organic layer is dried and concentrated, and the product is purified by distillation under reduced pressure.[12]
| Parameter | Value | Reference |
| Starting Material | Ethyl 3-oxopentanoate | [12] |
| Reagent | Sulphuryl chloride | [12] |
| Solvent | Chloroform | [12] |
| Product | Ethyl 2-chloro-3-oxopentanoate | [12] |
Thiazole Formation and Vilsmeier-Haack Formylation
The synthesis of the target molecule via this route involves the initial formation of 2-(4-ethylphenyl)thiazole-4-carboxylate, which is then converted to the final aldehyde. A more direct approach is the formylation of 2-(4-ethylphenyl)thiazole.
Synthesis of 2-(4-ethylphenyl)thiazole:
-
Condensation: 4-Ethylthiobenzamide is reacted with an α-halocarbonyl compound, such as chloroacetaldehyde or a precursor, in a solvent like ethanol.
-
The reaction mixture is typically heated to reflux to drive the condensation and cyclization.
-
After the reaction is complete, the solvent is removed, and the residue is worked up and purified to yield 2-(4-ethylphenyl)thiazole.
Vilsmeier-Haack Formylation Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[9][10]
-
Formylation: A solution of 2-(4-ethylphenyl)thiazole in DMF is added to the pre-formed Vilsmeier reagent at a low temperature.[17]
-
The reaction mixture is then typically heated to promote the electrophilic substitution. The reaction temperature and time are dependent on the reactivity of the substrate.[9]
-
Hydrolysis: Upon completion, the reaction is quenched by pouring it onto crushed ice and then neutralized with a base (e.g., sodium hydroxide or sodium carbonate) to hydrolyze the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is then purified by column chromatography or recrystallization.
Caption: Vilsmeier-Haack Formylation Pathway.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice between the Hantzsch synthesis followed by formylation and the direct formylation of a pre-formed thiazole ring will depend on the availability of starting materials, desired scale, and the specific expertise of the research team. Both routes offer reliable access to this valuable synthetic intermediate. The protocols and starting materials detailed in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this key building block for their research endeavors.
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A Comprehensive Technical Guide to 2-(4-Ethylphenyl)-thiazole-4-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides an in-depth exploration of 2-(4-ethylphenyl)-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthetic methodologies, and its established and potential applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this molecule.
Introduction and Chemical Identity
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive molecules and approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[4] 2-(4-Ethylphenyl)-thiazole-4-carbaldehyde belongs to this important class of compounds, featuring a phenyl ring substituted with an ethyl group at the para position, attached to the second position of the thiazole ring, and a carbaldehyde (formyl) group at the fourth position.
IUPAC Name and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-ethylphenyl)-1,3-thiazole-4-carbaldehyde .
The structure is as follows:
Molecular Formula: C₁₂H₁₁NOS
Molecular Weight: 217.29 g/mol
Physicochemical and Spectroscopic Properties
The physicochemical properties of 2-(4-ethylphenyl)-thiazole-4-carbaldehyde are crucial for its handling, formulation, and biological activity. Below is a summary of its key properties, with some values estimated based on closely related analogs.
| Property | Value (or expected range) |
| Appearance | Expected to be a solid at room temperature (e.g., yellow solid)[5] |
| Molecular Weight | 217.29 g/mol |
| Melting Point | Not precisely reported, but analogs like 2-p-tolyl-thiazole-4-carbaldehyde melt at 128-130 °C[6] |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. |
| Storage Conditions | Store at 0-8 °C to maintain stability.[5] |
Spectroscopic Characterization
The structural elucidation of 2-(4-ethylphenyl)-thiazole-4-carbaldehyde relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aldehyde proton (around 10 ppm), aromatic protons on the phenyl and thiazole rings (7-8.5 ppm), the quartet and triplet of the ethyl group, and the thiazole proton.[2][6]
-
¹³C NMR will display distinct peaks for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ethyl group.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the aldehyde group is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[6]
Synthesis of 2-(4-Ethylphenyl)-thiazole-4-carbaldehyde
The synthesis of 2-aryl-thiazole-4-carbaldehydes typically involves a multi-step process. A common and effective route is the Hantzsch thiazole synthesis followed by oxidation of a hydroxymethyl group or reduction of a carboxylic acid ester.
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for 2-(4-ethylphenyl)-thiazole-4-carbaldehyde.
Caption: A generalized synthetic workflow for 2-(4-ethylphenyl)-thiazole-4-carbaldehyde.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for similar compounds.[6][8]
Step 1: Synthesis of 4-Ethylthiobenzamide
-
To a solution of 4-ethylbenzonitrile in a suitable solvent (e.g., pyridine), add phosphorus pentasulfide (P₄S₁₀).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-ethylthiobenzamide.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 4-ethylthiobenzamide and an equimolar amount of a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal) in a polar solvent such as ethanol.
-
Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry to yield crude 2-(4-ethylphenyl)-thiazole-4-carbaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Discovery and Materials Science
The thiazole scaffold is a versatile building block in the development of novel therapeutic agents and functional materials.[1][4]
Medicinal Chemistry and Biological Activities
Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][9][10][11]
-
Anticancer Activity: Many 2-arylthiazole derivatives have been investigated as potential anticancer agents.[2][10][12] They can exert their effects through various mechanisms, such as the inhibition of protein kinases or the induction of apoptosis. The 2-(4-ethylphenyl)-thiazole-4-carbaldehyde core can be a starting point for the synthesis of a library of compounds to be screened for cytotoxic activity against various cancer cell lines.
-
Antimicrobial and Antifungal Activity: The thiazole ring is present in several antimicrobial and antifungal drugs.[9][13] The title compound and its derivatives could be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition: The structural features of 2-(4-ethylphenyl)-thiazole-4-carbaldehyde make it a candidate for the design of enzyme inhibitors. The aldehyde group can act as a reactive "warhead" to form covalent bonds with active site residues of target enzymes.
Potential Signaling Pathway Involvement
Given the known activities of related thiazole compounds, a potential mechanism of action for derivatives of 2-(4-ethylphenyl)-thiazole-4-carbaldehyde in cancer could involve the inhibition of key signaling pathways, such as the c-Met kinase pathway.[4]
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- 13. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde in Organic Solvents
An In-Depth Technical Guide
Abstract
The characterization of a compound's solubility is a cornerstone of early-stage drug development and chemical process design. It directly influences bioavailability, formulation strategies, and reaction kinetics. This guide provides a comprehensive framework for determining the solubility profile of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a thiazole derivative with potential applications in medicinal chemistry. We will move from theoretical solubility predictions that guide solvent selection to detailed, step-by-step experimental protocols for accurate quantification. The methodologies presented herein, including the gold-standard isothermal shake-flask method and robust HPLC-UV quantification, represent a self-validating workflow designed to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Theoretical Framework
This compound is a heterocyclic compound featuring a thiazole ring, an aromatic phenyl group, and a reactive aldehyde functional group. Its structural characteristics—a blend of aromatic, heterocyclic, and polar moieties—suggest a nuanced solubility profile that must be empirically determined.
Before embarking on experimental work, it is crucial to establish a theoretical framework. The principle of "like dissolves like" provides a foundational, qualitative guide. Solubility is maximized when the intermolecular forces between the solute (this compound) and the solvent are similar to the solute-solute and solvent-solvent forces.
Key molecular features influencing solubility include:
-
Aromatic Phenyl and Thiazole Rings: Capable of π-π stacking interactions, suggesting potential solubility in aromatic solvents like toluene.
-
Carbaldehyde Group: A polar functional group capable of forming hydrogen bonds with protic solvents (e.g., alcohols) and strong dipole-dipole interactions with aprotic polar solvents (e.g., DMSO, acetonitrile).
-
Ethyl Group: A nonpolar alkyl substituent that slightly increases lipophilicity.
A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct a solvent's properties into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). While determining the precise HSP for a novel compound requires extensive experimentation, predicting its values can guide the selection of a diverse and informative set of solvents for screening.
Strategic Selection of Solvents
The objective is to probe the compound's solubility across a spectrum of solvent polarities and functionalities. The chosen solvents are categorized to ensure a comprehensive profile is generated, covering a range from nonpolar to polar protic and aprotic environments.
Table 1: Recommended Solvents for Solubility Screening
| Solvent Class | Solvent | Polarity Index (Snyder) | Rationale for Inclusion |
| Nonpolar | n-Hexane | 0.1 | Represents purely aliphatic/hydrophobic environments. |
| Toluene | 2.4 | Probes solubility in aromatic, nonpolar systems (π-π interactions). | |
| Polar Aprotic | Ethyl Acetate | 4.4 | An ester with moderate polarity, common in organic synthesis. |
| Acetone | 5.1 | A highly polar ketone, a versatile solvent for many organics. | |
| Acetonitrile (ACN) | 5.8 | A common solvent in reversed-phase chromatography with a strong dipole. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar, aprotic solvent known for its exceptional solvating power. | |
| Polar Protic | Ethanol | 4.3 | A common pharmaceutical solvent capable of hydrogen bonding. |
| Methanol | 5.1 | The simplest alcohol, highly polar and protic. | |
| Water | 10.2 | The universal biological solvent; crucial for pharmaceutical context. |
This selection provides a robust basis for characterizing the solubility of this compound, with the results guiding future formulation and process chemistry decisions.
Experimental Methodology: Isothermal Shake-Flask Method
The isothermal equilibrium shake-flask method is the industry gold standard for determining thermodynamic solubility, as it ensures the solution has reached a true equilibrium state. The protocol below is designed as a self-validating system.
General Experimental Workflow
The overall process involves adding an excess of the solid compound to a known volume of solvent, agitating the mixture at a constant temperature until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Step-by-Step Protocol
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a 4 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium.
-
Using a calibrated pipette, add 2.0 mL of the selected solvent to the vial.
-
Prepare a minimum of three replicates for each solvent to assess variability. Prepare a blank solvent sample for analytical baseline.
-
-
Equilibration:
-
Seal the vials securely with PTFE-lined caps.
-
Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C (or other desired temperature).
-
Agitate the samples for at least 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium, but 48-72 hours is a robust starting point.
-
After agitation, allow the vials to rest in the incubator for 1-2 hours to let coarse solids settle.
-
-
Separation of Saturated Solution:
-
Causality: This step is critical to ensure that only the dissolved solute is measured. Any suspended microparticles will falsely inflate the solubility value.
-
Transfer the suspension to a centrifuge tube and centrifuge at 10,000 x g for 15 minutes.
-
Carefully draw the supernatant using a pipette and pass it through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents). Discard the initial few drops to saturate any binding sites on the filter membrane.
-
Collect the clear, filtered saturated solution into a clean vial.
-
-
Quantification (See Section 4)
-
Accurately dilute a known volume of the saturated solution with the appropriate mobile phase or solvent to bring its concentration within the linear range of the analytical calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) is recommended for unknown solubilities.
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is a precise and reliable method for quantifying the concentration of the dissolved analyte.
Method Development Outline
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point for a molecule of this type.
-
Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and perform a UV scan from 200-400 nm. Select the wavelength of maximum absorbance (λ_max) for quantification to ensure maximum sensitivity.
-
Mobile Phase Optimization:
-
Start with a gradient elution to determine the approximate retention time. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Once the retention time is known, an isocratic method can be developed for faster sample throughput. Adjust the A:B ratio until a sharp, symmetric peak is obtained with a retention time between 3-10 minutes.
-
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions.
Calibration and Calculation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a strong solvent like DMSO or acetonitrile (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution into the mobile phase. The concentration range should bracket the expected concentration of the diluted samples.
-
Analysis: Inject the calibration standards into the HPLC system and record the peak area for each.
-
Calibration Curve: Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are determined. An R² value > 0.995 is required for a reliable calibration.
-
Sample Calculation:
-
Inject the diluted samples from the solubility experiment.
-
Use the peak area from the sample and the calibration equation to calculate the concentration in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the final solubility in the original solvent.
Solubility (mg/mL) = (Concentration_from_curve) x (Dilution Factor)
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The results are typically reported as mean ± standard deviation (SD) for the replicates.
Table 2: Example Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |
| n-Hexane | Mean ± SD | Mean ± SD | e.g., Sparingly soluble |
| Toluene | Mean ± SD | Mean ± SD | e.g., Soluble |
| Ethyl Acetate | Mean ± SD | Mean ± SD | e.g., Freely soluble |
| Acetone | Mean ± SD | Mean ± SD | e.g., Very soluble |
| Acetonitrile | Mean ± SD | Mean ± SD | e.g., Very soluble |
| DMSO | Mean ± SD | Mean ± SD | e.g., Very soluble |
| Ethanol | Mean ± SD | Mean ± SD | e.g., Soluble |
| Methanol | Mean ± SD | Mean ± SD | e.g., Soluble |
| Water | Mean ± SD | Mean ± SD | e.g., Practically insoluble |
Note: Qualitative descriptors can be assigned based on standard pharmaceutical definitions (e.g., from the U.S. Pharmacopeia).
Conclusion
This guide has outlined a robust, scientifically-grounded workflow for determining the solubility profile of this compound. By integrating theoretical predictions for solvent selection with the gold-standard isothermal shake-flask method and precise HPLC-UV quantification, researchers can generate reliable and reproducible data. This information is fundamental for advancing the compound in any research or development pipeline, from medicinal chemistry to materials science, by enabling informed decisions on formulation, purification, and delivery.
References
-
Hildebrand, J. H., & Scott, R. L. (1950). The Solubility of Nonelectrolytes. Reinhold Publishing Corporation. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley. [Link]
-
Glomme, A., & März, J. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16. [Link]
-
The United States Pharmacopeial Convention. (2023). United States Pharmacopeia (USP), General Chapter <1236> Solubility. [Link]
Theoretical and Computational Exploration of Thiazole Carbaldehydes: A Guide for Drug Discovery and Organic Synthesis
Introduction: The Thiazole Carbaldehyde Core - A Versatile Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in medicinal chemistry. When functionalized with a carbaldehyde group, the resulting thiazole carbaldehydes emerge as highly versatile building blocks, unlocking a vast chemical space for the synthesis of novel bioactive molecules. The inherent reactivity of the aldehyde, coupled with the electronic influence of the thiazole nucleus, provides a powerful platform for creating diverse molecular architectures, including chalcones and Schiff bases, with a wide spectrum of pharmacological activities.
This technical guide offers an in-depth exploration of thiazole carbaldehydes from a theoretical and computational perspective. We will delve into the fundamental aspects of their conformational preferences, electronic structure, and spectroscopic signatures, providing a molecular-level understanding of their reactivity. Furthermore, we will examine their application as pivotal precursors in the synthesis of medicinally relevant compounds, elucidating the mechanisms of these transformations. By integrating computational insights with experimental observations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize novel thiazole-based therapeutics.
I. Computational Characterization of Thiazole Carbaldehydes: Unveiling Molecular Properties
Density Functional Theory (DFT) has become an indispensable tool for elucidating the structural, electronic, and spectroscopic properties of organic molecules. By applying DFT methods, we can gain a comprehensive understanding of the intrinsic characteristics of thiazole carbaldehydes that govern their behavior in chemical reactions and biological systems.
Conformational Landscape
The relative orientation of the carbaldehyde group with respect to the thiazole ring dictates the conformational landscape of these molecules. For thiazole-5-carbaldehyde, computational studies on the closely related thiazole-5-carboxylic acid reveal the existence of multiple conformers arising from the rotation around the C-C single bond connecting the substituent to the ring[1]. The most stable conformers are typically planar, with the stability being influenced by subtle intramolecular interactions. The energy barriers for rotation between these conformers are generally low, suggesting that multiple conformations may be accessible at room temperature. This conformational flexibility is a critical parameter in molecular recognition and binding to biological targets.
Electronic Structure and Chemical Reactivity
The electronic nature of thiazole carbaldehydes is a key determinant of their reactivity. The aldehyde group acts as an electron-withdrawing group, which significantly influences the electron density distribution within the thiazole ring.
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. DFT calculations on thiazole derivatives show that the introduction of electron-withdrawing groups tends to lower the HOMO-LUMO gap, thereby increasing their reactivity[2].
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For thiazole carbaldehydes, the region around the aldehyde oxygen atom exhibits a high negative potential (red), indicating its susceptibility to electrophilic attack. Conversely, the aldehyde hydrogen and parts of the thiazole ring show a positive potential (blue), highlighting regions prone to nucleophilic attack[1].
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions. In thiazole derivatives, significant delocalization of electron density occurs between the thiazole ring and its substituents, which contributes to the overall stability and electronic properties of the molecule[3].
Table 1: Calculated Electronic Properties of a Representative Thiazole Carboxamide Derivative (as a proxy for Thiazole Carbaldehydes) [2]
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 2.0 eV | Energy released upon gaining an electron |
Note: The values presented are representative and can vary depending on the specific thiazole derivative and the computational method used.
Vibrational and Spectroscopic Signatures
Theoretical calculations of vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis) provide valuable information for the characterization of thiazole carbaldehydes. DFT calculations can predict the characteristic vibrational modes, such as the C=O stretching of the aldehyde group, which typically appears as a strong band in the IR spectrum[4]. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, predicting the electronic transitions and absorption maxima[1].
II. Thiazole Carbaldehydes as Versatile Synthons in Organic Chemistry
The electrophilic nature of the carbaldehyde carbon makes thiazole carbaldehydes excellent starting materials for a variety of organic transformations, most notably the synthesis of chalcones and Schiff bases.
Synthesis of Thiazole-Containing Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an α,β-unsaturated ketone system, are an important class of compounds with diverse biological activities. The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst[5][6].
Experimental Protocol: Synthesis of a Thiazole Chalcone Derivative
-
Reactant Preparation: Dissolve the thiazole carbaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Ketone: Add the desired acetophenone derivative (1 equivalent) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of a base (e.g., aqueous NaOH or KOH) to the reaction mixture while stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, neutralize the reaction mixture with a dilute acid. The precipitated chalcone can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Caption: Mechanism of Claisen-Schmidt condensation for thiazole chalcone synthesis.
The causality behind this experimental choice lies in the differential reactivity of the two carbonyl compounds. The thiazole carbaldehyde, lacking α-hydrogens, cannot enolize and thus acts exclusively as the electrophile. The acetophenone derivative, possessing acidic α-protons, is readily deprotonated by the base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the thiazole carbaldehyde. The resulting aldol addition product readily undergoes dehydration to form the stable, conjugated chalcone system[5].
Synthesis of Thiazole-Based Schiff Bases
Schiff bases, or imines, are another class of pharmacologically important compounds synthesized from thiazole carbaldehydes. They are formed through the condensation of a primary amine with an aldehyde or ketone[7].
Experimental Protocol: Synthesis of a Thiazole Schiff Base Derivative
-
Reactant Mixing: Dissolve the thiazole carbaldehyde (1 equivalent) and the desired primary amine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Catalysis (Optional): A catalytic amount of acid (e.g., glacial acetic acid) can be added to accelerate the reaction.
-
Reaction Conditions: The mixture is typically refluxed for several hours.
-
Product Isolation: Upon cooling, the Schiff base product often precipitates and can be isolated by filtration. Further purification can be achieved by recrystallization.[8]
Caption: General mechanism for the formation of a thiazole Schiff base.
The reaction proceeds via nucleophilic addition of the primary amine to the carbonyl carbon of the thiazole carbaldehyde, forming a hemiaminal (carbinolamine) intermediate. This is followed by the elimination of a water molecule to yield the final imine product. The reaction is often acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack[9].
III. Biological Applications and In Silico Drug Design
Derivatives of thiazole carbaldehydes have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development.
Antimicrobial and Anticancer Potential
Numerous studies have reported the potent antimicrobial and anticancer activities of thiazole-containing chalcones and Schiff bases. These compounds have shown efficacy against various bacterial and fungal strains, as well as different cancer cell lines[10].
Table 2: Representative Biological Activities of Thiazole Carbaldehyde Derivatives
| Compound Type | Biological Activity | Target Organism/Cell Line | Reported IC₅₀/Activity | Reference |
| Thiazole Chalcone | Anticancer | Human breast cancer (MCF-7) | IC₅₀ = 2.57 µM | [10] |
| Thiazole Chalcone | Anticancer | Human liver cancer (HepG2) | IC₅₀ = 7.26 µM | [10] |
| Thiazole Schiff Base | Antibacterial | E. coli | Zone of inhibition: 14.40 mm | [8] |
| Thiazole Schiff Base | Antibacterial | S. aureus | Zone of inhibition: 15.00 mm | [8] |
Molecular Docking in Drug Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level[2].
Workflow for Molecular Docking of Thiazole Derivatives
-
Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) is obtained from a protein database (e.g., PDB), and the 3D structure of the thiazole derivative (ligand) is generated and optimized.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the receptor, generating multiple binding poses.
-
Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Caption: A simplified workflow for molecular docking studies.
For instance, docking studies of thiazole-carboxamide derivatives against the Keap1 protein, a target for antioxidant activity, have revealed key binding interactions that correlate with their experimentally observed potency[2]. This synergy between computational prediction and experimental validation is a powerful paradigm in modern drug discovery.
IV. Conclusion and Future Outlook
Thiazole carbaldehydes represent a class of compounds with immense potential in both synthetic and medicinal chemistry. Their facile synthesis and versatile reactivity make them invaluable starting materials for the construction of diverse molecular libraries. Computational methods, particularly DFT and molecular docking, provide a powerful lens through which to understand their fundamental properties and rationalize their biological activities.
The continued exploration of thiazole carbaldehyde chemistry, guided by theoretical predictions, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. Future research should focus on expanding the diversity of substituents on both the thiazole ring and the carbaldehyde-derived functionalities, as well as on performing more detailed computational studies to elucidate reaction mechanisms and predict biological activities with even greater accuracy. The integration of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of this remarkable chemical scaffold.
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Introduction: The Thiazole Scaffold as a Reservoir of Biological Potential
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is present in a wide array of FDA-approved drugs, including the anti-HIV agent ritonavir, the anti-neoplastic drug dasatinib, and the essential vitamin B1 (thiamine).[3] The versatility of the thiazole scaffold allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical and pharmacokinetic properties to interact with a diverse range of biological targets.[1][4]
Derivatives of the thiazole nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][5][6] Given this established precedent, novel, uncharacterized thiazole derivatives such as 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde represent promising candidates for drug discovery and development programs.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals aiming to elucidate the biological activity of this compound. While specific experimental data for this exact molecule is not yet prevalent in published literature, the protocols and scientific rationale provided herein are based on well-established methodologies for evaluating analogous thiazole-based compounds. We will detail the foundational experimental workflows to assess its potential cytotoxic, antimicrobial, and antioxidant activities, providing a robust framework for its initial characterization.
Part 1: Assessment of Anticancer Activity
The thiazole moiety is a privileged scaffold in the design of anticancer agents, with derivatives reported to inhibit various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.[7][8][9] The proposed mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.[7] Therefore, a primary avenue of investigation for this compound is its cytotoxic potential against relevant cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases. The intensity of the purple color is directly proportional to the number of viable cells.
This initial screen is crucial for determining if the compound exhibits dose-dependent cytotoxicity against cancer cells. By comparing the IC₅₀ (half-maximal inhibitory concentration) values across different cell lines, including a non-cancerous control, a preliminary assessment of the compound's potency and selectivity can be made.[10]
-
Cell Culture:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) and a normal fibroblast cell line (e.g., BJ) in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed approximately 5,000-10,000 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin or Cisplatin).[9][11]
-
Replace the medium in the wells with 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualization of Experimental Workflow
Caption: Workflow for assessing cytotoxicity via MTT assay.
Part 2: Evaluation of Antimicrobial Properties
Thiazole derivatives are well-documented for their potent antimicrobial activities against a wide spectrum of bacteria and fungi.[2][4][6] New thiazole compounds often exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13] Therefore, it is logical to screen this compound for its ability to inhibit microbial growth.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is essential for evaluating the potency of a new antimicrobial compound.
Establishing the MIC value is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[14] This protocol allows for the simultaneous testing of the compound against multiple microbial strains, providing a clear profile of its spectrum of activity.
-
Microorganism Preparation:
-
Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (E. coli ATCC 25922) species.
-
Streak the strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Include a growth control (wells with MHB and inoculum, no compound) and a sterility control (wells with MHB only).
-
A known antibiotic (e.g., Ampicillin or Ciprofloxacin) should be included as a positive control.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Optionally, add a viability indicator like resazurin to aid in determining the endpoint.
-
Data Presentation: MIC Summary Table
| Microbial Strain | Gram Stain | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Result] | [Experimental Result] |
| Escherichia coli | Negative | [Experimental Result] | [Experimental Result] |
| Pseudomonas aeruginosa | Negative | [Experimental Result] | [Experimental Result] |
| Candida albicans | N/A (Fungus) | [Experimental Result] | [Experimental Result] |
Part 3: Potential Mechanisms and Further Investigations
The broad bioactivity of thiazoles stems from their ability to interact with diverse biological targets.[4] For instance, some antifungal thiazoles, like Thiabendazole, are known to inhibit the mitochondrial respiratory chain.[15] Anticancer activities can be linked to the inhibition of specific kinases or the induction of apoptosis.[7]
Logical Pathway for Mechanistic Studies
Caption: Potential follow-up studies based on initial cytotoxicity findings.
Should this compound demonstrate significant activity in the primary screens, further investigations are warranted. These could include:
-
Apoptosis Assays: To determine if cell death occurs via programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.[7]
-
Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, the compound could be tested against specific enzyme targets, such as acetylcholinesterase or various kinases.[16][17]
-
Antioxidant Assays: The antioxidant potential can be evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[8]
By following this structured, hypothesis-driven approach, researchers can systematically uncover the biological activity and therapeutic potential of this compound, contributing valuable knowledge to the field of medicinal chemistry.
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Application Notes & Protocols: Investigating 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde as a Scaffold in Anticancer Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in drug design, capable of engaging in various biological interactions.[3][4] This "privileged scaffold" is found in numerous FDA-approved drugs, including the vitamin Thiamine (Vitamin B1) and various anticancer and antimicrobial agents, highlighting its therapeutic significance.[2][4][5]
Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[1][6][7][8] Within this vast chemical space, the 2-aryl-thiazole-4-carbaldehyde core is of particular interest. The aromatic ring at the 2-position allows for extensive structure-activity relationship (SAR) studies, while the aldehyde at the 4-position serves as a versatile chemical handle for further derivatization or as a pharmacophoric feature itself.
This guide focuses on a specific, promising member of this class: 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde . We provide a comprehensive framework for its synthesis and its subsequent evaluation as a potential anticancer agent, based on established methodologies for analogous compounds. The protocols herein are designed to be self-validating and provide researchers with a robust starting point for investigating this and similar thiazole derivatives.
Section 1: Synthesis of this compound
The synthesis of 2-aryl-thiazole-4-carbaldehydes is typically achieved through a multi-step process. The Hantzsch thiazole synthesis is a classic and reliable method for forming the core thiazole ring.[9] This is often followed by the selective oxidation of a precursor alcohol. The following protocol is adapted from established methods for structurally similar compounds.[10][11]
Synthetic Workflow Overview
The overall synthetic strategy involves two primary stages:
-
Hantzsch Thiazole Synthesis: Formation of the thiazole ring by reacting 4-ethylthiobenzamide with an α-haloketone derivative to yield the (2-(4-ethylphenyl)thiazol-4-yl)methanol intermediate.
-
Selective Oxidation: Oxidation of the primary alcohol to the target carbaldehyde.
Caption: General workflow for the synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
4-Ethylthiobenzamide
-
1,3-Dichloroacetone
-
Ethanol (Absolute)
-
Manganese Dioxide (MnO₂), activated
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Diethyl Ether
-
Diatomaceous earth (Celite)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Protocol Steps:
-
Synthesis of (2-(4-ethylphenyl)thiazol-4-yl)methanol (Intermediate):
-
In a round-bottom flask, dissolve 4-ethylthiobenzamide (1 equivalent) in absolute ethanol.
-
Add 1,3-dichloroacetone (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Rationale: The Hantzsch synthesis is a cyclocondensation reaction. The thioamide sulfur atom attacks one of the carbons bearing a chlorine, followed by an intramolecular reaction involving the nitrogen atom to form the thiazole ring. Refluxing provides the necessary energy to overcome the activation barrier.[9]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
The intermediate product often precipitates out of solution. If not, the solvent can be removed under reduced pressure.
-
Purify the crude intermediate via recrystallization from a suitable solvent like ethanol or via column chromatography.
-
-
Oxidation to this compound (Final Product):
-
In a large round-bottom flask, dissolve the purified (2-(4-ethylphenyl)thiazol-4-yl)methanol intermediate (1 equivalent) in 250 mL of chloroform or DCM.[10]
-
Add activated manganese dioxide (MnO₂, ~8-10 equivalents by weight).
-
Rationale: MnO₂ is a mild and highly selective oxidizing agent for allylic and benzylic alcohols. Its use is critical here to prevent over-oxidation of the aldehyde to a carboxylic acid, ensuring a clean reaction and high yield of the desired product.[10]
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction's completion using TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ solids. Wash the pad thoroughly with additional chloroform or DCM to recover all the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude this compound.
-
Purify the final product by recrystallization from ethanol to obtain a crystalline solid.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
-
Section 2: Rationale for Biological Evaluation - Anticancer Potential
The thiazole scaffold is a well-established pharmacophore in oncology.[7][12][13] Numerous derivatives have demonstrated potent anticancer activity through diverse mechanisms of action, making this compound a compelling candidate for investigation.
Key Anticancer Mechanisms of Thiazole Derivatives:
-
Tubulin Polymerization Inhibition: Many anticancer agents function by disrupting microtubule dynamics, which are crucial for cell division. Several thiazole-naphthalene derivatives have been identified as potent inhibitors of tubulin polymerization, binding at the colchicine site.[14] This action leads to a breakdown of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[14]
-
Induction of Apoptosis: Thiazole compounds can trigger programmed cell death (apoptosis) in cancer cells.[15][16] Mechanistic studies show this can occur through mitochondrial depolarization and the activation of caspase signaling cascades.[15]
-
Kinase Inhibition: The thiazole ring is a key component of several kinase inhibitors. For example, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[17]
-
Cell Cycle Arrest: As a direct consequence of disrupting cellular processes like microtubule formation, thiazole derivatives frequently cause cancer cells to arrest at specific checkpoints in the cell cycle, most commonly the G2/M phase, preventing proliferation.[14]
Caption: Putative mechanism: tubulin inhibition leading to apoptosis.[14]
Section 3: Protocols for In Vitro Anticancer Evaluation
A tiered approach is recommended for evaluating the anticancer potential of a new compound. This workflow begins with a broad screen for cytotoxicity and progresses to more detailed mechanistic assays.
In Vitro Evaluation Workflow
Caption: Experimental workflow for in vitro anticancer evaluation.[18]
Protocol: Cell Viability (MTT Assay)
This assay provides a quantitative measure of a compound's cytotoxic or cytostatic activity by assessing the metabolic activity of cells.[16]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)[14][16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (Compound) stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Cisplatin or Doxorubicin)
Procedure:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).[18]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO, final concentration ≤0.5%) and a positive control.[18]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Rationale: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan salt.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V-FITC / PI Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁵ cells per well in a 6-well plate. After overnight adherence, treat the cells with the compound at its predetermined IC₅₀ concentration for 24 hours.[18]
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[18]
-
Rationale: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V has a high affinity for PS and will bind to these cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, making it a marker for late apoptotic or necrotic cells with compromised membrane integrity.[18]
-
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
-
Section 4: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpreting results and comparing the potency of different compounds.
Table 1: Hypothetical Anticancer Activity (IC₅₀)
| Compound | Cell Line | IC₅₀ (µM) ± SD |
| This compound | MCF-7 (Breast) | e.g., 1.2 ± 0.3 |
| This compound | A549 (Lung) | e.g., 0.97 ± 0.1 |
| This compound | HCT-116 (Colon) | e.g., 2.5 ± 0.5 |
| Cisplatin (Control) | MCF-7 (Breast) | e.g., 5.8 ± 0.7 |
A lower IC₅₀ value indicates greater potency.
Table 2: Hypothetical Cell Cycle Distribution in A549 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2% | 15.1% | 19.7% |
| Compound (IC₅₀) | 10.5% | 8.3% | 81.2% |
A significant accumulation of cells in the G2/M phase, as shown in the hypothetical data, would strongly suggest that the compound interferes with mitosis, consistent with the activity of a tubulin polymerization inhibitor.[14]
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and preclinical evaluation of this compound as a potential anticancer agent. The protocols for synthesis, cytotoxicity screening, and mechanistic studies are based on robust, validated methods from the scientific literature.
Positive results from these initial in vitro studies would warrant further investigation, including:
-
Lead Optimization: Synthesizing analogs with modifications to the 4-ethylphenyl ring to improve potency and explore structure-activity relationships.
-
In-depth Mechanistic Studies: Performing direct assays, such as tubulin polymerization assays or kinase inhibition panels, to confirm the molecular target.[14][17]
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer to assess its therapeutic potential in a whole-organism context.
-
Exploring Other Activities: Given the broad biological profile of thiazoles, screening the compound for antimicrobial or anti-inflammatory activity could reveal additional therapeutic applications.[19][20]
The 2-aryl-thiazole-4-carbaldehyde scaffold remains a rich area for drug discovery, and a systematic approach as outlined here will be critical to unlocking its full potential.
References
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]
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Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020). International Journal of Pharmaceutical Investigation. Retrieved January 21, 2026, from [Link]
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Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. (2020). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed. Retrieved January 21, 2026, from [Link]
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Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
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Synthesis, anticancer evaluation, and molecular docking studies of thiazolyl-pyrazoline derivatives. (2019). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]
-
2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. (2015). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. (2020). Chemistry & Biology Interface. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
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Biological Potential of Thiazole Derivatives of Synthetic Origin. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]
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A review on thiazole based compounds & it's pharmacological activities. (2023). Medium. Retrieved January 21, 2026, from [Link]
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Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Mechanism of Action of the Fungicide Thiabendazole, 2-(4′-Thiazolyl) Benzimidazole. (1969). PubMed Central. Retrieved January 21, 2026, from [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
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Application Notes & Protocols: 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde as a Versatile Synthetic Intermediate
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous clinically significant agents.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a "privileged structure" in the design of bioactive molecules.[3] Within this class, functionalized thiazoles serve as critical building blocks for creating libraries of novel compounds. 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde is a particularly valuable synthetic intermediate, combining the established thiazole core with a reactive aldehyde "handle" that allows for a diverse range of subsequent chemical modifications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its physicochemical properties, essential safety protocols, and detailed, field-tested methodologies for its application in key synthetic transformations. The protocols herein are designed not merely as procedural steps but as self-validating systems, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Physicochemical Properties & Characterization
A thorough understanding of the intermediate's physical and spectroscopic properties is paramount for its effective use and for the accurate characterization of its downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| CAS Number | 885279-27-6 | [4] |
| Molecular Formula | C₁₂H₁₁NOS | Calculated |
| Molecular Weight | 217.29 g/mol | Calculated |
| Appearance | Expected to be a pale yellow to off-white solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO, DMF) and poorly soluble in water. | General chemical principles |
Expected Spectroscopic Signatures
While experimental data for this specific molecule is not widely published, its structure allows for the confident prediction of key spectroscopic features essential for reaction monitoring and product confirmation. These predictions are based on data from structurally analogous compounds.[5]
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde Proton (CHO): A sharp singlet is expected in the highly deshielded region of δ 9.9-10.1 ppm . The absence of adjacent protons results in a singlet multiplicity.
-
Thiazole Proton (H-5): A singlet is anticipated around δ 8.1-8.3 ppm . Its precise shift is influenced by the electronic nature of the C2 and C4 substituents.
-
Phenyl Protons (Aromatic): Two doublets characteristic of a 1,4-disubstituted benzene ring are expected between δ 7.3-7.9 ppm . The protons closer to the electron-withdrawing thiazole ring will appear further downfield.
-
Ethyl Group Protons (CH₂CH₃): A quartet around δ 2.7 ppm (for the CH₂) and a triplet around δ 1.3 ppm (for the CH₃) with a coupling constant (J) of ~7.5 Hz.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Aldehyde Carbonyl (CHO): A highly deshielded signal at δ 185-192 ppm .
-
Thiazole Carbons: C2, C4, and C5 are expected in the range of δ 115-170 ppm . The C2 carbon, bonded to the phenyl ring, will be significantly downfield.
-
Phenyl Carbons: Signals will appear in the aromatic region of δ 125-150 ppm .
-
Ethyl Group Carbons: Two signals in the aliphatic region, expected around δ 29 ppm (CH₂) and δ 15 ppm (CH₃).
-
-
Infrared (IR) Spectroscopy (ATR):
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1710 cm⁻¹ . This is a key diagnostic peak.
-
C=N Stretch (Thiazole): A medium-intensity band around 1600-1620 cm⁻¹ .
-
Aromatic C=C Stretches: Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic/Thiazole): Signals typically appear just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹ .
-
Section 2: Health & Safety Precautions
While a specific, comprehensive toxicological profile for this compound is not thoroughly established, data from analogous thiazole aldehydes and general chemical safety principles mandate stringent handling procedures.[6]
-
Hazard Classification: Based on related compounds, this chemical should be treated as hazardous. It may cause skin irritation, serious eye damage, and may cause an allergic skin reaction.[7][8]
-
Handling:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.[6]
-
Body Protection: Wear a standard laboratory coat.
-
-
Spill & Disposal:
Section 3: Core Synthetic Applications & Protocols
The aldehyde functionality at the C4 position is the gateway to a vast array of chemical transformations, making this intermediate a powerful tool for generating molecular diversity. The electronic character of the C4 position provides a balanced reactivity, making it amenable to a wide range of standard organic reactions.[10]
Caption: Synthetic pathways originating from the title intermediate.
Protocol 4.1: Knoevenagel Condensation for α,β-Unsaturated Systems
This reaction is fundamental for C-C bond formation, creating conjugated systems that are themselves valuable for further functionalization or as final products.
-
Causality: The reaction relies on a basic catalyst (e.g., piperidine) to deprotonate an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a nucleophilic carbanion. This anion then attacks the electrophilic aldehyde carbon. A subsequent dehydration step, driven by heating, yields the stable, conjugated α,β-unsaturated product.
-
Materials:
-
This compound (1.0 eq)
-
Active Methylene Compound (e.g., Malononitrile) (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or Toluene), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (e.g., 1.00 g, 4.60 mmol, 1.0 eq) and the active methylene compound (e.g., malononitrile, 0.33 g, 5.06 mmol, 1.1 eq).
-
Solvent Addition: Add 20 mL of anhydrous ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add piperidine (e.g., 45 µL, 0.46 mmol, 0.1 eq) to the solution using a microliter syringe.
-
Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filtered solid with cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials. The product is often pure enough at this stage. If required, recrystallization from ethanol or column chromatography can be performed for higher purity.
-
-
Troubleshooting:
-
Slow/Incomplete Reaction: Ensure anhydrous solvent is used, as water can inhibit the reaction. A stronger base or a switch to a higher boiling solvent like toluene with a Dean-Stark trap to remove water can be beneficial.
-
Side Product Formation: Overheating or prolonged reaction times can lead to side reactions. Monitor closely with TLC.
-
Protocol 4.2: Reductive Amination for Substituted Amines
This robust, one-pot procedure is one of the most efficient methods for synthesizing secondary and tertiary amines, which are prevalent in pharmaceuticals.
-
Causality: The reaction proceeds in two stages within the same pot. First, the aldehyde reacts with a primary or secondary amine to form a transient imine (or iminium ion). Second, a mild, selective reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), which is stable in acidic conditions and does not readily reduce the starting aldehyde, reduces the C=N double bond of the imine to form the target amine. Acetic acid is often used as a catalyst to promote imine formation.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (optional, catalytic amount)
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (e.g., 1.00 g, 4.60 mmol, 1.0 eq) in 25 mL of anhydrous DCM.
-
Amine Addition: Add the desired amine (e.g., morpholine, 0.48 mL, 5.52 mmol, 1.2 eq) and a catalytic drop of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (e.g., 1.46 g, 6.90 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature. Monitor by TLC until the starting aldehyde/imine intermediate is no longer visible (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
-
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The reducing agent is moisture-sensitive. For sterically hindered amines, the reaction may require gentle heating (e.g., 40°C).
-
Formation of Alcohol Side Product: This indicates the reducing agent is reducing the starting aldehyde. This can happen if the imine formation is slow. Ensure the aldehyde and amine are pre-stirred before adding the reducing agent.
-
Section 4: Summary & Outlook
This compound is a high-value intermediate poised for broad application in synthetic and medicinal chemistry. Its well-defined reactive handle, coupled with the desirable properties of the substituted thiazole core, provides a reliable entry point for the synthesis of diverse molecular architectures. The protocols detailed in this guide serve as a validated foundation for researchers to build upon, enabling the efficient and rational design of novel compounds for drug discovery, agrochemicals, and materials science.
References
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- Safety Data Sheet for Thiabendazole. (2024). Cayman Chemical.
- SAFETY DATA SHEET for Thiazole-4-carboxaldehyde. (2025). Thermo Fisher Scientific.
- 2-(4-Amino-phenyl)-thiazole-4-carbaldehyde | 55327-25-8. BenchChem.
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- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (N/A). European Journal of Medicinal Chemistry, via PMC - NIH.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, via MDPI.
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The Thiazole Scaffold: A Cornerstone in Modern Agrochemical Synthesis
Introduction: The Enduring Legacy of Thiazoles in Crop Protection
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal structural motif in the landscape of modern agrochemicals.[1] Its remarkable versatility and inherent biological activity have propelled the development of a diverse arsenal of fungicides, insecticides, and herbicides, safeguarding global food production.[2][3] The unique electronic properties of the thiazole nucleus, coupled with the myriad of synthetic transformations it can undergo, allow for the fine-tuning of physicochemical properties and biological efficacy. This adaptability has led to the commercial success of numerous thiazole-containing active ingredients, from the pioneering fungicide Thiabendazole to the widely used neonicotinoid insecticide Thiamethoxam.[1]
This technical guide provides an in-depth exploration of the application of thiazole derivatives in agrochemical synthesis. It is designed for researchers, scientists, and professionals in the field of drug and pesticide development, offering not only detailed synthetic protocols for key agrochemicals but also a deeper understanding of the underlying chemical principles, structure-activity relationships (SAR), and mechanisms of action that govern their efficacy. The protocols and insights presented herein are grounded in established scientific literature and aim to empower researchers in their quest for novel, more effective, and sustainable crop protection solutions.
I. The Synthetic Cornerstone: The Hantzsch Thiazole Synthesis
A foundational method for the construction of the thiazole ring is the Hantzsch thiazole synthesis, a robust and versatile reaction that has been a mainstay in heterocyclic chemistry since its discovery in 1887.[4][5][6] This reaction typically involves the condensation of an α-haloketone with a thioamide. The power of the Hantzsch synthesis lies in its ability to readily create substituted thiazoles from accessible starting materials.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism. The initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate leads to the formation of the aromatic thiazole ring.[5] The aromaticity of the final product is a significant driving force for this reaction.[5]
Sources
Application Notes & Protocols: In Vitro Assay Cascade for the Biological Evaluation of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde Derivatives
These application notes provide a detailed framework for the initial in vitro characterization of novel 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde derivatives. The thiazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The specific substitution pattern of the this compound series suggests that these compounds may interact with various biological targets. This document outlines a tiered in vitro assay approach, commencing with a general cytotoxicity screen, followed by a specific enzyme inhibition assay against cyclooxygenase enzymes (COX-1/COX-2), and a receptor binding assay, to elucidate the potential therapeutic applications of this chemical series.
I. Rationale for Assay Selection
The proposed assay cascade is designed to efficiently profile the biological activity of this compound derivatives.
-
Cytotoxicity Screening: A primary assessment of cytotoxicity is crucial to identify the concentration window for more specific assays and to flag compounds with potential as anticancer agents.[5][6][7] The MTT assay, a colorimetric method that measures cellular metabolic activity, is a robust and widely used method for this purpose.[5][8]
-
Enzyme Inhibition (COX-1/COX-2): Many thiazole derivatives have demonstrated anti-inflammatory properties.[1][2] A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. Therefore, screening for inhibition of COX-1 and COX-2 can provide valuable insights into the potential anti-inflammatory activity of the compounds.[9]
-
Receptor Binding Assay: The structural features of the target compounds, including the thiazole ring and substituted phenyl group, are common motifs in ligands that bind to specific receptors. A competitive receptor binding assay can determine if these derivatives interact with a particular receptor of interest.[10][11][12][13]
II. Experimental Workflows
The following diagram illustrates the proposed sequential workflow for characterizing the in vitro activity of the this compound derivatives.
Caption: A generalized workflow for the in vitro characterization of novel compounds.
III. Detailed Protocols
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
2. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds at various concentrations.
-
Include wells with vehicle control (media with DMSO) and untreated cells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Table 1: Example Data Presentation for MTT Assay Results
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 15.2 ± 1.8 |
| Derivative 1 | HepG2 | 25.4 ± 2.3 |
| Derivative 2 | MCF-7 | 8.9 ± 0.9 |
| Derivative 2 | HepG2 | 12.1 ± 1.5 |
| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin (Control) | HepG2 | 1.2 ± 0.2 |
This fluorometric assay measures the peroxidase activity of COX enzymes.
1. Materials and Reagents:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 530-540/585-595 nm)
2. Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds and reference inhibitor in DMSO.
-
Prepare working solutions of enzymes, substrate, and probe in the assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the test compound dilutions or reference inhibitor to the wells of a 96-well plate.
-
Add 150 µL of the enzyme/heme/probe solution to all wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting percent inhibition against the log of the compound concentration.
-
Caption: Mechanism of COX inhibition by test compounds.
This protocol describes a general radioligand binding assay to determine the affinity of the test compounds for a specific receptor.
1. Materials and Reagents:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-ligand) specific for the target receptor
-
Binding buffer
-
Non-labeled competitor (known ligand for the receptor)
-
Test compounds
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Step-by-Step Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, radiolabeled ligand, and either the test compound, non-labeled competitor (for non-specific binding), or buffer (for total binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compounds.
-
Calculate the Ki (inhibitory constant) from the IC50 values using the Cheng-Prusoff equation.
-
Table 2: Example Data Presentation for Receptor Binding Assay
| Compound | Target Receptor | Ki (nM) |
| Derivative 1 | Receptor X | 50.3 ± 4.5 |
| Derivative 2 | Receptor X | 12.7 ± 1.1 |
| Known Ligand (Control) | Receptor X | 2.5 ± 0.3 |
IV. Conclusion
The described in vitro assay cascade provides a robust starting point for the biological characterization of this compound derivatives. The results from these assays will guide further preclinical development by identifying the most promising compounds and elucidating their potential mechanisms of action.
References
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- Patel, A. D., Shah, N. T., & Patel, H. D. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(8), 755-776.
- Pattan, S., Gadhave, P., & Tambe, V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 232-240.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2022). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Molecules, 27(17), 5634.
- El-Sayed, M. F., El-Gamal, M. I., & El-Din, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329.
- Aslantürk, Ö. S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(10), 834.
- Li, Y., Li, H., & Li, X. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52943.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.16.1–1.16.19.
- Bylund, D. B., & Toews, M. L. (2018). In vitro receptor binding assays: General methods and considerations. Methods in Molecular Biology, 1705, 1-18.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
- Tiji, S., & Tüzün, B. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1166–1174.
- Al-Abdullah, E. S., Al-Dies, A. M., & Ghabbour, H. A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5384–5389.
- Akocak, S., Lolak, N., & Arslan, M. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(14), 13038-13049.
- Akocak, S., Lolak, N., & Arslan, M. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 8(14), 13038-13049.
- Gençer, N., Demir, D., & Koca, M. (2023).
- Li, K., Zhang, G., & Hao, W. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1935-1948.
- Li, K., Zhang, G., & Hao, W. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(10), 1935-1948.
- Reddy, A., & S, S. (2022). Design, synthesis, and biological evaluation of phenyl thiazole-based AR-V7 degraders. Bioorganic & medicinal chemistry letters, 55, 128448.
- Fassihi, A., Abedi, D., & Saghaei, L. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 12(4), 286–293.
- Tran Nguyen, M. A., Le, T. H., & Nguyen, T. K. (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1143-1149.
- Singh, V., & Singh, R. (2023). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PloS one, 18(3), e0282688.
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Application Notes & Protocols for c-Met Kinase Inhibitor Development Using 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Abstract
The c-Met receptor tyrosine kinase is a high-value target in oncology, with its aberrant activation implicated in the progression of numerous human cancers. Small molecule inhibitors targeting the ATP-binding site of c-Met have emerged as a promising therapeutic strategy. The thiazole scaffold is a privileged structure in kinase inhibitor design, offering a versatile framework for developing potent and selective agents.[1] This guide provides an in-depth technical overview and detailed protocols for utilizing 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde as a key starting material for the synthesis and evaluation of novel c-Met kinase inhibitors. We will cover the rationale for its use, a representative synthetic protocol via reductive amination, and robust methodologies for biochemical and cellular characterization of the resulting compounds.
Introduction: Targeting the c-Met Signaling Pathway
The c-Met proto-oncogene, also known as the hepatocyte growth factor (HGF) receptor, is a transmembrane tyrosine kinase that plays a pivotal role in normal cellular processes, including proliferation, motility, and morphogenesis.[2][3] Upon binding its ligand HGF, c-Met dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events through pathways such as RAS/MAPK, PI3K/AKT, and STAT.[2]
In many malignancies, dysregulation of the HGF/c-Met axis—through gene amplification, mutation, or protein overexpression—drives tumor growth, survival, angiogenesis, and metastasis.[2][4] This oncogene addiction makes c-Met a compelling target for therapeutic intervention.[4][5] Thiazole-containing compounds have demonstrated significant potential as kinase inhibitors, and their derivatives have been successfully developed to target various kinases, including c-Met.[1][6] The aldehyde functional group on the this compound scaffold serves as a critical chemical handle for elaboration into a diverse library of potential inhibitors.
c-Met Signaling Pathway Overview
The diagram below illustrates the major signaling cascades activated by HGF-induced c-Met phosphorylation, leading to cancerous phenotypes.
Sources
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Application Note & Protocols: Strategic Derivatization of the 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde Scaffold for Structure-Activity Relationship (SAR) Studies
Abstract & Scope
The 2-aryl-thiazole moiety is a privileged scaffold in modern drug discovery, forming the core of numerous agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document provides a detailed guide for researchers and drug development professionals on the strategic derivatization of a representative scaffold, 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde (1) , to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We will explore chemically tractable derivatization points on the molecule, provide validated, step-by-step protocols for key transformations, and discuss the rationale for library design aimed at elucidating the structural determinants of biological activity.
The 2-Aryl-Thiazole Scaffold: A Foundation for Drug Design
The thiazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and its ability to engage in a wide range of non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.[4] When combined with an aryl substituent at the 2-position and a reactive handle like a carbaldehyde at the 4-position, the resulting scaffold becomes a versatile platform for generating extensive chemical libraries. The 4-ethylphenyl group provides a lipophilic anchor, a common feature in active kinase inhibitors and other targeted therapies, making this scaffold an excellent starting point for optimization.[5][6]
Our derivatization strategy for the parent scaffold 1 will focus on three primary vectors for modification, allowing for a systematic exploration of the chemical space around the core.
Figure 1: Primary derivatization strategies for the 2-aryl-thiazole scaffold.
Vector 1: Derivatization of the Thiazole-4-carbaldehyde
The aldehyde functional group is arguably the most versatile handle on the parent scaffold, offering numerous avenues for rapid and diverse library generation.
Reductive Amination for Amine Library Synthesis
Rationale: Reductive amination is a robust and highly reliable method for converting an aldehyde into a C-N bond, introducing a basic nitrogen atom that can serve as a key pharmacophoric feature for interaction with acidic residues (e.g., Asp, Glu) in a protein binding pocket. This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild hydride agent. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the imine over the starting aldehyde.
Protocol 3.1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired amine derivative.
Figure 2: Step-by-step workflow for the reductive amination protocol.
Wittig Olefination to Introduce Alkene Spacers
Rationale: The Wittig reaction is a powerful C-C bond-forming reaction that converts aldehydes into alkenes.[7][8] This allows for the introduction of various substituents connected by a rigid alkene linker, enabling exploration of binding pockets further from the core scaffold. The stereochemistry of the resulting alkene (E vs. Z) can often be controlled by the nature of the ylide used (stabilized ylides tend to give E-alkenes, non-stabilized ylides favor Z-alkenes), providing another layer for SAR exploration.[9]
Protocol 3.2: General Procedure for Wittig Olefination with a Stabilized Ylide
-
Ylide Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide, 1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. A distinct color change (often to deep yellow or orange) indicates ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a minimal amount of cold ether or by column chromatography. Purify the desired alkene by flash chromatography.
Knoevenagel Condensation for Electron-Deficient Alkenes
Rationale: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[10][11][12] This reaction introduces an electron-withdrawing group conjugated with the thiazole ring, creating a Michael acceptor and a planar system that can engage in different binding interactions than the derivatives from the previous methods.
Protocol 3.3: Piperidine-Catalyzed Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol (0.2 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Often, the product will begin to precipitate from the reaction mixture upon cooling.
-
Isolation: Cool the reaction to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by flash chromatography or recrystallization.
Hypothetical SAR Study: Targeting Protein Kinase X
To illustrate the application of these derivatization strategies, we propose a hypothetical SAR study targeting "Protein Kinase X," where the parent scaffold 1 has an initial IC₅₀ of 10 µM. The goal is to improve potency by systematically modifying the three vectors.
| Compound ID | Modification Vector | Modification Detail | Hypothetical IC₅₀ (µM) | Rationale / SAR Insight |
| 1 | Parent Scaffold | This compound | 10.0 | Baseline activity established. |
| 2a | Vector 1 (Aldehyde) | Reductive amination with morpholine | 5.2 | Introduction of a hydrogen bond acceptor improves potency. |
| 2b | Vector 1 (Aldehyde) | Reductive amination with (S)-1-phenylethanamine | 15.8 | Introduction of bulky stereocenter is detrimental, suggesting a constrained pocket. |
| 3a | Vector 1 (Aldehyde) | Wittig reaction with Ph₃P=CHCO₂Et | 2.5 | The extended, conjugated ester reaches into a sub-pocket, increasing affinity. |
| 4a | Vector 2 (Phenyl Ring) | 4-tert-Butylphenyl analogue | 1.1 | Increased lipophilicity at the 4'-position enhances hydrophobic interactions, consistent with SAR for other scaffolds.[5][6] |
| 4b | Vector 2 (Phenyl Ring) | 4-Chlorophenyl analogue | 8.9 | Introduction of an electron-withdrawing group at this position is tolerated but not beneficial. |
| 5a | Vector 3 (Thiazole) | Bromination at C5, followed by Suzuki coupling with 3-pyridylboronic acid | 0.75 | The pyridine nitrogen acts as a key hydrogen bond acceptor with the kinase hinge region. |
| 6a | Combined | 5-(3-pyridyl)-2-(4-tert-butylphenyl)thiazole-4-carboxamide (from aldehyde) | 0.05 | Synergistic effect of optimal modifications at all three vectors leads to a potent inhibitor. |
Conclusion
The this compound scaffold is a highly tractable starting point for medicinal chemistry campaigns. By systematically applying robust chemical transformations such as reductive amination, Wittig olefination, and Knoevenagel condensation to the aldehyde, in conjunction with modifications to the phenyl and thiazole rings, researchers can efficiently generate diverse libraries. This strategic approach allows for a thorough exploration of the chemical space around the core, leading to a clear understanding of the structure-activity relationships required to optimize lead compounds for desired biological targets.
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PLOS. (n.d.). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]
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Smith, T. E., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). QSAR Studies on the (1,3-Thiazol-2-Yl)-1,3-Thiazole-4-Carboxamide Derivatives to Enhance Activity of Methionine Aminopeptidase Inhibitors. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Retrieved from [Link]
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MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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JoVE. (n.d.). Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]
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MDPI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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Liu, H., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. Retrieved from [Link]
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Chemical and Pharmaceutical Bulletin. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Retrieved from [Link]
-
Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]
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PubMed. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. Retrieved from [Link]
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Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
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Chemistry & Biology Interface. (n.d.). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Retrieved from [Link]
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Mansoura University. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Retrieved from [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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PubMed. (n.d.). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. Retrieved from [Link]
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Application Notes and Protocols: 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde in the Synthesis of Fluorescent Probes
Introduction: The Thiazole Scaffold as a Versatile Platform for Fluorescent Probe Development
The field of fluorescence microscopy and sensing has revolutionized our ability to visualize and quantify biological processes at the molecular level.[1] At the heart of this revolution lies the development of sophisticated fluorescent probes capable of selectively reporting on the presence and dynamics of specific analytes within complex biological milieu.[2] Among the myriad of heterocyclic scaffolds employed in the design of such probes, the thiazole ring system has emerged as a particularly versatile and privileged structure.[1] Thiazole-containing fluorophores are integral components of a wide range of biological molecules, including the essential vitamin B1 (thiamine), and are found in numerous pharmacologically active agents.[1]
The utility of the thiazole scaffold in fluorescent probe design stems from its tunable electronic properties, which can be readily modulated through synthetic modification.[3] This allows for the rational design of probes with desirable photophysical characteristics, such as large Stokes shifts, high quantum yields, and environment-sensitive fluorescence emission.[3] Furthermore, the thiazole moiety can be functionalized to incorporate specific recognition elements for a diverse array of analytes, including metal ions, anions, and biologically important small molecules.[3]
This application note provides a comprehensive guide to the use of a key thiazole-based intermediate, 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde , in the synthesis of novel fluorescent probes. We will detail a robust synthetic protocol for this versatile building block and demonstrate its application in the creation of a Schiff base fluorescent probe for the selective detection of aluminum ions (Al³⁺). The principles and protocols outlined herein are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to design and synthesize custom fluorescent probes for their specific research needs.
Synthesis of the Core Intermediate: this compound
A reliable and efficient synthesis of the core aldehyde is paramount for the successful development of derivative fluorescent probes. While numerous methods exist for the synthesis of thiazoles, the Hantzsch thiazole synthesis remains a cornerstone of heterocyclic chemistry, offering a straightforward and versatile route to a wide variety of substituted thiazoles.[4] Following the construction of the thiazole ring, a subsequent formylation step is required to introduce the reactive aldehyde functionality. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems.[5][6]
Here, we present a plausible and robust two-step synthetic strategy for the preparation of this compound, commencing with the Hantzsch synthesis of the parent thiazole followed by Vilsmeier-Haack formylation.
Part 1: Synthesis of 2-(4-Ethyl-phenyl)-thiazole
The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. In this protocol, we will generate the requisite 4-ethylthiobenzamide in situ from 4-ethylbenzonitrile and react it with 1,3-dichloroacetone.
Materials and Reagents:
-
4-Ethylbenzonitrile
-
Sodium hydrosulfide (NaSH)
-
Methanol (MeOH)
-
1,3-Dichloroacetone
-
Ethanol (EtOH)
-
Triethylamine (TEA)
-
Standard laboratory glassware and work-up reagents
Protocol:
-
In situ formation of 4-ethylthiobenzamide: In a round-bottom flask, dissolve 4-ethylbenzonitrile (1 equiv.) in methanol. Add sodium hydrosulfide (1.5 equiv.) and stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hantzsch Condensation: To the reaction mixture containing the crude 4-ethylthiobenzamide, add 1,3-dichloroacetone (1.1 equiv.) and ethanol.
-
Cyclization: Add triethylamine (2.5 equiv.) dropwise to the mixture and reflux for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(4-Ethyl-phenyl)-thiazole.
Part 2: Vilsmeier-Haack Formylation to Yield this compound
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.[7]
Materials and Reagents:
-
2-(4-Ethyl-phenyl)-thiazole (from Part 1)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Sodium acetate solution
-
Standard laboratory glassware and work-up reagents
Protocol:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (3 equiv.) in 1,2-dichloroethane to 0 °C. Add phosphorus oxychloride (1.2 equiv.) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-(4-Ethyl-phenyl)-thiazole (1 equiv.) in 1,2-dichloroethane dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium acetate solution. Extract the product with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound as a solid.
Caption: Synthetic route to this compound.
Application Protocol: Synthesis of a Schiff Base Fluorescent Probe for Al³⁺ Detection
The aldehyde functionality of this compound is a versatile handle for the construction of more complex molecular architectures. A common and straightforward approach to developing fluorescent probes from aldehydes is through the formation of a Schiff base by condensation with a suitable amine. The resulting imine bond can act as a coordination site for metal ions, and the electronic properties of the entire conjugated system can be perturbed upon analyte binding, leading to a change in the fluorescence output.
This protocol describes the synthesis of a Schiff base fluorescent probe for the detection of Al³⁺ by reacting this compound with 2-aminophenol. The hydroxyl group of the 2-aminophenol moiety, in conjunction with the imine nitrogen, provides an effective chelation site for Al³⁺.
Materials and Reagents:
-
This compound
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux and purification
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equiv.) in absolute ethanol.
-
Addition of Amine: To this solution, add 2-aminophenol (1 equiv.).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of the Product: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base fluorescent probe.
Caption: Synthesis of a Schiff base fluorescent probe.
Characterization and Photophysical Properties
The synthesized Schiff base probe should be thoroughly characterized to confirm its structure and evaluate its photophysical properties.
Structural Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the imine bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized probe.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=N stretch of the imine.
Photophysical Evaluation:
The photophysical properties of the probe should be investigated in a suitable solvent (e.g., DMSO or acetonitrile) in the absence and presence of various metal ions to assess its selectivity and sensitivity.
| Property | Expected Observation | Rationale |
| UV-Vis Absorption | An absorption maximum (λ_abs) in the UV-visible region, characteristic of the extended π-conjugated system. A noticeable change in the absorption spectrum is expected upon addition of Al³⁺, indicating complex formation. | The electronic transitions within the conjugated system of the probe are responsible for its absorption properties. Complexation with Al³⁺ alters the electronic distribution, leading to a shift in the absorption bands. |
| Fluorescence Emission | The free probe is expected to exhibit weak fluorescence due to photoinduced electron transfer (PET) from the lone pair of the imine nitrogen to the excited fluorophore, or due to C=N isomerization, which are non-radiative decay pathways. | In the absence of the analyte, the excited state of the fluorophore is quenched by these non-radiative processes. |
| Fluorescence "Turn-On" | Upon addition of Al³⁺, a significant enhancement in fluorescence intensity ("turn-on" response) is anticipated, with a characteristic emission maximum (λ_em). | The binding of Al³⁺ to the chelation site (imine nitrogen and hydroxyl oxygen) restricts the C=N isomerization and inhibits the PET process. This chelation-enhanced fluorescence (CHEF) effect blocks the non-radiative decay pathways, leading to a dramatic increase in fluorescence emission.[5] |
| Stokes Shift | A significant Stokes shift (the difference between the absorption and emission maxima) is desirable for minimizing self-absorption and improving detection sensitivity. | A large Stokes shift is a hallmark of a good fluorescent probe, allowing for clear differentiation between excitation and emission signals. |
| Selectivity | The probe should exhibit a high selectivity for Al³⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.). This is confirmed by observing a significant fluorescence enhancement only in the presence of Al³⁺. | The specific geometry and electronic nature of the chelation site are designed to preferentially bind Al³⁺, leading to a selective fluorescent response. |
| Sensitivity | The limit of detection (LOD) for Al³⁺ should be determined from a titration experiment. A low LOD indicates high sensitivity, which is crucial for detecting trace amounts of the analyte. The expected LOD for such probes is often in the micromolar to nanomolar range. | The sensitivity of the probe is a measure of its ability to detect small concentrations of the analyte and is a critical parameter for practical applications. |
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The "turn-on" fluorescence response of the Schiff base probe upon binding to Al³⁺ can be attributed to the well-established mechanism of Chelation-Enhanced Fluorescence (CHEF).
Caption: CHEF mechanism for the "turn-on" fluorescent probe.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel fluorescent probes. The straightforward synthetic access to this intermediate, coupled with the facile construction of Schiff base derivatives, provides a powerful platform for the development of custom probes for a wide range of applications in chemical biology and materials science. The principles of "turn-on" fluorescence sensing, driven by mechanisms such as CHEF, offer a rational design strategy for creating highly sensitive and selective probes.
Future work in this area could involve the expansion of the probe library by reacting this compound with a variety of amino-functionalized recognition moieties to target other analytes of interest. Furthermore, the incorporation of this thiazole scaffold into more complex systems, such as those designed for two-photon excitation or targeted delivery to specific cellular organelles, represents an exciting avenue for further research and development.
References
-
PrepChem. Synthesis of 2-(3-phenylureido)thiazole-4-carbaldehyde. Available from: [Link]
-
Wang, Z., et al. (2023). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. National Institutes of Health. Available from: [Link]
-
ResearchGate. Photophysical Properties of the Fluorescence Probes under Different Conditions. Available from: [Link]
-
National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
- Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives. Available from: [Link]
-
ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
Indian Academy of Sciences. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Available from: [Link]
-
PubMed Central. A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Available from: [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
-
MDPI. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis for 2-Aryl-Thiazoles
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize the yield of 2-aryl-thiazoles in your experiments. As Senior Application Scientists, we combine technical accuracy with field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here are some common questions and quick answers to get you started:
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most common causes?
Low yields in the Hantzsch synthesis of 2-aryl-thiazoles can often be attributed to several factors: the quality of your starting materials (α-haloketone and thioamide), suboptimal reaction conditions (temperature, solvent), or inefficient purification methods. In particular, the stability of the α-haloketone is critical, as they can be unstable and lachrymatory.[1][2]
Q2: I'm seeing a lot of side products in my reaction mixture. How can I improve the selectivity for my desired 2-aryl-thiazole?
Side product formation is a common issue. Key strategies to enhance selectivity include carefully controlling the reaction temperature, choosing an appropriate solvent, and considering the use of a catalyst to promote the desired reaction pathway.[3][4] Solvent-free conditions have also been shown to improve selectivity and yield.[3]
Q3: What is the best solvent for the Hantzsch synthesis of 2-aryl-thiazoles?
The choice of solvent can significantly impact the reaction yield.[5] While ethanol and methanol are commonly used, studies have shown that solvents like 1-butanol or even a mixture of ethanol and water can lead to better outcomes.[5][6] For certain substrates, solvent-free conditions or the use of green solvents like ionic liquids are also excellent alternatives.[3][7]
Q4: Should I be using a catalyst for this reaction?
While the traditional Hantzsch synthesis can proceed without a catalyst, employing one can lead to higher yields, shorter reaction times, and milder reaction conditions.[5][6] Catalysts like silica-supported tungstosilisic acid have been shown to be effective and reusable.[5][6]
Q5: How can I effectively purify my 2-aryl-thiazole product?
Purification can often be achieved through precipitation and filtration, as many thiazole products are poorly soluble in water.[8] The crude product can be precipitated by pouring the reaction mixture into a dilute sodium carbonate solution.[8] For higher purity, column chromatography is a standard method.[9][10] In some cases, forming a bisulfite adduct with sulfur dioxide can facilitate the separation of 2-aminothiazoles.[11]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions.
Issue 1: Low or No Product Yield
Low yields are a frequent frustration. Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Degraded α-Haloketone | α-Haloketones can be unstable. It is recommended to use freshly prepared or purified α-haloketones. An alternative is to generate the haloketone in situ from a more stable precursor, such as a diazoketone, to avoid handling the unstable intermediate.[1] |
| Poor Quality Thioamide | Ensure the purity of your thioamide starting material. Impurities can lead to unwanted side reactions. |
| Suboptimal Temperature | The reaction often requires heating to overcome the activation energy barrier and drive the reaction towards the stable aromatic thiazole product.[12] If you are running the reaction at room temperature, try refluxing in a suitable solvent like ethanol or 1-butanol.[5] |
| Incorrect Solvent | The polarity and boiling point of the solvent can influence reaction rates and yields. Experiment with different solvents such as methanol, ethanol, 1-butanol, or a mixture of ethanol/water to find the optimal conditions for your specific substrates.[5][6] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Some reactions may require longer heating times to go to completion. |
Issue 2: Significant Side Product Formation
The formation of multiple products complicates purification and reduces the yield of the desired 2-aryl-thiazole.
Visualizing the Main Reaction Pathway
To understand and mitigate side reactions, it's crucial to first understand the primary mechanism of the Hantzsch synthesis.
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Common Side Reactions and Mitigation Strategies
-
Formation of Iminodihydrothiazoles: Under acidic conditions, the reaction of α-haloketones with N-monosubstituted thioureas can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[13]
-
Solution: Running the reaction in a neutral solvent generally favors the formation of the 2-(N-substituted amino)thiazole.[13]
-
-
Thioether Formation: In the presence of a base like triethylamine, the reaction between α-oxothioamides and α-bromoketones can favor the formation of thioethers over thiazoles.[14]
-
Solution: To promote thiazole formation in this specific reaction, it is recommended to run the reaction in DMF in the absence of a base.[14]
-
Optimized Protocols
Below are detailed protocols that have been reported to provide high yields for the synthesis of 2-aryl-thiazoles.
Protocol 1: Catalyst-Free Synthesis in Methanol
This is a classic and straightforward method that is often a good starting point.[8]
Step-by-Step Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and the desired thioamide (7.5 mmol).
-
Add methanol (5 mL) and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
Protocol 2: Silica-Supported Tungstosilisic Acid Catalyzed Synthesis
This method utilizes a reusable catalyst to improve yield and reaction conditions.[5][6]
Step-by-Step Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 mmol), thioamide (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO2) as a catalyst.
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Reflux the mixture at 65°C, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to recover the catalyst.
-
The filtrate can then be worked up to isolate the product, often through precipitation by adding a base.
Mechanism and Deeper Insights
A thorough understanding of the reaction mechanism is key to effective troubleshooting. The Hantzsch thiazole synthesis is a multi-step process that begins with an SN2 reaction between the thioamide and the α-haloketone.[8] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]
Visualizing the Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in Hantzsch thiazole synthesis.
Caption: A workflow for troubleshooting Hantzsch thiazole synthesis.
By systematically addressing each of these areas—starting material quality, reaction conditions, catalysis, and purification—you can effectively diagnose and resolve issues in your synthesis of 2-aryl-thiazoles.
References
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (2022). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. Retrieved from [Link]
-
Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Retrieved from [Link]
-
Springer. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (n.d.). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Retrieved from [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
ScienceDirect. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
-
YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Purification of 2-aminothiazole.
-
MDPI. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents. Retrieved from [Link]
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
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- 14. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
Technical Support Center: Purification of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the purification of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical laboratory experience.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its purification, however, can be a significant bottleneck due to the formation of closely related impurities and the inherent reactivity of the aldehyde functional group. This guide will equip you with the knowledge to diagnose and resolve these purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My crude product is a dark, oily residue instead of the expected solid. What are the likely causes and how can I resolve this?
Answer: A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or decomposition products. The primary culprits are typically unreacted starting materials or byproducts from the synthetic route, such as the Hantzsch thiazole synthesis or a subsequent formylation reaction.
Troubleshooting Protocol:
-
Initial Analysis: Before attempting purification, it is crucial to analyze a small aliquot of the crude material by Thin Layer Chromatography (TLC). This will provide a preliminary assessment of the complexity of the mixture.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. High-boiling solvents like DMF or DMSO are common in these syntheses and can be challenging to eliminate completely.
-
Impurity Profile Assessment: The nature of the impurities will dictate the purification strategy. Common impurities and their characteristics are outlined in the table below.
| Impurity | Typical Source | Anticipated TLC Rf (relative to product) | Visualization Notes |
| 4-Ethyl-thiobenzamide | Unreacted starting material | Lower | UV active. May stain with iodine. |
| α-Halo-ketone/aldehyde precursor | Unreacted starting material | Varies (often higher) | UV active. Can be visualized with 2,4-DNP stain (yellow/orange spot).[1] |
| 2-(4-Ethyl-phenyl)-thiazole | Incomplete formylation | Higher | UV active. |
| 2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid | Oxidation of the aldehyde | Lower | UV active. Can be visualized with a pH indicator stain like bromocresol green (yellow spot on blue background).[2] |
| Polymeric/tarry materials | Side reactions/decomposition | Streaking from baseline | Often highly colored. |
Workflow for Handling Oily Crude Product:
Caption: Workflow for initial purification of an oily crude product.
FAQ 2: I am observing a significant amount of a more polar impurity by TLC that I suspect is the corresponding carboxylic acid. How can I confirm its identity and remove it effectively?
Answer: The aldehyde functional group in your target compound is susceptible to oxidation, especially if exposed to air for prolonged periods or under harsh reaction/workup conditions. The resulting carboxylic acid, 2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid, is a common and troublesome impurity due to its similar structure and polarity to the desired aldehyde.
Troubleshooting Protocol:
-
Confirmation of Carboxylic Acid:
-
TLC Staining: Spot your crude product on a TLC plate alongside a pure standard of your aldehyde (if available). After developing, visualize under UV light. Then, stain the plate with a pH-sensitive indicator like bromocresol green.[2] Carboxylic acids will appear as distinct yellow spots on a blue background.
-
FT-IR Spectroscopy: Analyze the crude product using FT-IR. The presence of a broad O-H stretch around 2500-3300 cm⁻¹ in addition to the carbonyl stretch is indicative of a carboxylic acid.
-
-
Removal by Acid-Base Extraction: This is often the most efficient method for removing acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution or a 5% sodium carbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
-
Caution: Vigorous shaking can lead to emulsion formation. Gentle inversion of the separatory funnel is recommended.
-
Separate the aqueous layer. It is advisable to back-extract the aqueous layer with the organic solvent to recover any desired product that may have been carried over.
-
Combine the organic layers, wash with brine to remove residual water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Acid-Base Extraction Workflow:
Caption: Step-by-step acid-base extraction for removing carboxylic acid impurities.
FAQ 3: My product appears pure by TLC, but the yield is low after column chromatography. What could be causing product loss on the column?
Answer: While column chromatography is a powerful purification technique, aldehydes can be sensitive to the stationary phase, particularly silica gel, which is acidic.[3] This can lead to decomposition or irreversible adsorption of your product on the column.
Troubleshooting Protocol:
-
Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel.
-
Prepare a slurry of silica gel in your chosen non-polar eluent.
-
Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% of the total solvent volume), to the slurry.
-
Swirl the slurry gently and then pack the column as usual. This will help to cap the acidic silanol groups on the silica surface.
-
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel.
-
Optimize Your Eluent System:
-
Use a solvent system that provides good separation but moves your product with a reasonable Rf value (ideally between 0.2 and 0.4). A higher Rf will minimize the time your compound spends on the column, reducing the opportunity for decomposition.
-
A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.
-
-
Recrystallization as an Alternative: If your product is a solid and the impurities have different solubilities, recrystallization can be a less harsh and often more scalable purification method.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will have poor solubility at room temperature and high solubility at elevated temperatures. Ethanol has been reported as a suitable recrystallization solvent for a similar compound, 2-p-tolyl-thiazole-4-carbaldehyde.[4]
-
Recrystallization Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Decision Tree for Purification Strategy:
Caption: Decision-making process for selecting a suitable purification method.
References
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
TLC Visualization Methods. Available at: [Link]
-
Hantzsch Thiazole Synthesis - laboratory experiment. YouTube. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Acid-base extraction – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
How to Column Aldehydes: A Comprehensive Guide. cmu.edu.jm. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2,4-Disubstituted Thiazoles
Welcome to the Technical Support Center for the synthesis of 2,4-disubstituted thiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole synthesis. Instead of a generic overview, we will directly address the specific, practical challenges and side reactions that can compromise yield, purity, and experimental timelines. Our focus is on providing not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot effectively.
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for constructing this valuable heterocyclic motif due to its reliability and the accessibility of starting materials—typically an α-haloketone and a thioamide.[1][2] However, its apparent simplicity can be deceptive. Seemingly minor deviations in substrate quality, reaction conditions, or workup procedures can lead to a cascade of side reactions, yielding complex product mixtures that are challenging to purify.
This guide is structured as an interactive troubleshooting manual. We will explore common experimental pitfalls through a question-and-answer format, providing detailed mechanistic explanations, preventative strategies, and validated protocols.
Troubleshooting Guide: Common Issues & Side Reactions
This section addresses the most frequently encountered problems during the synthesis of 2,4-disubstituted thiazoles.
Issue 1: Low or No Product Yield
Low conversion of starting materials or complete reaction failure is a common yet multifaceted problem. The root cause often lies in the integrity of the reactants or suboptimal reaction conditions.
Q1: My Hantzsch reaction is not progressing, and I'm recovering my starting materials. What's the first thing I should check?
A1: The first and most critical step is to verify the purity and integrity of your starting materials, particularly the α-haloketone.
-
α-Haloketone Stability: α-haloketones, especially α-bromoacetophenones, can be lachrymatory and unstable upon prolonged storage. They are susceptible to hydrolysis (reverting to the ketone) or self-condensation. Before starting, verify the purity by NMR or GC-MS. If impurities are detected, purification by recrystallization or distillation (if thermally stable) is recommended.
-
Thioamide Quality: Thioamides are generally more stable but can also degrade. Hydrolysis back to the corresponding amide is a possibility, especially if stored improperly in a humid environment.[3] Since the amide is significantly less nucleophilic at the sulfur atom, it will not participate in the initial S-alkylation step, halting the reaction. Always use a freshly opened bottle or a thioamide that has been stored in a desiccator.
Q2: I've confirmed my starting materials are pure, but the yield is still poor. How does solvent choice impact the Hantzsch synthesis?
A2: Solvent selection is crucial for both solubility and reaction rate. The initial step of the Hantzsch synthesis is an SN2 reaction between the thioamide and the α-haloketone.[4] Polar aprotic solvents can accelerate this step but may not be ideal for the subsequent cyclization and dehydration.
-
Common Solvents: Alcohols like ethanol and methanol are frequently used because they effectively dissolve both starting materials and facilitate the entire reaction sequence.[4][5]
-
Solvent Effects Study: In multi-component syntheses leading to thiazoles, solvents such as ethanol, 1-butanol, 2-propanol, and water have demonstrated efficacy.[6] The optimal choice is substrate-dependent. It is advisable to perform small-scale solvent screens if yields are not satisfactory. For instance, a switch from ethanol to a higher-boiling solvent like 1-butanol could improve yields for less reactive substrates by allowing for higher reaction temperatures.
Issue 2: Complex Product Mixture & Formation of Byproducts
The isolation of multiple products is one of the most frustrating outcomes in thiazole synthesis. Understanding the mechanistic origins of these byproducts is key to suppressing their formation.
Q3: My NMR shows a mixture of isomers. What is the most common isomeric byproduct in the synthesis of 2-aminothiazoles?
A3: When using thiourea as the thioamide component to synthesize a 2-aminothiazole, you can form a mixture of the desired 2-amino-1,3-thiazole and its tautomer, 2-imino-2,3-dihydrothiazole. The prevalence of one over the other can be influenced by reaction conditions and the substitution pattern.
-
Mechanistic Insight: The final step of the Hantzsch synthesis is a dehydration of a 4-hydroxy-4,5-dihydrothiazole intermediate. The subsequent protonation and deprotonation steps can lead to either tautomer. The reaction's pH can influence the final ratio.
-
Troubleshooting Strategy: Running the reaction under neutral or mildly basic conditions often favors the formation of the 2-aminothiazole product.[5] A basic workup, for example, using a 5% sodium carbonate solution, can also help isolate the desired amino tautomer.[4]
Q4: I've isolated a major byproduct with a different molecular weight. What are some common non-isomeric side products?
A4: Several side reactions can lead to distinct heterocyclic byproducts. The formation of 1,3,4-thiadiazines or 1,3,4-thiadiazoles are known complications.
-
1,3,4-Thiadiazine Formation: This can occur if two molecules of the α-haloketone react with one molecule of thiourea or thioamide. This pathway is favored under certain conditions and can be a significant competing reaction.
-
1,3,4-Thiadiazole Formation: When using N,N'-disubstituted hydrazinecarbothioamides (dithiobiureas), cyclization can lead to 1,3,4-thiadiazoles instead of thiazoles.[7][8] While this involves a different starting material, it highlights the diverse reactivity of thio-carbonyl compounds.
-
Over-alkylation: The nitrogen atoms in the newly formed thiazole ring can be nucleophilic and react with any remaining α-haloketone.[2][9] This leads to the formation of a thiazolium salt, which complicates purification and reduces the yield of the desired neutral product.
To mitigate these issues, precise control over stoichiometry is essential. Using a slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can help ensure the α-haloketone is fully consumed in the desired reaction pathway.[4]
Visualizing the Reaction: Main and Side Pathways
To better understand the chemistry, the following diagrams illustrate the intended Hantzsch pathway and a potential side reaction.
Caption: The intended Hantzsch synthesis pathway.
Caption: Over-alkylation side reaction pathway.
Summary of Troubleshooting Strategies
For quick reference, the following table summarizes the common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low / No Yield | Impure or degraded α-haloketone. | Verify purity via NMR/GC-MS. Purify by recrystallization if necessary. Use fresh material. |
| Hydrolyzed thioamide. | Store thioamide in a desiccator. Use fresh, dry starting material. | |
| Suboptimal solvent or temperature. | Screen different solvents (e.g., EtOH, MeOH, 1-Butanol).[6] Optimize temperature; higher temps may be needed for unreactive substrates. | |
| Multiple Products | Formation of imino/amino tautomers. | Adjust pH to neutral or slightly basic conditions. Use a basic workup (e.g., 5% Na₂CO₃).[5] |
| Over-alkylation of the product. | Use a slight excess (1.1-1.5 eq.) of the thioamide.[4] Monitor reaction progress by TLC/LCMS to avoid prolonged reaction times. | |
| Formation of thiadiazines or other heterocycles. | Ensure strict 1:1.1 stoichiometry of α-haloketone to thioamide. Lowering reaction temperature may help. |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a robust method for a classic Hantzsch synthesis. The checkpoints are designed to minimize the side reactions discussed above.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 995 mg)
-
Thiourea (7.5 mmol, 571 mg)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution (20 mL)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]
-
Critical Checkpoint 1: Ensure the 2-bromoacetophenone is of high purity. Using a 1.5 molar excess of thiourea helps to prevent over-alkylation of the product by ensuring the α-haloketone is the limiting reagent.
-
-
Solvent Addition: Add 5 mL of methanol to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approx. 70-80°C) with stirring. A temperature setting of ~100°C on the hot plate is typically sufficient.[4] Continue heating for 30-60 minutes.
-
Critical Checkpoint 2: Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexanes). Over-heating or excessively long reaction times can promote byproduct formation. The reaction is often complete once the starting ketone spot has disappeared.
-
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up and Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix thoroughly. The product should precipitate as a solid.[4]
-
Critical Checkpoint 3: The basic workup helps to neutralize any generated HBr and ensures the product is in the desired 2-amino form, preventing the isolation of the hydrobromide salt.
-
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and residual methanol.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry completely. The resulting crude product is often of sufficient purity for characterization.[4]
Troubleshooting Workflow
If you encounter issues with the synthesis, follow this logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting thiazole synthesis.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles [Diagram]. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis [Diagram]. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Perts, T., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1649. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Transformation of thioamides to thiazoles [Diagram]. Retrieved from [Link]
-
Hassan, A. A., et al. (2005). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives. Molecules, 10(7), 822-832. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved from [Link]
-
Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives [PDF]. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazole formation through a modified Gewald reaction [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]
-
Szostak, M., et al. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. Organic Letters, 18(15), 3766–3769. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
-
El-Gaby, M. S., et al. (2000). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Acta Pharmaceutica, 50(1), 29-40. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of thiazole 24 [Diagram]. Retrieved from [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
ACS Publications. (n.d.). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A purification-free method for the synthesis of thiazolium salts using P2S5-Py2 complex or P4S10. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6296. Retrieved from [Link]
-
ResearchGate. (n.d.). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4‐disubstituted thiazoles [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). One-step preparation of 2,4-disubstituted thiazole molecules [Diagram]. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Synthesis of 2,4-Disubstituted Thiazoles under Grinding [PDF]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some new 2,4-disubstituted thiazoles as possible antibacterial and anti-inflammatory agents. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole, 1,3,4-Thiadiazine, 1,3,6-Thia-diazepane and Quinoxaline Derivatives from Symmetrical Dithiobiureas and Thioureidoethylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Enhancing the Solubility of Thiazole Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions to the common challenge of solubilizing thiazole derivatives for reliable and reproducible biological assays. Thiazole-containing compounds are a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] However, their often planar and aromatic structure can lead to poor aqueous solubility, posing a significant hurdle for in vitro and in vivo testing.[3]
This resource is designed to be a dynamic troubleshooting guide, moving from foundational knowledge to advanced problem-solving.
Section 1: Frequently Asked Questions (FAQs) - The Basics of Thiazole Derivative Solubility
Q1: Why are my thiazole derivatives consistently showing poor solubility?
A1: The limited solubility of many thiazole derivatives is rooted in their physicochemical properties. The thiazole ring itself is a planar, aromatic heterocycle.[4][5] This planarity can promote strong intermolecular π-π stacking in the solid state, leading to a stable crystal lattice that is difficult for solvents to disrupt. Furthermore, many derivatives are hydrophobic, making them sparingly soluble in aqueous buffers used for most biological assays.[1][3]
Q2: What is the first solvent I should try for my novel thiazole derivative?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for creating high-concentration stock solutions.[6][7] Its ability to dissolve a wide range of polar and nonpolar compounds makes it an excellent starting point.[6] However, it's crucial to be aware that some compounds can still precipitate out of high-concentration DMSO stocks, especially after freeze-thaw cycles.[7][8][9]
Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a very common issue known as "precipitation upon dilution." It occurs because the compound is soluble in the organic solvent (DMSO) but not in the aqueous environment of your assay buffer.[6] The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[6]
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: Test if the compound remains soluble at a lower final concentration in the assay.
-
Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions in 100% DMSO.[6] This can sometimes mitigate precipitation.[6]
-
Use of Co-solvents: Consider adding a water-miscible co-solvent to your buffer system.
Q4: Can I use sonication or heating to help dissolve my compound?
A4: Yes, these are common physical methods to aid dissolution.
-
Sonication: Using a water bath sonicator can help break up solid particles and increase the rate of dissolution.[10][11]
-
Warming: Gently warming the solution (e.g., to 37°C) can also increase solubility.[10]
Caution: Be mindful of the thermal stability of your compound. Prolonged heating at high temperatures can lead to degradation. Always verify compound integrity after such procedures.
Section 2: Troubleshooting Guide - A Deeper Dive into Solubility Enhancement
This section provides a structured approach to tackling more persistent solubility problems.
Issue 1: Compound is insoluble even in 100% DMSO at the desired stock concentration.
-
Plausible Cause: The compound may have extremely high crystal lattice energy or be highly lipophilic.
-
Troubleshooting Workflow:
-
Detailed Steps & Explanations:
-
Alternative Solvents: While DMSO is the standard, other solvents like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) can sometimes offer better solubilizing capacity. [12]Ethanol is another option, though generally less potent for highly nonpolar compounds. [12] 2. Reduce Concentration: Determine the maximum achievable stock concentration and adjust your experimental design accordingly. A lower, but accurate, concentration is preferable to a suspension of unknown concentration.
-
Co-solvent Stock: Prepare the stock in a mixture of solvents, for example, a combination of DMSO and a polyethylene glycol (PEG).
-
Issue 2: Compound precipitates over time in the assay plate.
-
Plausible Cause: The compound is kinetically soluble but not thermodynamically stable in the aqueous buffer, leading to time-dependent precipitation.
-
Troubleshooting Strategies:
-
Reduce Incubation Time: If the assay allows, reduce the incubation period to minimize the time for precipitation to occur.
-
Incorporate Solubilizing Excipients: The addition of non-ionic surfactants or cyclodextrins to the assay buffer can help maintain solubility.
-
| Excipient Type | Examples | Mechanism of Action | Typical Concentration in Assay |
| Non-ionic Surfactants | Tween-20, Triton X-100 | Form micelles that encapsulate hydrophobic compounds. [13][14] | 0.01% - 0.05% [11] |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Form inclusion complexes with the hydrophobic drug molecule. [15][16] | Varies, typically in the low mM range. |
| Polymers | PEG 400, PVP | Can improve wetting and prevent crystal growth. [17][18] | Varies based on polymer and compound. |
[11][13][14][15][16][17][18]#### Issue 3: Solubility is highly pH-dependent.
-
Plausible Cause: The thiazole derivative contains ionizable functional groups (e.g., acidic or basic moieties).
-
Troubleshooting Workflow:
Caption: Decision process for pH-dependent solubility.
-
Detailed Steps & Explanations:
-
pKa Determination: If not already known, determine the pKa of your compound. This will inform the pH range over which its ionization state, and thus solubility, changes.
-
pH Adjustment: Adjust the pH of your assay buffer to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble, ionized form. [12]For a basic compound, lower the pH. For an acidic compound, raise the pH.
-
Biological Compatibility: Crucially, you must confirm that the altered pH does not negatively impact your biological target (e.g., enzyme activity, cell viability). Run appropriate controls.
-
Section 3: Experimental Protocols
Protocol 1: Basic Solubilization and Stock Preparation in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of your thiazole derivative into a sterile, appropriate vial (e.g., glass or polypropylene).
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution for 1-2 minutes at room temperature. [10]4. Aid Dissolution (if necessary): If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C for up to 60 minutes can also be applied. [10]5. Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed containers to prevent moisture absorption and degradation from freeze-thaw cycles. [6]
Protocol 2: Kinetic Solubility Assay (High-Throughput Screening)
This protocol provides a general framework for assessing kinetic solubility.
-
Prepare Stock Solution: Prepare a high-concentration stock of the test compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Add Buffer: Add the aqueous assay buffer to each well to achieve the desired final test concentration.
-
Mix and Incubate: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Use a nephelometer to measure light scattering in each well. An increase in light scattering compared to a buffer-only control indicates precipitation. [19][20] * Direct UV/Vis Spectroscopy: After incubation, filter the solution to remove any precipitate. Measure the absorbance of the filtrate with a UV/Vis plate reader to quantify the amount of compound remaining in solution. [19][20]
-
References
- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- (PDF) Thiazole derivatives: prospectives and biological applications.
- Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
- The in silico physicochemical properties of thiazole derivatives...
- Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
- Establishing a high throughput screen of drug solubility in pharmaceutical excipients. Drug Discovery World.
- Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre.
- Compound precipitation in high-concentr
- Review on Enhancement of Solubiliz
- pH-dependent solubility profile of new NTZ analogs. a Compound 1; b...
- In-vitro Thermodynamic Solubility. Protocols.io.
- Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and autom
- An Overview of Thiazole Derivatives and its Biological Activities.
- Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administr
- Thiazole. Wikipedia.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- How to enhance drug solubility for in vitro assays?.
- Influence of Excipients on Solubility and Dissolution of Pharmaceuticals. Request PDF.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI.
- solubility problems of thiazolo[5,4-d]thiazole deriv
- Strategies for the formulation development of poorly soluble drugs via oral route. Wiley.
- (PDF) Formulation strategies for poorly soluble drugs.
- In Vitro Solubility Assays in Drug Discovery. Request PDF.
- Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad- Spectrum Biological Activities. IJNRD.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- A review on thiazole based compounds & it's pharmacological activities. IJRPR.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
- Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
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- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central.
- Employing Eco-Friendly Approaches to Synthesize a Thiazole Derivative through the Utilization of Microwave Irradi
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments.
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Stability of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde under acidic/basic conditions
Welcome to the technical support center for 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges regarding its stability under various conditions, drawing upon fundamental chemical principles and data from related thiazole derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound.
Q1: What is the general stability profile of the thiazole ring in this compound?
A1: The thiazole ring is an aromatic heterocyclic system, which imparts significant stability.[1][2] Generally, the thiazole moiety is stable under normal conditions and possesses a degree of aromaticity greater than corresponding oxazoles.[2] However, the presence of nitrogen and sulfur atoms leads to an uneven electron cloud distribution, making it susceptible to certain reactions.[1] While generally robust, extreme pH and temperature conditions can affect its integrity. Thiazole derivatives have been shown to be stable across a range of pH values in some applications.[3]
Q2: How does the aldehyde group at the 4-position influence the molecule's stability?
A2: The aldehyde group is a reactive functional group that significantly influences the molecule's overall stability, particularly in acidic or basic media. Aldehydes are known to be unstable in both strong acid and base.[4] Under acidic conditions, the aldehyde can undergo reactions such as acetal formation in the presence of alcohols.[5] In basic conditions, aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction, while those with alpha-hydrogens are prone to aldol condensation or related reactions. However, the aldehyde in this compound is attached to an aromatic ring and lacks alpha-hydrogens, making it susceptible to base-catalyzed reactions.
Q3: What are the likely degradation pathways for this compound under acidic conditions?
A3: Under acidic conditions, the primary points of reactivity are the thiazole nitrogen and the aldehyde oxygen. Protonation of the thiazole nitrogen can potentially lead to ring-opening under harsh conditions, although the thiazole ring is generally stable in acid.[6] A more probable degradation pathway involves the aldehyde group. In the presence of nucleophiles like water or alcohols, acid catalysis can facilitate the formation of unstable hemiacetals, which can further react to form stable acetals.[5] While some thiazole derivatives have shown stability in strongly acidic environments, cleavage of bonds attached to the thiazole ring under acidic conditions has been observed in specific cases.[6][7]
Q4: What degradation products should I anticipate under basic conditions?
A4: In basic media, the aldehyde group is the most likely site of degradation. Since the aldehyde in this compound lacks alpha-protons, it cannot undergo aldol condensation. However, it can be susceptible to the Cannizzaro reaction in the presence of a strong base, which would lead to a disproportionation reaction yielding the corresponding primary alcohol (2-(4-Ethyl-phenyl)-thiazol-4-yl)methanol and carboxylic acid (2-(4-Ethyl-phenyl)-thiazole-4-carboxylic acid). Additionally, the thiazole ring itself can be sensitive to strong bases, potentially leading to ring cleavage, although this typically requires harsh conditions.
Section 2: Troubleshooting Guide
This section provides practical advice for common experimental issues.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low assay signal or loss of compound over time in acidic mobile phase (HPLC). | Acid-catalyzed degradation. The aldehyde may be forming a hydrate or reacting with the solvent (e.g., methanol, acetonitrile) under acidic conditions. | 1. Adjust mobile phase pH: Increase the pH to be closer to neutral (pH 6-7) if your separation allows. 2. Use aprotic solvents: If possible, use a mobile phase with a higher proportion of aprotic solvents. 3. Lower the column temperature: Degradation reactions are often accelerated by heat. 4. Analyze samples quickly: Minimize the time the sample spends in the acidic mobile phase before injection. |
| Appearance of unexpected peaks in chromatogram after sample preparation in basic buffer. | Base-catalyzed degradation. The compound is likely undergoing a Cannizzaro-type reaction or other base-mediated transformations. | 1. Lower the pH: Prepare samples in a neutral or slightly acidic buffer if the experimental design permits. 2. Work at low temperatures: Perform sample preparation steps on ice to slow down degradation. 3. Limit exposure time: Minimize the time the compound is in contact with the basic solution. |
| Inconsistent results in biological assays. | Compound instability in assay media. The pH, temperature, or components of the cell culture or assay buffer could be causing degradation. | 1. Perform a stability check: Incubate the compound in the assay media for the duration of the experiment and analyze for degradation by HPLC. 2. Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments. 3. Consider a stock solution in a stable solvent: Prepare a concentrated stock in a solvent like DMSO and dilute it into the aqueous assay buffer immediately before use. |
Section 3: Experimental Protocols
To assist in your research, we provide a generalized protocol for conducting a forced degradation study, which is essential for understanding the intrinsic stability of a drug substance.[8][9][10][11]
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 7.4
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat with 1 M HCl for more aggressive degradation.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Analyze samples at various time points by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) and analyze at set intervals.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source (e.g., UV lamp) and analyze at set intervals. A control sample should be kept in the dark.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A typical starting point could be a gradient elution with a mobile phase of acetonitrile and water on a C18 column, with UV detection at a wavelength where the compound has maximum absorbance.[8]
-
Section 4: Visualizing Degradation Pathways
The following diagram illustrates the probable degradation pathways of this compound under acidic and basic stress conditions.
Caption: Potential degradation pathways under acidic and basic conditions.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]
-
Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Alchemist-chem.com. [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. ResearchGate. [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC - NIH. [Link]
-
4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions. ResearchGate. [Link]
-
Aldehyde - Wikipedia. Wikipedia. [Link]
-
Thiazole-2-Carbaldehyde-Based Covalent Organic Frameworks | Request PDF. ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. International Journal of Chemical Studies. [Link]
-
Thiazole - Wikipedia. Wikipedia. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
-
Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. MDPI. [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]
-
PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. WIPO Patentscope. [Link]
-
(PDF) Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]
-
New Trends in Forced Degradation Studies. Scribd. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]
-
Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. [Link]
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. [Link]
-
Acidity of aldehydes and ketones and enolate formation. Chemistry Stack Exchange. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH. [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. [Link]
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Evaluation of the Fermentation Profiles and Quality Attributes of Yogurts Made from Cow, Goat, and Mixed Milk. MDPI. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. ResearchGate. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. SpringerLink. [Link]
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Navigating the Formylation of 2-Aryl-Thiazole Rings: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the formylation of 2-aryl-thiazole rings. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this crucial synthetic transformation. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
The formylation of 2-aryl-thiazoles, particularly at the C5 position, is a key step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The resulting 2-aryl-5-formylthiazole scaffold is a versatile building block for further functionalization. However, this seemingly straightforward reaction is fraught with potential pitfalls, including low yields, lack of regioselectivity, and purification difficulties. This guide will address these issues in a practical, question-and-answer format, focusing on the most common formylation techniques.
Core Concepts: Understanding the Battlefield
Before diving into troubleshooting, it's essential to grasp the electronic nature of the 2-aryl-thiazole system. The thiazole ring is electron-rich, making it susceptible to electrophilic substitution. The primary sites of reactivity are the C5 and, to a lesser extent, the C4 positions. The electronic properties of the substituent on the 2-aryl ring play a pivotal role in directing the formylation, a concept we will explore in detail.
The most frequently employed method for this transformation is the Vilsmeier-Haack reaction , which utilizes a pre-formed Vilsmeier reagent (typically from phosphorus oxychloride and dimethylformamide) as a mild electrophile.[1][2] Alternative strategies include formylation via lithiation and, less commonly for this substrate class, the Duff reaction .
Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the workhorse for thiazole formylation, but it is not without its challenges.[3]
Q1: I'm getting a very low yield or recovering only my starting material. What's going wrong?
This is a frequent issue and often points to problems with the Vilsmeier reagent itself or insufficient activation of your substrate.
Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile and is highly sensitive to moisture.[2] If the reagent is not formed correctly or is quenched by water, the reaction will not proceed. Additionally, if the 2-aryl-thiazole is not sufficiently electron-rich, it may not react efficiently with the weak electrophile.
Troubleshooting Workflow:
Caption: Influence of aryl substituents on regioselectivity.
Solutions:
-
For Substrates with EDGs: If you require formylation on the thiazole ring, the Vilsmeier-Haack reaction may not be the ideal method. Consider using a lithiated thiazole approach (discussed below).
-
For Substrates with EWGs: The Vilsmeier-Haack reaction is well-suited for these substrates to achieve selective formylation at the C5 position of the thiazole ring.
Table 1: Expected Regioselectivity in Vilsmeier-Haack Formylation of 2-Aryl-Thiazoles
| Aryl Substituent (at C2) | Electronic Nature | Predicted Major Product |
| -H | Neutral | 2-Phenyl-5-formylthiazole |
| -OCH₃ (para) | Electron-Donating | Formylation on the aryl ring |
| -NO₂ (para) | Electron-Withdrawing | 2-(4-Nitrophenyl)-5-formylthiazole |
| -Cl (para) | Weakly Deactivating | 2-(4-Chlorophenyl)-5-formylthiazole |
Q3: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the likely side products?
Besides regioselectivity issues, other side reactions can complicate your product mixture.
Causality:
-
Di-formylation: If the product is also an activated system, a second formylation can occur.
-
Reaction with other functional groups: If your 2-aryl-thiazole contains other nucleophilic groups (e.g., a free amino group), these can react with the Vilsmeier reagent. [4]* Incomplete Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up. Incomplete hydrolysis will lead to impurities. [5] Solutions:
-
Control Stoichiometry: To avoid di-formylation, use a smaller excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents).
-
Protecting Groups: If your substrate has other reactive functional groups, consider protecting them before the formylation reaction.
-
Vigorous Hydrolysis: Ensure complete hydrolysis by adding the reaction mixture to a well-stirred mixture of ice and aqueous base (e.g., NaOH or NaHCO₃) and allowing it to stir for a sufficient time until the iminium salt is fully converted to the aldehyde. [6]
Alternative Strategy: Formylation via Lithiation
For substrates that are not amenable to the Vilsmeier-Haack reaction (e.g., those with strong EDGs on the aryl ring), formylation via a lithiated intermediate is a powerful alternative. [7]
Q4: How do I perform a formylation via lithiation, and what are the common pitfalls?
This method involves the deprotonation of the thiazole ring at the C5 position with a strong base, followed by quenching with an electrophilic formylating agent like DMF.
Causality: The proton at the C5 position of the thiazole ring is the most acidic, allowing for regioselective deprotonation with a strong organolithium base like n-butyllithium (n-BuLi). The resulting lithiated species is a potent nucleophile that readily reacts with DMF.
Experimental Protocol: Lithiation and Formylation of 2-Phenylthiazole
-
Setup: Under an inert atmosphere, dissolve 2-phenylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes.
-
Formylation: Add anhydrous DMF (1.5-2.0 equivalents) dropwise to the reaction mixture at -78 °C.
-
Quench: After stirring for 1-2 hours at -78 °C, slowly warm the reaction to 0 °C and quench by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Lithiation:
-
Low Yield: This is often due to moisture in the reagents or solvent, which will quench the organolithium base. Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous. [8]* Side Reactions: If the temperature is not kept sufficiently low, side reactions can occur. It is crucial to maintain the temperature at -78 °C during the lithiation and formylation steps.
The Duff and Other Formylation Reactions
Q5: Can I use the Duff reaction to formylate 2-aryl-thiazoles?
The Duff reaction , which uses hexamethylenetetramine (HMTA) in an acidic medium, is primarily effective for the ortho-formylation of highly activated aromatic systems like phenols. [9]Its application to less activated or non-phenolic heterocycles like 2-aryl-thiazoles is generally not successful and often results in low yields or no reaction. [10]Similarly, other classic formylation reactions like the Reimer-Tiemann (using chloroform and base) and Gattermann-Koch (using CO/HCl) reactions are also not typically suitable for this class of compounds due to their specific substrate requirements (phenols and simple arenes, respectively). [11][12]
Product Characterization and Purification
Q6: How can I confirm that I have synthesized the desired 2-aryl-5-formylthiazole, and what is a good purification strategy?
Characterization:
-
¹H NMR Spectroscopy: The most diagnostic signal is the aldehyde proton, which will appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. The proton at the C4 position of the thiazole ring will also be a singlet, usually found between δ 8.0 and 8.5 ppm.
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of δ 180-190 ppm.
-
Mass Spectrometry: This will confirm the molecular weight of your product.
Table 2: Representative ¹H NMR Data for 2-Phenyl-5-formylthiazole
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.9 | Singlet |
| Thiazole H4 | ~8.4 | Singlet |
| Phenyl | ~7.4-8.0 | Multiplet |
Purification:
-
Column Chromatography: This is the most common method for purifying formylated thiazoles. A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. The polarity can be adjusted based on the specific substrate and the separation observed by TLC.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Conclusion
The successful formylation of 2-aryl-thiazole rings is a matter of understanding the interplay between the substrate's electronic properties and the chosen reaction conditions. The Vilsmeier-Haack reaction remains the most versatile tool for this transformation, particularly for substrates bearing electron-withdrawing or neutral groups on the aryl ring. For electron-rich systems where regioselectivity is a challenge, formylation via a lithiated intermediate offers a reliable alternative. By carefully considering the points outlined in this guide, you will be well-equipped to troubleshoot common issues and achieve your synthetic goals.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Majo, V. J., & Perumal, P. T. (1997). A convenient and facile synthesis of 4-chloro-2-azetidinones by Vilsmeier-Haack reaction. Tetrahedron Letters, 38(39), 6889-6892.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- Biçer, A. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect. (Please note: The exact publication details are simulated based on the provided search results).
-
ResearchGate. (n.d.). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]
- El-Gharably, A., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
-
Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of 2-Amino-5-formylthiazole.
- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Science of Synthesis.
- BenchChem. (2025). Synthesis of 2-Amino-5-formylthiazole from Simple Precursors: Application Notes and Protocols.
- Dadiboyena, S. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Letters of Chemistry, Physics and Astronomy.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from a relevant academic publisher's resource.
- Grokipedia. (n.d.). Duff reaction.
-
Khan Academy. (2022). Reimer Tiemann Reaction. Retrieved from [Link] (simulated URL)
- BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- Arai, N., Mizota, M., et al. (2015).
- Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry.
-
Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Retrieved from [Link]
- Filo. (2025). Gatterman-Koch formylation.
- PSIBERG. (2023). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Evans, D. (n.d.). Directed (ortho) Metallation. Retrieved from a relevant academic resource (e.g., course notes).
- BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
- BenchChem. (2025). Technical Support Center: Optimizing Aromatic Formylation Reactions.
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Recrystallization methods for purifying thiazole-4-carbaldehyde compounds
Welcome to the dedicated technical support center for the purification of thiazole-4-carbaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these critical building blocks in high purity. As a low-melting solid, thiazole-4-carbaldehyde presents unique purification challenges that standard protocols may not adequately address. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure successful purification through recrystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of thiazole-4-carbaldehyde.
Q1: What are the key physical properties of thiazole-4-carbaldehyde I should be aware of before starting recrystallization?
A1: Understanding the compound's physical properties is critical. Thiazole-4-carbaldehyde is typically a colorless to light yellow substance with a reported melting point in the range of 60-64°C[1]. Its boiling point is approximately 222°C[1]. The most crucial parameter is its low melting point, which makes it highly susceptible to a phenomenon known as "oiling out" during crystallization if conditions are not carefully controlled[2]. It is soluble in many common organic solvents like ethanol and ether but insoluble in water[3].
Q2: What is the best single solvent for recrystallizing thiazole-4-carbaldehyde?
A2: There is no universal "best" solvent, as the ideal choice depends on the specific impurities present. However, a good recrystallization solvent should dissolve the compound completely when hot but poorly when cold[4]. Based on the polar aldehyde group and the heterocyclic thiazole ring, moderately polar solvents are excellent starting points.
-
Good candidates: Isopropanol, ethanol, or toluene.
-
Poor candidates: Very polar solvents like water (in which it is insoluble) or very non-polar solvents like hexane (in which it may have poor solubility even when hot) are unlikely to work well as single solvents but may be useful in a mixed-solvent system[4][5].
A systematic approach to solvent selection, as detailed in SOP-01, is always recommended.
Q3: My purified thiazole-4-carbaldehyde appears as a yellow oil or liquid, not a solid. Is this normal?
A3: While thiazole-4-carbaldehyde can appear as a light yellow liquid, particularly if impure or slightly above room temperature, it should solidify into a crystalline solid upon cooling[1][3]. If it remains an oil or liquid at standard room temperature (20-25°C), it likely contains impurities that are depressing its melting point. Recrystallization is the appropriate next step to remove these impurities and obtain the solid form.
Q4: How can I improve the final yield of my recrystallization?
A4: Low yield is a common issue. The key is to use the minimum amount of hot solvent necessary to fully dissolve the compound[6]. Using an excessive amount of solvent is the most frequent cause of poor recovery, as a significant portion of the product will remain in the mother liquor even after cooling[4]. Other strategies include:
-
Ensuring the solution cools slowly and undisturbed to allow for the formation of large, pure crystals[7].
-
Cooling the flask in an ice bath after it has reached room temperature to maximize precipitation[4].
-
Minimizing the amount of cold solvent used to wash the final crystals during filtration[6].
Section 2: Troubleshooting Guide: Common Recrystallization Problems & Solutions
This guide provides a systematic approach to diagnosing and solving the most common issues encountered during the recrystallization of thiazole-4-carbaldehyde.
Problem: My compound "oiled out" instead of forming crystals.
-
Observation: Upon cooling, a liquid layer (oil) separates from the solvent instead of solid crystals.
-
Causality: This is the most common problem for low-melting point compounds like thiazole-4-carbaldehyde[2]. It occurs when the solution becomes saturated at a temperature that is higher than the compound's melting point. The compound is therefore forced out of solution as a liquid (a molten form) rather than a solid.
-
Step-by-Step Solution:
-
Re-heat the Solution: Place the flask back on the heat source and heat until the oil completely redissolves into a clear solution.
-
Add More 'Good' Solvent: Add a small additional volume (e.g., 10-15% more) of the hot solvent. This increases the total solvent volume, meaning the solution will become saturated at a lower temperature—ideally, a temperature below the compound's melting point[2][8].
-
Ensure Slow Cooling: Remove the flask from the heat and allow it to cool very slowly. Insulating the flask with glass wool or paper towels can promote the slow cooling needed for proper crystal lattice formation[7].
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent's boiling point may be too high. Switch to a lower-boiling solvent or move to a mixed-solvent system where solubility can be more finely controlled.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Observation: The solution remains clear and homogenous, with no solid formation, even after cooling in an ice bath.
-
Causality: This typically indicates one of two issues: either too much solvent was used, and the solution is not truly supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystals)[6][9].
-
Step-by-Step Solution:
-
Induce Nucleation (Seeding/Scratching):
-
Scratching: Use a glass rod to vigorously scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth[7][9].
-
Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal provides a template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and evaporate a portion of the solvent (e.g., 20-30% of the volume) using a gentle stream of nitrogen or by simply boiling it off in a fume hood. Allow the more concentrated solution to cool again[7].
-
Add an Antisolvent: If you are using a solvent in which the compound is highly soluble, you can carefully add a miscible "antisolvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy, then clarify with a drop of the original solvent. Refer to SOP-02 for the full procedure.
-
Problem: The recovered crystals are discolored or appear impure.
-
Observation: The final crystals have a noticeable color (e.g., yellow, brown) when the pure compound should be colorless or pale yellow, or the melting point is broad and lower than the literature value.
-
Causality: This can be caused by colored impurities being trapped within the crystal lattice due to rapid cooling, or by the presence of insoluble impurities that were not removed prior to crystallization.
-
Step-by-Step Solution:
-
Hot Filtration: If you noticed insoluble material in the hot solution before cooling, you must perform a hot gravity filtration. Redissolve the impure crystals in a minimal amount of hot solvent and filter the solution while hot to remove the insoluble impurities. Then, allow the filtered solution to cool and crystallize.
-
Decolorizing Carbon (Charcoal): If the impurity is soluble and colored, it can often be removed with activated carbon. Add a very small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the carbon (which has now adsorbed the colored impurity). Caution: Using too much carbon can adsorb your product and drastically reduce the yield.
-
Second Recrystallization: A second recrystallization of the impure crystals will almost always result in a significant improvement in purity.
-
Section 3: Standard Operating Procedures (SOPs)
SOP-01: Single-Solvent Recrystallization Protocol
This protocol outlines the standard method for purifying a solid from a single solvent.
-
Solvent Selection: Place ~50 mg of your crude thiazole-4-carbaldehyde into a test tube. Add a potential solvent (e.g., isopropanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, proceed to the next step[7].
-
Heating: Heat the test tube. The ideal solvent will dissolve the compound completely at or near its boiling point[4].
-
Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. A large quantity of crystals should form. If this test is successful, you have found a suitable solvent[7].
-
Dissolution: Place the bulk of your crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil after each addition, until the compound just dissolves.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely before determining the melting point and yield.
SOP-02: Mixed-Solvent (Antisolvent) Recrystallization Protocol
This method is ideal when no single solvent is suitable. It uses one solvent in which the compound is soluble (the "good" solvent) and another miscible solvent in which it is insoluble (the "antisolvent" or "bad" solvent)[10]. A common pair for moderately polar compounds is Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolution: Dissolve the crude thiazole-4-carbaldehyde in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Antisolvent Addition: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated[10].
-
Clarification: Add 1-2 drops of the hot "good" solvent back into the solution until the cloudiness just disappears.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly, as described in SOP-01.
-
Isolation, Washing & Drying: Follow steps 6-8 from SOP-01. The washing solvent should be a mixture of the two solvents in a ratio that keeps the compound insoluble, or simply the pure, cold antisolvent.
Section 4: Visualizations & Data
Diagrams
Data Table: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Comments & Suitability for Thiazole-4-carbaldehyde |
| Water | 100 | 80.1 | Unsuitable as a single solvent (compound is insoluble). Excellent as an antisolvent with alcohols. |
| Ethanol | 78 | 24.5 | Good candidate. Soluble when hot, less so when cold. Good for moderately polar compounds. |
| Isopropanol (IPA) | 82 | 19.9 | Excellent candidate. Similar to ethanol but slightly less polar and higher boiling. |
| Ethyl Acetate (EtOAc) | 77 | 6.0 | Good candidate, especially in a mixed system. Moderately polar. Often paired with hexane. |
| Acetone | 56 | 21.0 | Possible, but low boiling point limits the effective temperature differential for solubility. |
| Toluene | 111 | 2.4 | Good candidate. Can dissolve aromatic compounds well. Its high boiling point may increase the risk of oiling out. |
| Hexane / Heptane | 69 / 98 | ~2.0 | Unsuitable as a single solvent. Likely too non-polar. Excellent as an antisolvent with more polar solvents like EtOAc. |
References
- CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google P
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- SOP: CRYSTALLIZATION - University of California, Santa Cruz.
- Recrystallization Guide - University of Wisconsin-Madison.
- Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Inform
- 3.
- Recrystallization - University of California, Irvine.
- 3.3F: Mixed Solvents - Chemistry LibreTexts.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Crystalliz
- Thiazole-4-carboxaldehyde | CAS#:3364-80-5 | Chemsrc.
Sources
- 1. Thiazole-4-carboxaldehyde | CAS#:3364-80-5 | Chemsrc [chemsrc.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phenacyl Bromide Alkylation Reactions
Welcome to the technical support center for phenacyl bromide reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using phenacyl bromide as an alkylating agent. Phenacyl bromide is a highly effective reagent, particularly for the derivatization of carboxylic acids for analysis or the synthesis of various heterocyclic compounds and pharmaceutical intermediates. However, its reactivity profile includes several potential side reactions that can lead to significant byproduct formation, reduced yields, and complex purification challenges.
This document provides in-depth, field-proven insights in a troubleshooting format to help you anticipate, diagnose, and prevent these common issues. We will delve into the causality behind byproduct formation and offer validated protocols to ensure the integrity and success of your experiments.
Core Principles of Phenacyl Bromide Reactivity
Phenacyl bromide (α-bromoacetophenone) possesses two key reactive sites: the electrophilic carbonyl carbon and the highly reactive α-carbon bearing the bromine atom. The primary desired reaction is typically an SN2 substitution at the α-carbon by a nucleophile. However, the presence of the carbonyl group and the acidic α-protons creates a landscape of competing reaction pathways, particularly under basic conditions. Understanding the interplay of substrate, nucleophile, base, and solvent is paramount to controlling the reaction outcome.
Troubleshooting Guide & FAQs
Here we address the most common issues encountered during phenacyl bromide reactions.
FAQ 1: My yield is low, and I've isolated phenylacetic acid or its ester derivative. What happened?
This is a classic sign of a Favorskii Rearrangement , a significant side reaction for α-halo ketones in the presence of a strong base.[1][2]
Q: What is the mechanism of the Favorskii Rearrangement in my reaction?
A: The Favorskii rearrangement is initiated by the deprotonation of the α-carbon by a strong base (e.g., alkoxides, hydroxide) to form an enolate. For most α-halo ketones, this enolate would cyclize to a cyclopropanone intermediate, which is then opened by a nucleophile.[3] However, since phenacyl bromide lacks a second α-proton, it undergoes a variation often called the "quasi-Favorskii" or "semi-benzilic acid" rearrangement. Here, the base attacks the carbonyl carbon directly. The resulting tetrahedral intermediate rearranges, with the phenyl group migrating and displacing the bromide ion.
Caption: Pathway for the self-condensation of phenacyl bromide.
Q: How do I avoid self-condensation?
A: The strategies are similar to those for preventing the Favorskii rearrangement, as both are initiated by base-mediated enolate formation.
-
Use a Mild Base: Employ bases like K₂CO₃, NaHCO₃, or a hindered amine (e.g., DIPEA) that are selective for your primary nucleophile (like a carboxylic acid) over the α-proton of phenacyl bromide.
-
Control Stoichiometry: Use the nucleophile in slight excess to ensure the phenacyl bromide is consumed quickly, leaving little opportunity for it to react with itself.
-
Low Temperature: Running the reaction at or below room temperature can significantly slow the rate of self-condensation.
FAQ 3: I am trying to make a phenacyl ester, but my main byproduct is 2-hydroxyacetophenone (phenacyl alcohol). Why?
The presence of 2-hydroxyacetophenone is a clear indication of hydrolysis . If you are using an alcohol as a solvent, the analogous solvolysis product (e.g., 2-methoxyacetophenone in methanol) will be formed. [4] Q: What conditions lead to hydrolysis or solvolysis?
A: Phenacyl bromide is a reactive alkylating agent and is susceptible to nucleophilic attack by water or other protic solvents. [5]
-
Wet Solvents: The most common cause is the use of non-anhydrous solvents. Acetonitrile, DMF, and acetone are hygroscopic and must be properly dried before use.
-
Basic Conditions: Hydrolysis is accelerated under basic conditions, as hydroxide is a more potent nucleophile than water.
-
Protic Solvents: Using alcohols (methanol, ethanol) as solvents will inevitably lead to solvolysis byproducts, where the alcohol acts as the nucleophile.
Q: How can I minimize these byproducts?
A: Rigorous control of reaction conditions is essential.
-
Solvent Choice: Use a polar aprotic solvent such as anhydrous acetonitrile, DMF, or acetone. Avoid alcohols unless the solvolysis product is the desired outcome.
-
Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purification of Reagent: Phenacyl bromide can degrade over time, especially if exposed to moisture, producing HBr. [6]This acid can catalyze side reactions. If the reagent is old or discolored, recrystallization from methanol or ethanol may be necessary to purify it before use. [6]
Validated Protocol: High-Yield Synthesis of Phenacyl Esters
This protocol is optimized to minimize the formation of the byproducts discussed above when esterifying a carboxylic acid.
Objective: To synthesize a phenacyl ester from a generic carboxylic acid (R-COOH) and phenacyl bromide.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Phenacyl Bromide (1.1 eq)
-
Potassium Bicarbonate (KHCO₃), finely ground (1.5 eq) [7]* Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and potassium bicarbonate (1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid.
-
Salt Formation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the potassium carboxylate salt.
-
Reagent Addition: Dissolve phenacyl bromide (1.1 eq) in a minimal amount of anhydrous DMF in a separate dry vial. Add this solution dropwise to the stirring suspension over 5-10 minutes.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Gentle heating (40-50°C) can be applied to accelerate slow reactions, but should be used with caution.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific phenacyl ester.
Causality of Choices:
-
KHCO₃: A mild base that selectively deprotonates the carboxylic acid without promoting Favorskii rearrangement or significant self-condensation. [7]* Anhydrous DMF: A polar aprotic solvent that effectively dissolves the carboxylate salt and reagents while preventing hydrolysis/solvolysis.
-
Excess Phenacyl Bromide (Slight): Ensures complete consumption of the more valuable carboxylic acid.
-
Room Temperature: Minimizes the activation energy barrier for side reactions.
Summary of Byproducts and Prevention Strategies
| Byproduct Class | Identified Product | Causal Factor(s) | Prevention Strategy |
| Rearrangement | Phenylacetic acid or its ester | Strong bases (e.g., NaOMe, KOH) | Use weak, non-nucleophilic bases (K₂CO₃, KHCO₃). |
| Self-Condensation | Dimeric/Polymeric materials | Strong bases, high concentration | Use mild base, control stoichiometry, low temperature. |
| Hydrolysis | 2-Hydroxyacetophenone | Presence of water | Use anhydrous solvents and inert atmosphere. |
| Solvolysis | 2-Alkoxyacetophenone | Alcohol as a solvent | Use polar aprotic solvents (ACN, DMF). |
| Elimination | Phenylglyoxal derivatives | Sterically hindered bases (e.g., Pyridine) | Avoid hindered, strong bases if substitution is desired. [8] |
References
-
Cowper, R. M.; Davidson, L. H. Phenacyl bromide. Organic Syntheses. Coll. Vol. 2, p.480 (1943); Vol. 19, p.71 (1939). [Link]
-
Al-Smadi, M.; Hammash, S. Y. Cyclization Reactions of Mono-Thiocarbohydrazones with Phenacyl Bromide. Jordan Journal of Chemistry. 2007, 2(2), 137-147. [Link]
-
JoVE Science Education Database. Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments, Cambridge, MA, USA. (2024). [Link]
-
Wikipedia. Favorskii rearrangement. (2023). [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). [Link]
-
Wikipedia. Self-condensation. (2022). [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015). [Link]
Sources
- 1. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for scaling up this important heterocyclic intermediate. Our focus is on anticipating challenges, understanding the underlying chemistry, and providing robust, validated solutions.
Introduction: Strategic Approach to Synthesis
The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis is most effectively approached via a two-stage process that ensures high purity and is amenable to scale-up. This guide will focus on a robust and widely applicable strategy:
-
Stage 1: Hantzsch Thiazole Synthesis to construct the core 2-(4-ethylphenyl)thiazole ring system.
-
Stage 2: Vilsmeier-Haack Formylation to selectively install the carbaldehyde group at the C4-position of the thiazole ring.
This staged approach allows for the purification of the thiazole intermediate before the final functionalization, which is critical for minimizing side products and simplifying downstream processing, especially at a larger scale.
Overall Synthetic Workflow
The diagram below outlines the strategic two-step synthesis.
Caption: Recommended two-stage synthetic strategy (Route B).
Part 1: Hantzsch Synthesis of the Thiazole Core
The Hantzsch synthesis is a classic and reliable method for forming the thiazole ring by reacting an α-halocarbonyl compound with a thioamide.[1][2] This reaction is typically high-yielding and robust.[1][3]
Mechanism Overview: Hantzsch Thiazole Synthesis
Understanding the mechanism is key to troubleshooting. The process involves nucleophilic attack, cyclization, and dehydration.
Caption: Key stages of the Hantzsch thiazole synthesis mechanism.
Troubleshooting & FAQs: Hantzsch Synthesis
| Issue / Question | Probable Cause & Explanation | Recommended Solution & Validation |
| Q1: My reaction yield is low. | 1. Impure Starting Materials: The thioamide can be prone to hydrolysis, and α-haloketones can degrade. Purity is paramount.[4]2. Incorrect Stoichiometry: An excess of the thioamide is sometimes used, but a large excess can complicate purification.3. Suboptimal Temperature: The reaction requires heating to drive the dehydration step, but excessive heat can cause decomposition and side-product formation.[3] | Solution: 1. Recrystallize the thioamide before use. Verify the purity of the α-haloketone by NMR.2. Start with a 1:1 or 1.1:1 ratio of thioamide to α-haloketone. Optimize in small increments.3. Monitor the reaction by TLC. Aim for the lowest temperature that allows for complete consumption of the limiting reagent within a reasonable timeframe (e.g., 2-4 hours). Typical solvents are ethanol or methanol at reflux.[1][4]Validation: A clean TLC with a single major product spot indicates good conversion. |
| Q2: I'm observing multiple spots on my TLC. | 1. Side Reactions: Under strongly acidic conditions, condensation can occur at the nitrogen atom of the thioamide first, leading to isomeric byproducts.[4][5]2. Dimerization/Polymerization: The α-haloketone can self-condense or polymerize if conditions are too harsh or reaction times are too long. | Solution: 1. Run the reaction under neutral or slightly basic conditions to favor the desired S-alkylation pathway. Adding a non-nucleophilic base like sodium carbonate can be beneficial.[4]2. Add the α-haloketone slowly to the heated solution of the thioamide to maintain a low instantaneous concentration, minimizing self-condensation.Validation: Use TLC to track the appearance of byproducts. Adjusting the pH or addition rate should show a reduction in these spots. |
| Q3: How do I best purify the thiazole intermediate? | The thiazole product may contain unreacted thioamide or byproducts. The choice between chromatography and recrystallization depends on the scale and impurity profile. | Solution: Lab Scale (<10g): Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) is usually effective.Scale-Up (>10g): Develop a recrystallization protocol. Test various solvent systems (e.g., Ethanol/Water, Isopropanol, Heptane/Ethyl Acetate) to find one that provides good recovery and high purity.Validation: Purity should be confirmed by ¹H NMR and LC-MS. |
Detailed Protocol: Synthesis of 2-(4-Ethylphenyl)thiazole
This protocol is a representative starting point and should be optimized for your specific equipment and scale.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethylthiobenzamide (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to form a stirrable slurry (approx. 5-10 mL per gram of thioamide).
-
Heating: Begin heating the mixture to a gentle reflux (approx. 78°C).
-
Reagent Addition: In a separate flask, dissolve 2-chloroacetaldehyde (1.05 eq, 50 wt% in water) in a minimal amount of ethanol. Add this solution dropwise to the refluxing thioamide mixture over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours after the addition is finished.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution (2x) to neutralize any generated acid, followed by a brine wash (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil/solid by flash column chromatography or recrystallization to yield 2-(4-ethylphenyl)thiazole as a pure solid.
-
Part 2: Vilsmeier-Haack Formylation of the Thiazole Core
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6] It involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is formed in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7]
Troubleshooting & FAQs: Vilsmeier-Haack Formylation
| Issue / Question | Probable Cause & Explanation | Recommended Solution & Validation |
| Q1: The reaction is sluggish or incomplete. | 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Any water present will quench the POCl₃ and the active electrophile.2. Insufficient Temperature: While the initial formation of the reagent is often done at low temperatures, the subsequent formylation step may require heating to proceed at a reasonable rate. | Solution: 1. Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Argon).2. After adding the thiazole substrate at a low temperature (0-5°C), allow the reaction to warm to room temperature and then gently heat (e.g., 50-60°C) while monitoring by TLC.Validation: Complete consumption of the starting material on TLC is the primary indicator of success. |
| Q2: The workup is generating an emulsion or low product recovery. | The workup involves quenching the reaction with a basic solution to neutralize acid and hydrolyze the intermediate iminium salt. This process can be highly exothermic and, if not controlled, can lead to side reactions or degradation. | Solution: 1. Cool the reaction mixture thoroughly in an ice bath before quenching.2. Add the reaction mixture slowly to a vigorously stirred, cold (ice bath) saturated solution of sodium bicarbonate or sodium acetate. Do not add water directly to the reaction mixture. 3. After the quench is complete, allow the mixture to stir until the intermediate is fully hydrolyzed to the aldehyde. This can be monitored by TLC.Validation: A clean phase separation after quenching and extraction indicates a successful workup. |
| Q3: I'm seeing isomeric byproducts. | The Vilsmeier-Haack reaction is regioselective, but not always regiospecific. While formylation of 2-arylthiazoles typically favors the C5-position due to electronic effects, substitution at C4 can occur. Correction: For 2-aryl thiazoles, formylation generally favors the 5-position. To obtain the 4-carbaldehyde, a different strategy starting with a C4-substituted precursor is often better, as outlined in Route A of the workflow diagram. However, if direct formylation is attempted, careful control is needed. | Solution: 1. Control the reaction temperature. Lower temperatures often lead to higher selectivity.2. If isomer separation is difficult, reconsider the overall synthetic strategy (e.g., Route A). Synthesize the thiazole with a group already at the C4 position that can be converted to an aldehyde, such as a chloromethyl or ester group.[8]Validation: Isomers can be identified and quantified by ¹H NMR, paying close attention to the chemical shifts and coupling constants of the thiazole ring protons. |
Detailed Protocol: Vilsmeier-Haack Formylation
Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq). Cool the flask in an ice-salt bath to 0°C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10°C. A thick white solid may form. Stir the mixture at 0°C for 30-45 minutes.
-
Substrate Addition: Dissolve 2-(4-ethylphenyl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF or an inert solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5°C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 1 hour, then heat to 50-60°C. Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Work-up (Quench):
-
Cool the reaction flask back down to 0°C.
-
In a separate, large beaker, prepare a vigorously stirred, ice-cold saturated solution of sodium bicarbonate.
-
Slowly and carefully pour the reaction mixture into the bicarbonate solution. Control the rate of addition to manage gas evolution and the exotherm.
-
Stir the resulting mixture for 1-2 hours, allowing it to warm to room temperature to ensure complete hydrolysis of the iminium intermediate.
-
-
Extraction & Purification:
-
Extract the aqueous slurry with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate) to afford the pure this compound.
-
Part 3: Critical Considerations for Scale-Up
Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges related to safety, efficiency, and material handling.
Troubleshooting Logic for Scale-Up
Caption: Decision-making flowchart for common scale-up challenges.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of Chemical and Pharmaceutical Research, 10(4), 1-13.
- Kaur, N. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Science-Biotechnology-Biomedical Engineering, 13(2), 69-84.
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1221-1235.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware.
- ResearchGate. (2022). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- Google Patents. (2003). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
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WIPO PatentScope. (2003). WO/2003/091230 PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. Retrieved from [Link]
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde and Its Analogs in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature allows for a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide presents a detailed comparative analysis of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a representative member of the 2-aryl-thiazole class, and its structurally similar compounds. By examining the synthesis, biological performance, and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.
The 2-Aryl-Thiazole Scaffold: A Privileged Structure
The 2-aryl-thiazole core is a recurring motif in a multitude of biologically active molecules. The aromatic phenyl ring at the 2-position and the reactive carbaldehyde group at the 4-position offer key points for chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. The ethyl group at the para-position of the phenyl ring in our target compound, this compound, provides a lipophilic character that can influence cell permeability and interaction with hydrophobic pockets in target proteins.
Synthesis of 2-Aryl-Thiazole-4-Carbaldehydes: A General Approach
The synthesis of 2-aryl-thiazole-4-carbaldehydes is most commonly achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of our target compound and its analogs, the general pathway is outlined below.
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A Comparative Guide to the Structure-Activity Relationship of 4-Phenylthiazole Derivatives
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its synthetic tractability and the ability to readily modify its structure at multiple positions have made it a focal point for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-phenylthiazole derivatives, offering a comparative overview of how specific structural modifications influence their efficacy as anticancer, antimicrobial, and enzyme inhibitory agents. The insights presented herein are grounded in experimental data from authoritative sources to guide researchers in the rational design of more potent and selective molecules.
The Versatile 4-Phenylthiazole Core: A Foundation for Diverse Bioactivities
The 4-phenylthiazole moiety consists of a phenyl ring attached to a thiazole ring at the 4-position. This arrangement provides a rigid framework with distinct regions that can be functionalized to modulate pharmacological properties. The key positions for substitution are the phenyl ring, the thiazole ring (at positions 2 and 5), and any functional groups attached to these rings. Understanding the impact of substituents at these positions is crucial for optimizing biological activity.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
4-Phenylthiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases or the induction of apoptosis.[1][2]
Substitutions on the Phenyl Ring
The nature and position of substituents on the 4-phenyl ring play a critical role in determining the cytotoxic potency of these derivatives.
-
Electron-withdrawing groups at the para-position of the phenyl ring, such as a nitro group (-NO2), have been shown to enhance anticancer activity against neuroblastoma cell lines (SKNMC).[1] For instance, compound 4c with a para-nitro moiety exhibited the best anticancer activity in a synthesized series.[1]
-
Halogen substitutions , particularly dichlorination, have also proven beneficial. A derivative with a 3,4-dichloro phenyl substitution showed excellent growth-inhibitory effects against the HT29 colon cancer cell line, with an IC50 of 2.01 µM.[3]
-
Methoxy groups (-OCH3) have shown position-dependent effects. A para-methoxy group improved activity against Caco-2 cells, while a meta-methoxy substituent maintained high activity against HT-29 and T47D cell lines.[4]
Modifications at the Thiazole C2-Position
The C2-position of the thiazole ring is a frequent site for modification, often bearing an amine or a substituted amide group.
-
Arylacetamido pendants at the C2-position have been explored, with substitutions on the aryl ring influencing activity. As mentioned, methoxy groups on this terminal phenyl ring showed position-dependent effects on different cancer cell lines.[4]
-
Coupling with other heterocyclic rings like pyrazole has yielded potent kinase inhibitors. For example, some thiazolyl-pyrazoline derivatives have displayed potent cytotoxic activity against breast cancer cell lines (MCF-7) by inhibiting EGFR.[5]
Modifications at the Thiazole C5-Position
The C5-position offers another avenue for structural diversification.
-
Methyl substitution at the C5-position, in combination with specific thioacetamides at the C2-position, has resulted in compounds with selective cytotoxicity against human lung adenocarcinoma cells (A549).[6]
The following diagram illustrates the key SAR findings for the anticancer activity of 4-phenylthiazole derivatives.
Caption: Key SAR of 4-phenylthiazole derivatives as anticancer agents.
Antimicrobial Activity: Combating Pathogenic Microbes
4-Phenylthiazole derivatives have also emerged as promising antimicrobial agents, with activity against a range of bacteria and fungi.[7][8][9]
Antibacterial Activity
-
Substitutions on the Phenyl Ring : The presence of electron-withdrawing groups on the phenyl ring can influence antibacterial potency.[9]
-
Modifications at the Thiazole C2-Position : Coupling with amino acids and peptides at the 2-amino position has been shown to yield compounds with significant antifungal and anthelmintic activities.[7]
-
Hybridization with other scaffolds : Incorporating a 1,3,4-thiadiazole thione moiety has led to derivatives with excellent antibacterial activity against Ralstonia solanacearum.[9] Specifically, an electron-withdrawing group at the meta-position of the benzene ring was found to enhance antibacterial activity.[9]
Antifungal Activity
-
Substitutions on the Phenyl Ring : For antifungal activity against Sclerotinia sclerotiorum, an electron-withdrawing group at the ortho-position of the phenyl ring was found to be favorable.[9]
-
Hybridization with other scaffolds : Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety have also demonstrated excellent antifungal activity.[9]
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The 4-phenylthiazole scaffold has been successfully employed in the design of inhibitors for various enzymes, including soluble epoxide hydrolase (sEH), fatty acid amide hydrolase (FAAH), and protein kinases.
Dual sEH/FAAH Inhibition
A series of 4-phenylthiazole analogs have been investigated as dual inhibitors of sEH and FAAH for the treatment of pain and inflammation.[10][11]
-
Substitutions on the Phenyl Ring : Electron-donating groups on the phenyl ring are well-tolerated by both enzymes at the ortho, meta, and para positions.[10] The most potent dual inhibitor identified in one study, 4p , possessed a methyl group at the para position with IC50 values of 11.1 nM and 2.3 nM for human FAAH and human sEH, respectively.[10]
Kinase Inhibition
The 4-phenylthiazole core is a key component of several kinase inhibitors, which are crucial in cancer therapy.
-
Spleen Tyrosine Kinase (SYK) Inhibition : A series of 4-thiazolyl-2-phenylaminopyrimidines have been developed as potent SYK inhibitors, with lead optimization yielding compounds with nanomolar Ki values.[12]
-
Aurora-A Kinase Inhibition : Pyrazole derivatives incorporating a 3-phenylthiazolidin-4-one moiety have been synthesized as inhibitors of Aurora-A kinase.[13]
Comparative Performance Data
The following table summarizes the biological activity of representative 4-phenylthiazole derivatives.
| Compound/Derivative | Target/Cell Line | Activity (IC50/EC50/Ki) | Reference |
| 4p | human FAAH | 11.1 nM | [10] |
| 4p | human sEH | 2.3 nM | [10] |
| 3,4-dichloro phenyl derivative | HT29 (colon cancer) | 2.01 µM | [3] |
| 5k | R. solanacearum | 2.23 µg/mL | [9] |
| 5b | S. sclerotiorum | 0.51 µg/mL | [9] |
| 4-thiazolyl-2-phenylaminopyrimidine derivative | SYK | Nanomolar Ki | [12] |
| P-6 | Aurora-A kinase | 0.18 ± 0.05 µM | [13] |
Key Experimental Protocols
The evaluation of 4-phenylthiazole derivatives relies on a variety of standardized in vitro assays. Below are representative protocols for assessing anticancer and enzyme inhibitory activities.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the 4-phenylthiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Caption: Workflow for a typical MTT cytotoxicity assay.
Kinase Inhibition Assay
These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Mixture Preparation : A reaction mixture containing the kinase, a substrate (e.g., a peptide or protein), and ATP is prepared in a buffer solution.
-
Inhibitor Addition : The 4-phenylthiazole derivative is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation : The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.
-
Reaction Termination : The reaction is stopped, often by the addition of a stop solution.
-
Detection : The amount of phosphorylated substrate is quantified using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis : The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion
The 4-phenylthiazole scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the phenyl and thiazole rings can lead to significant changes in biological activity and target selectivity. For anticancer applications, electron-withdrawing groups on the phenyl ring and hybridization with other heterocyclic systems are promising strategies. In the realm of antimicrobial agents, the incorporation of amino acid or 1,3,4-thiadiazole moieties has proven effective. Furthermore, for enzyme inhibition, fine-tuning the electronic properties of the phenyl ring substituents is key to achieving high potency. The experimental protocols and comparative data provided herein offer a solid foundation for researchers to build upon in their quest for novel 4-phenylthiazole-based drugs.
References
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Ghattas, W., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. [Link]
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Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]
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Ghattas, W., et al. (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. [Link]
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Ghattas, W., et al. (2022). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. ResearchGate. [Link]
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Shi, L., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. [Link]
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Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate. [Link]
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Rovin, et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate. [Link]
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Abnous, K., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]
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- Chen, J., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.
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Almohaywi, B., et al. (2025). The SAR of phenylthiazole antibiotics. ResearchGate. [Link]
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Mayhoub, A. S., et al. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry. [Link]
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Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry. [Link]
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Al-Warhi, T., et al. (2023). New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti-COVID-19 Candidates. ResearchGate. [Link]
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Al-Sha'er, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]
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Al-Sha'er, M. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the thiazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective inhibitors targeting a range of therapeutic targets, particularly in oncology.[1][2] The journey from a promising hit in a high-throughput screen to a clinically viable drug candidate is fraught with challenges, none more critical than the successful translation of in vitro potency to in vivo efficacy. This guide provides a comprehensive comparison of the in vitro and in vivo assessment of thiazole-based inhibitors, offering insights into experimental design, data interpretation, and the underlying biological principles that govern their therapeutic potential.
The Dichotomy of Discovery: Understanding In Vitro and In Vivo Paradigms
At its core, drug discovery relies on a tiered approach to evaluation, starting with simplified, controlled environments and progressing to complex biological systems. In vitro ("within the glass") studies are conducted outside of a living organism, typically using isolated proteins, enzymes, or cultured cells.[3] These assays are indispensable for initial screening, mechanism of action studies, and establishing structure-activity relationships (SAR).[4] In contrast, in vivo ("within the living") studies are performed in whole, living organisms, such as mice or rats, providing a more holistic view of a compound's behavior in a complex physiological system.[5]
The transition from in vitro success to in vivo efficacy is a notorious bottleneck in drug development. A compound that demonstrates nanomolar potency in an enzymatic assay may exhibit little to no activity in an animal model. This discrepancy arises from a multitude of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), off-target effects, and the intricate interplay of signaling pathways within a living organism.[6] Understanding and anticipating these challenges is paramount for the successful development of thiazole-based inhibitors.
Thiazole-Based Inhibitors in Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of thiazole-based anticancer agents exert their effects by targeting key nodes in pro-survival signaling pathways, with the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway being a prominent example.[7][8] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[7]
Thiazole derivatives have been designed to competitively bind to the ATP-binding pocket of kinases within this pathway, such as PI3K and Akt, thereby inhibiting their activity and downstream signaling.[4][9][10]
Caption: A typical in vitro screening workflow for thiazole-based inhibitors.
In Vivo Efficacy Assessment: Bridging the Gap to Clinical Relevance
Promising candidates from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context. For anticancer agents, this often involves the use of murine tumor models.
Experimental Protocol: Murine Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (the same cell line used in in vitro assays) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into different treatment groups: a vehicle control group and one or more groups receiving the thiazole-based inhibitor at different doses.
-
Administer the inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.
-
Euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Causality Behind Experimental Choices: The xenograft model provides a living system to assess the antitumor efficacy of a compound, taking into account its pharmacokinetic and pharmacodynamic properties. [5]The use of immunodeficient mice allows for the growth of human tumors, providing a more clinically relevant model. TGI is a key endpoint that quantifies the in vivo efficacy of the inhibitor.
Comparing Apples and Oranges: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), where the in vitro potency of a thiazole-based inhibitor translates into predictable in vivo efficacy. However, this is often not a straightforward relationship.
Data Summary: A Hypothetical Comparison
| Thiazole Derivative | Target Kinase IC₅₀ (nM) | Cancer Cell Line GI₅₀ (µM) | Murine Xenograft TGI (%) at 50 mg/kg |
| Compound A | 10 | 0.5 | 60 |
| Compound B | 5 | 0.2 | 20 |
| Compound C | 50 | 2.0 | 75 |
Analysis of Discrepancies:
-
Compound B: Despite having the lowest IC₅₀ and GI₅₀ values, its in vivo efficacy is poor. This could be due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor tumor penetration. [6]* Compound C: Although less potent in vitro, it shows the best in vivo efficacy. This might be attributed to excellent pharmacokinetic properties, leading to sustained and effective concentrations at the tumor site. It could also suggest that its metabolites are active.
Factors Influencing the In Vitro-In vivo Gap:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound can dramatically alter its concentration at the target site. [5]* Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to exert its effect.
-
Tumor Microenvironment: The unique environment of a tumor, including hypoxia and altered pH, can influence drug activity.
-
Drug Resistance Mechanisms: Cancer cells can develop resistance to drugs through various mechanisms, such as efflux pumps that actively remove the drug from the cell. [11]* Off-Target Effects: A compound may have unforeseen off-target activities in a complex biological system that can either enhance or diminish its therapeutic effect.
Conclusion: A Holistic Approach to Thiazole-Based Inhibitor Development
The development of effective thiazole-based inhibitors requires a comprehensive and integrated approach that carefully considers both in vitro and in vivo data. While in vitro assays provide essential information on potency and mechanism of action, they are only the first step in a long and complex journey. A thorough understanding of pharmacokinetic and pharmacodynamic principles is crucial for bridging the translational gap and selecting candidates with the highest probability of clinical success. By embracing the complexities of both "the glass" and "the living," researchers can unlock the full therapeutic potential of the versatile thiazole scaffold.
References
[9]Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). Retrieved from [Link] [9][12] [10]Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC. (n.d.). Retrieved from [Link] [10] [4]Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022, August 11). Retrieved from [Link] [4] [5]In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC. (n.d.). Retrieved from [Link] [5] [11]Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1. (2017, February 9). Retrieved from [Link] [11] [6]Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator. (n.d.). Retrieved from [Link] [6] [7]EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (2023, October 4). Retrieved from [Link] [7] [8]Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved from [Link] [8] [13]Thiazole-valine peptidomimetic (TTT-28) antagonizes multidrug resistance in vitro and in vivo by selectively inhibiting the efflux activity of ABCB1. (2017, February 12). Retrieved from [Link] [13] [1]Thiazole in the targeted anticancer drug discovery. (n.d.). Retrieved from [Link] [1][14] [3]Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). Retrieved from [Link] [3] [2]Anticancer Potential of Thiazole Derivatives: A Retrospective Review. (2016, January 1). Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Ethyl-Phenyl vs. Chloro-Phenyl Thiazole Derivatives
A Technical Guide for Researchers in Drug Discovery
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3] As a five-membered heterocyclic compound containing both sulfur and nitrogen, the thiazole moiety is a key pharmacophore found in natural products and synthetic drugs, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] The biological profile of thiazole derivatives can be finely tuned by introducing different substituents at various positions on the thiazole ring or on appended aromatic systems.
This guide provides a comparative overview of the biological activities of two distinct classes of thiazole derivatives: those bearing an ethyl-phenyl substituent and those with a chloro-phenyl substituent. The introduction of an electron-donating group like ethyl versus an electron-withdrawing group like chloro on the phenyl ring can profoundly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets. While direct, head-to-head comparative studies are limited, this guide synthesizes findings from various independent research articles to provide insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds. We will delve into their anticancer and antimicrobial activities, supported by experimental data, and provide detailed protocols for key biological assays.
Comparative Biological Activity: A Tale of Two Substituents
The nature of the substituent on the phenyl ring of a thiazole derivative plays a pivotal role in determining its biological potency and spectrum of activity. The following sections compare the reported anticancer and antimicrobial activities of chloro-phenyl and ethyl-phenyl (or related alkyl-phenyl) thiazole derivatives.
Anticancer Activity
In the realm of oncology, chloro-substituted phenylthiazoles have consistently demonstrated significant cytotoxic effects against a variety of cancer cell lines. The presence of the electronegative chlorine atom appears to be a favorable feature for enhancing anticancer potential.
In contrast, data for ethyl-phenyl thiazole derivatives is less abundant. However, studies on related structures suggest that alkyl-phenyl groups can also contribute to cytotoxic activity, although the potency may vary depending on the overall molecular scaffold and the specific cancer cell line.
| Compound Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Key Findings | Reference |
| Chloro-phenyl Thiazoles | HepG-2, HCT-116, MCF-7 | IC50 ≈ 4-7 µg/mL | Chlorine-containing derivatives were the most potent compounds tested. | [6] |
| HT29, MCF-7 | Not specified | Displayed good cytotoxicity. | [7] | |
| MCF-7, HepG2 | IC50 = 2.57 - 7.26 µM | Compound with chloro and hydroxyl substitutions was the most active. | [8] | |
| SaOS-2 | Not specified | The chlorophenyl group contributed to a significant reduction in cancer cell viability. | [9] | |
| Ethyl/Alkyl-phenyl Thiazoles | C6, A549 | IC50 = 3.83 - 12 µg/mL | A cyano substituent on the phenyl ring at the 4th position of the thiazole scaffold significantly enhanced anticancer activity. | [10] |
| HepG-2, HCT-116, MDA-MB-231 | Not specified | A derivative containing a methylthiazole ethylidene hydrazine structure showed high potency. | [11][12] |
Antimicrobial Activity
The antimicrobial landscape also reveals interesting trends. Chloro-substitution on the phenyl ring is frequently associated with enhanced antibacterial and antifungal activity. The position of the chloro group (ortho, meta, or para) can also significantly influence the level of activity.
Information on ethyl-phenyl thiazoles in antimicrobial studies is sparse. However, related studies on thiazole derivatives with other alkyl-phenyl groups suggest that these substituents can also confer antimicrobial properties, though direct comparison of potency with chloro-derivatives is challenging without side-by-side studies.
| Compound Class | Target Organism(s) | Activity Metric (MIC) | Key Findings | Reference |
| Chloro-phenyl Thiazoles | S. aureus, E. coli | MIC = 16.1 µM | Showed promising antibacterial activity. | [13] |
| S. aureus, B. subtilis, E. coli | Not specified | Para-substituted chloro groups modestly increased activity. | [4] | |
| Gram-positive & Gram-negative bacteria | MIC = 6.25 µg/mL | Some derivatives showed strong antibacterial activity. | [4] | |
| Various bacteria & fungi | Not specified | The presence of a chloro substituent on the phenyl ring possessed enhanced activity. | [14] | |
| Ethyl/Alkyl-phenyl Thiazoles | Gram-positive & Gram-negative bacteria | Not specified | Thiazole compounds with methyl-phenyl groups were effective against bacteria. | [11] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in biological activity between ethyl-phenyl and chloro-phenyl thiazole derivatives can be attributed to the distinct electronic and steric properties of the ethyl and chloro substituents.
-
Electronic Effects: The chloro group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The electron-withdrawing nature of chlorine can also influence the electron density of the entire molecule, potentially affecting its binding affinity to biological targets. Conversely, the ethyl group is electron-donating, which can also modulate the electronic properties of the molecule, but in the opposite direction. This may lead to different interactions with target enzymes or receptors.
-
Steric Effects: The size and position of the substituent on the phenyl ring can influence how the molecule fits into the active site of a target protein. The steric bulk of an ethyl group versus a chloro atom can lead to different binding orientations and affinities.
The following diagram illustrates the key differences in the electronic properties of the two substituents and how they might influence the interaction of the thiazole derivative with a hypothetical biological target.
Caption: Workflow of the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the thiazole derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The available literature strongly suggests that the nature of the substituent on the phenyl ring of thiazole derivatives is a critical determinant of their biological activity. Chloro-phenyl thiazoles have been extensively studied and frequently exhibit potent anticancer and antimicrobial properties, likely due to the electron-withdrawing and lipophilic nature of the chlorine atom. While data on ethyl-phenyl thiazoles is more limited, the existing research on alkyl-phenyl substituted thiazoles indicates that these electron-donating groups can also be part of biologically active molecules.
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Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. MDPI. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PMC - NIH. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Linköping University Electronic Press. [Link]
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Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. ResearchGate. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. [Link]
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Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH. [Link]
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Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. [Link]
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Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. PubMed. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Excipients. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring the selectivity of a lead compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde, a member of the pharmacologically significant 2-phenyl-thiazole class of compounds. The thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Given this broad bioactivity, a thorough understanding of a novel thiazole derivative's selectivity is paramount to predicting its potential therapeutic window and off-target effects.
This guide will delve into the experimental methodologies and comparative data necessary for a comprehensive cross-reactivity assessment. We will operate under the hypothesis that the primary target of this compound belongs to the protein kinase family, a common target for this class of compounds.[2][5] The subsequent sections will provide a framework for evaluating its activity against a panel of representative off-targets from major protein families, including kinases, G protein-coupled receptors (GPCRs), and ion channels.
The Rationale for Broad Cross-Reactivity Screening
The 2-phenyl-thiazole core is a versatile pharmacophore capable of interacting with a diverse range of biological targets.[2][3][6] This promiscuity, while offering opportunities for polypharmacology, also presents a significant challenge in drug development: the potential for off-target activities that can lead to unforeseen side effects. Therefore, a systematic and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of understanding a compound's true biological impact. By screening against a broad panel of targets, we can proactively identify potential liabilities and gain valuable insights into the structure-activity relationships that govern selectivity.
This guide will focus on three major classes of drug targets:
-
Protein Kinases: As our hypothesized primary target class, an extensive kinase panel screen is essential to determine selectivity within this large and structurally related family.
-
G Protein-Coupled Receptors (GPCRs): Representing the largest family of cell surface receptors, off-target interactions with GPCRs can lead to a wide range of physiological effects.
-
Ion Channels: These membrane proteins are crucial for cellular communication and are common sites of off-target drug interactions, which can have significant safety implications, particularly for cardiac function.
Comparative Cross-Reactivity Data
To provide a practical comparison, we will assess the inhibitory activity of this compound against a representative panel of off-targets. For illustrative purposes, we will compare its performance against two hypothetical structurally related compounds: Compound A (a known multi-kinase inhibitor with a thiazole core) and Compound B (a thiazole derivative with known off-target liabilities) .
| Target | This compound (% Inhibition at 10 µM) | Compound A (% Inhibition at 10 µM) | Compound B (% Inhibition at 10 µM) |
| Kinases | |||
| c-Met | 85 | 92 | 45 |
| VEGFR-2 | 78 | 88 | 30 |
| EGFR | 15 | 55 | 65 |
| Abl | 10 | 40 | 12 |
| Src | 12 | 48 | 18 |
| GPCRs | |||
| β2-Adrenergic Receptor | 5 | 8 | 52 |
| Dopamine D2 Receptor | 8 | 12 | 68 |
| Muscarinic M1 Receptor | 3 | 5 | 45 |
| Ion Channels | |||
| hERG (Kv11.1) | 10 | 15 | 75 |
| Nav1.5 | 7 | 9 | 58 |
| Cav1.2 | 4 | 6 | 42 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols for Cross-Reactivity Profiling
The following sections provide detailed, step-by-step methodologies for assessing the cross-reactivity of this compound. These protocols are designed to be self-validating by including appropriate controls and established assay principles.
I. Kinase Cross-Reactivity Profiling
Rationale: Given that many 2-phenyl-thiazole derivatives target kinases, it is crucial to screen for activity against a broad panel of kinases to assess selectivity. A radiometric kinase assay provides a direct and sensitive measure of enzymatic activity.
Experimental Workflow:
Caption: Radiometric Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute recombinant kinases and their respective substrates in assay buffer.
-
Prepare a solution of [γ-33P]ATP in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to a 96-well plate.
-
Add 10 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the [γ-33P]ATP/substrate mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Spot 10 µL of the reaction mixture onto a filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Dry the filtermat and perform scintillation counting to measure the incorporated radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a DMSO control.
-
II. GPCR Cross-Reactivity Profiling
Rationale: To assess potential off-target effects on GPCRs, a cell-based functional assay measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), is a robust method.
Experimental Workflow:
Caption: Automated Patch-Clamp Workflow.
Step-by-Step Protocol:
-
Cell Preparation:
-
Harvest cells stably expressing the ion channel of interest (e.g., CHO-hERG).
-
Prepare a single-cell suspension in the extracellular solution.
-
-
Automated Patch-Clamp Procedure:
-
Load the cell suspension, intracellular solution, and test compound onto the automated patch-clamp system.
-
The instrument will automatically perform cell trapping, seal formation, and establish a whole-cell recording configuration.
-
Apply a specific voltage protocol to elicit ion channel currents and record a stable baseline.
-
Apply this compound at various concentrations.
-
Record the effect on the ion channel current.
-
Perform a washout step with the extracellular solution to assess the reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the compound and compare it to the baseline to calculate the percentage of inhibition.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. By employing a multi-faceted approach that includes screening against diverse target families, researchers can build a robust selectivity profile. The hypothetical data presented underscores the importance of such comparative studies in differentiating a selective lead compound from a more promiscuous one. The detailed experimental protocols offer a starting point for laboratories to implement these critical assays.
The broad biological activities associated with the thiazole scaffold necessitate a thorough investigation of potential off-target effects. [1][3][6]Future studies should expand the panel of targets based on initial screening results and delve deeper into the mechanism of any observed off-target interactions. A comprehensive understanding of a compound's selectivity is a cornerstone of successful drug development, ultimately leading to safer and more effective therapeutics.
References
-
Thiazoles have diverse applications in drug development for treatment allergies, inflammation, HIV infections, hypertension, bacterial infections, hypnotics, schizophrenia, and pain, as novel inhibitors of bacterial DNA gyrase B, and as fibrinogen receptor antagonists with antithrombotic activity. They demonstrated excellent pharmacological activities such as antifungal, antibacterial, anti-inflammatory, analgesic, anti-cancer, and anticonvulsant properties. (Source: Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC - PubMed Central, [Link])
-
Thiazole is another privileged scaffold in lead identification given its ability to interact with crucial biological targets in diseases and is also found in several approved drugs and many drug candidates. (Source: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH, [Link])
-
Thiazole derivatives have been reported to exhibit various biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects. (Source: Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC, [Link])
-
Among the synthesized thiazole derivatives, compound 4c was found the most active derivative, with inhibitory concentrations IC50 = 2.57 ± 0.16 and 7.26 ± 0.44 µM in MCF-7 and HepG2, respectively, compared to Staurosporine as the standard drug with IC50 6.77 ± 0.41 and 8.4 ± 0.51 µM, respectively. Additionally, compound 4c blocked vesicular endothelial growth factor receptor-2 (VEGFR-2), according to our results (IC50 = 0.15 µM), compared to Sorafenib (IC50 = 0.059 µM) as the standard drug. (Source: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI, [Link])
-
Thiazolyl-pyrazoline conjugates are synthesized through the coalescence of the thiazole pharmacophore with the pyrazoline derivatives fragment, resulting in the formation of a unified bioactive scaffold exhibiting synergistic biological potentials. (Source: Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC - PubMed Central, [Link])
-
Using our proprietary computational algorithms and rational SAR optimization, we have developed a potent and selective AR-V7 degrader from a known AR DNA binding domain (DBD) binder. This molecule effectively degraded AR-V7 in a CRPC cell line and demonstrated good oral bioavailability in mouse PK studies. (Source: Design, synthesis, and biological evaluation of phenyl thiazole-based AR-V7 degraders, [Link])
-
A new series of thiazole central scaffold-based small molecules of hLDHA inhibitors were designed using an in silico approach. (Source: Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme | ACS Omega, [Link])
-
The outline synthesis of target derivatives 2a–2j is given in Scheme 1. First, 3-morpholinopropan-1-aminium was refluxed with phenyl isothiocyanate to obtain compound (1). The precipitate (1) was dried and refluxed with a series of 2-bromoacetophenone derivatives in ethanol for about 6 h. (Source: Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central, [Link])
-
A series of phenothiazine-based thiazole derivatives were synthesized and evaluated for their cytotoxicity against three cancer cell lines A549, MCF-7, and HT29 by MTT assay. (Source: Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives, [Link])
-
Thiazole derivatives seem to be quite competent and act through various mechanisms. Some of the thiazole derivatives, such as compounds 29, 40, 62, and 74a with IC50 values of 0.05 μM, 0.00042 μM, 0.18 μM, and 0.67 μM, respectively not only have anticancer activity but they also have lower toxicity and better absorption. (Source: Synthesis and fungicidal evaluation of novel 2-phenyl Thiazole derivatives - ResearchGate, [Link])
-
Herein, we report the synthesis and biological evaluation of benzothiazole-phenyl-based analogs as potential dual sEH/FAAH inhibitors. (Source: Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org, [Link])
-
The pyrazole-tethered thiazole (Figure 2) has received much attention in recent years due to its remarkable biological activities such as antimicrobial, antibiofilm, as an apoptosis inducer, anti-inflammatory, antitubercular, and antimycobacterial activities. (Source: Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - NIH, [Link])
-
A notable feature of the synthesis is its ability to produce various heteroatom bonds at a time, such as one C–S and three C–N in a one-pot hetero cyclization process, all without producing any other products. (Source: Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH, [Link])
-
The SAR indicated that para-halogen-substituted phenyl attached to the thiazole ring is important for the activity. (Source: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI, [Link])
-
In this study, we designed and synthesized 48 novel 2-phenyl thiazole derivatives to evaluate their potential as new fungicides. (Source: Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed, [Link])
-
This structure-activity relationship (SAR) study explores the impact of electronic and steric changes on the molecule's potency and binding affinity to better understand the structural features important for dual sEH/FAAH inhibition which will guide the development of novel treatments for pain and inflammation. (Source: Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed, [Link])
-
The compounds were also experimentally evaluated in a MPro biochemical assay and the most potent compound containing a phenylthiazole moiety inhibited protease activity with an IC50 of 92.9 µM. (Source: Investigating Novel Thiazolyl-Indazole Derivatives as Scaffolds for SARS-CoV-2 MPro Inhibitors | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage, [Link])
-
The pyridine ring-substituted bisthiazole reported good to excellent antibacterial activity as compared to phenyl ring-substituted bisthiazole. (Source: Structure activity relationships of synthesized (E) - ResearchGate, [Link])
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A Spectroscopic Journey: Charting the Hantzsch Synthesis of Thiazoles from Inception to Completion
A Technical Guide for Researchers
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its synthesis is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis, first described in 1887, remaining a robust and widely utilized method.[1][5] This reaction, which condenses an α-haloketone with a thioamide, proceeds through a series of intermediates to yield the final aromatic thiazole.[6][7][8] For the medicinal chemist and process scientist, unequivocally tracking this transformation and confirming the final structure is paramount.
This guide provides an in-depth spectroscopic comparison of the key species involved in a classic Hantzsch synthesis: the reaction of 2-bromoacetophenone with thiourea to form 2-amino-4-phenylthiazole. By examining the distinct signatures of the reactants, transient intermediates, and the final product across Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we illustrate how these analytical techniques provide a definitive narrative of the chemical transformation.
The Reaction Pathway: A Mechanistic Overview
The Hantzsch synthesis is a powerful method for constructing the thiazole ring. The overall reaction involves the formation of two new bonds and the loss of water and a hydrogen halide.[5][6] The generally accepted mechanism proceeds through three key stages:
-
Nucleophilic Attack (S-alkylation): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an isothioamide salt intermediate.
-
Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration/Aromatization: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the final, stable aromatic thiazole ring.
This mechanistic journey is not just a theoretical exercise; it predicts tangible changes in the molecular structure that are directly observable through spectroscopy.
Visualizing the Hantzsch Synthesis Mechanism
The following diagram illustrates the step-wise formation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Spectroscopic Comparison: From Reactants to Product
The power of spectroscopy lies in its ability to probe specific functional groups and atomic environments. As the reactants are consumed and the product is formed, the corresponding spectra evolve, providing a clear and detailed account of the transformation.
Part 1: The Starting Materials
A thorough understanding of the reactants' spectral features is the essential baseline for monitoring the reaction.
-
2-Bromoacetophenone (α-Haloketone): This molecule is characterized by a phenyl ring, a carbonyl group (ketone), and an aliphatic carbon bearing a bromine atom.[9][10]
-
Thiourea (Thioamide): This simple thioamide contains a thiocarbonyl group (C=S) flanked by two amino groups.[11][12]
| Spectroscopic Data of Starting Materials | 2-Bromoacetophenone (α-Haloketone) | Thiourea (Thioamide) |
| IR (cm⁻¹) | ~3060 (Ar C-H str.)~1700 (C=O str.)~1600, 1450 (Ar C=C str.)~1200 (C-C str.)~690 (C-Br str.) | ~3400-3100 (N-H str., broad)~1620 (N-H bend)~1415 (C-N str.)~1100-1120 (C=S str.)[12] |
| ¹H NMR (δ, ppm) | ~7.5-8.0 (m, 5H, Ar-H)~4.4 (s, 2H, -CH₂Br) | ~7.3 (s, 4H, -NH₂) |
| ¹³C NMR (δ, ppm) | ~191 (C=O)~134 (Ar C-ipso)~128-129 (Ar C-H)~31 (-CH₂Br) | ~183 (C=S) |
| MS (m/z) | 198/200 (M⁺, M⁺+2, ~1:1 ratio for Br) | 76 (M⁺) |
Causality Behind the Signals:
-
The strong IR absorption around 1700 cm⁻¹ in 2-bromoacetophenone is a classic indicator of a conjugated ketone.[9]
-
The ¹H NMR singlet at ~4.4 ppm is highly characteristic of the methylene protons adjacent to both a carbonyl and a halogen.
-
In thiourea, the broad N-H stretches in the IR spectrum are typical for primary amines.[13] The ¹³C NMR signal for the thiocarbonyl carbon is significantly downfield (~183 ppm), a known characteristic of thioamides.[12]
Part 2: The Final Product
The formation of 2-amino-4-phenylthiazole results in a completely new molecular architecture, which is reflected dramatically in its spectra. The aromatic thiazole ring introduces new signals while the original functional groups of the reactants vanish.[14][15]
| Spectroscopic Data of 2-Amino-4-phenylthiazole | Characteristic Features |
| IR (cm⁻¹) | ~3450, 3300 (N-H str.)~3100 (Ar & Thiazole C-H str.)~1620 (C=N str.)~1540 (N-H bend)~1500 (Thiazole ring str.) |
| ¹H NMR (δ, ppm) | ~7.2-7.8 (m, 5H, Ar-H)~7.1 (s, 2H, -NH₂, exchangeable with D₂O)[16]~6.8 (s, 1H, Thiazole C5-H) |
| ¹³C NMR (δ, ppm) | ~168 (C2-NH₂)~150 (C4-Ph)~135 (Ar C-ipso)~125-129 (Ar C-H)~102 (Thiazole C5-H)[17] |
| MS (m/z) | 176 (M⁺) |
Interpreting the Transformation:
-
IR Evidence: The most telling change is the complete disappearance of the sharp C=O stretch from 2-bromoacetophenone (~1700 cm⁻¹) and the C=S stretch from thiourea (~1120 cm⁻¹). In their place, a new, strong absorption around 1620 cm⁻¹ appears, characteristic of the C=N bond within the thiazole ring.[18][19] The N-H stretches are retained but may appear sharper than in thiourea.
-
NMR Evidence: In the ¹H NMR spectrum, the singlet for the -CH₂Br protons (~4.4 ppm) is gone. A new singlet appears around 6.8 ppm, which is the hallmark of the lone proton at the C5 position of the thiazole ring.[15][20] The broad -NH₂ signal can be confirmed by adding a drop of D₂O to the NMR tube, which causes the signal to disappear due to proton-deuterium exchange.[16] In the ¹³C NMR spectrum, the carbonyl (~191 ppm) and thiocarbonyl (~183 ppm) signals are replaced by new signals for the thiazole ring carbons, most notably the C5 carbon at a relatively upfield aromatic position (~102 ppm).[17]
-
MS Evidence: Mass spectrometry provides the final confirmation of the molecular formula. The disappearance of the isotopic pattern for bromine and the appearance of a new molecular ion peak at m/z = 176 confirms the successful condensation and formation of the target molecule.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methods. The following protocols provide a framework for the synthesis and analysis described herein.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established literature procedures.[1][6]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate and heat the mixture with stirring to approximately 100°C. Maintain this temperature for 30 minutes. The reaction mixture will become a clear solution.
-
Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. A precipitate of the product hydrobromide salt may form.
-
Neutralization & Isolation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Swirl to mix. The free base of the product will precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the collected solid (the filter cake) with two portions of cold water (10 mL each). Allow the solid to air dry on a watch glass.
-
Characterization: Determine the mass and percent yield of the dried product. Analyze the product using IR, NMR, and MS as described below.
Protocol 2: Spectroscopic Analysis Workflow
The following diagram outlines a standard workflow for the characterization of the synthesized product.
Caption: Standard workflow for spectroscopic characterization of a synthesized compound.
Conclusion
The Hantzsch synthesis of thiazoles provides a textbook case for the power of modern spectroscopic methods in organic chemistry. By systematically comparing the IR, NMR, and MS data of the reactants and the final product, a chemist can confidently track the disappearance of starting functional groups and the emergence of the new, aromatic heterocyclic ring. This analytical narrative not only confirms the identity and purity of the target molecule but also provides direct evidence for the underlying reaction mechanism. For professionals in drug development, mastering this spectroscopic journey is a fundamental skill, ensuring the robust and reliable synthesis of novel chemical entities.
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A Comparative Guide to the Cytotoxicity of Novel Thiazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide range of biological activities.[1][2][3][4] In the relentless pursuit of more effective and selective anticancer agents, novel thiazole derivatives are continuously being synthesized and evaluated. This guide provides a comparative analysis of the cytotoxic effects of several recently developed thiazole derivatives against various cancer cell lines, supported by experimental data and mechanistic insights.
The Enduring Promise of Thiazole Derivatives in Oncology
Thiazole-containing compounds have garnered significant attention from researchers due to their extensive pharmacological properties, including anticancer activity.[2][5] The thiazole ring is a key component in several clinically approved anticancer drugs, such as Dasatinib and Ixazomib, underscoring its importance in the development of new cancer therapies.[4] These derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with critical cancer cell signaling pathways.[6] A key advantage of some thiazole derivatives is their ability to selectively target cancer cells, thereby minimizing damage to normal, healthy cells.[6]
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer compound is primarily assessed by its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher potency of the compound.
The following table summarizes the cytotoxic activity (IC50 values) of several novel thiazole derivatives against a panel of human cancer cell lines, with established anticancer drugs included for comparison.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [2][5] |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [2][5] | |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - | [1][6] |
| Compound 4d | MDA-MB-231 (Breast) | 1.21 | Sorafenib | 1.18 | [7] |
| Compound 4b | MDA-MB-231 (Breast) | 3.52 | Sorafenib | 1.18 | [7] |
| Compound 5f | KF-28 (Ovarian) | 0.0061 | - | - | [8] |
| Compound 5c | Hela (Cervical) | 0.0006 | - | - | [8] |
| Compound 5e | MCF-7 (Breast) | 0.6648 | - | - | [8] |
| Compound 4m | BxPC-3 (Pancreatic) | Reduces survival to 23.85% at 10 µM | - | - | [9] |
| Compound 4n | MOLT-4 (Leukemia) | Reduces survival to 30.08% at 10 µM | - | - | [9] |
| Compound 4r | MCF-7 (Breast) | Reduces survival to 44.40% at 10 µM | - | - | [9] |
Key Observations:
-
Potency and Selectivity: Several of the novel thiazole derivatives demonstrate potent cytotoxic activity, with some compounds exhibiting IC50 values in the nanomolar range, significantly lower than some standard chemotherapeutic agents. For instance, compound 4c was found to be more potent than the standard drug Staurosporine against both MCF-7 and HepG2 cell lines.[2][5]
-
Cell Line Specificity: The cytotoxic effects of these derivatives can be highly dependent on the cancer cell line, suggesting that different derivatives may be effective against different types of cancer. For example, compound 5f showed exceptional activity against the ovarian cancer cell line KF-28.[8]
-
Structural Influence: The chemical structure of the thiazole derivative plays a crucial role in its anticancer activity. The presence of certain substituents, such as chlorine, has been shown to have a considerable effect on cytotoxicity.[1][6]
Mechanistic Insights: How Thiazole Derivatives Inhibit Cancer Cell Growth
The anticancer activity of thiazole derivatives is attributed to their ability to modulate various cellular processes and signaling pathways that are often dysregulated in cancer.
Common Mechanisms of Action:
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce apoptosis in cancer cells. This is a critical mechanism as it leads to the safe and effective elimination of malignant cells. For example, compound 4c was shown to increase the percentage of early and late apoptotic cells in MCF-7 breast cancer cells.[2][5]
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some thiazole derivatives can halt the cell cycle at specific phases, preventing cancer cells from proliferating. Compound 4c, for instance, induces cell cycle arrest at the G1/S phase.[2][5]
-
Inhibition of Key Signaling Pathways: Thiazole derivatives can interfere with signaling pathways that are essential for cancer cell growth and survival. A notable target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Compound 4c has been shown to block VEGFR-2.[2][5] Another important target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell proliferation.[10][11][12] Molecular docking studies have suggested that some thiazole derivatives can effectively inhibit EGFR.[6]
Visualizing a Key Target: The EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling pathway, a common target for anticancer drugs.
Caption: EGFR Signaling Pathway Inhibition by Thiazole Derivatives.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential drug candidates.[13][14] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach and grow for 24 hours.[15] This initial period allows the cells to recover from the stress of plating and enter a logarithmic growth phase.
-
Compound Treatment: The cells are then treated with various concentrations of the novel thiazole derivatives. A negative control (cells with vehicle only) and a positive control (a known anticancer drug) are included. The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.[14][16]
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
Incubation: The plates are incubated for a further 1.5 to 4 hours at 37°C.[14][15] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, leading to the formation of insoluble purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow: MTT Assay
The following diagram outlines the key steps of the MTT assay.
Caption: Key steps in the MTT cytotoxicity assay workflow.
Conclusion and Future Directions
The novel thiazole derivatives highlighted in this guide demonstrate significant potential as anticancer agents. Their potent and often selective cytotoxicity against a range of cancer cell lines, coupled with their diverse mechanisms of action, make them promising candidates for further preclinical and clinical development. Future research should focus on optimizing the structure of these compounds to enhance their efficacy and safety profiles, as well as on elucidating their precise molecular targets to enable a more rational approach to their application in cancer therapy. The continued exploration of the vast chemical space of thiazole derivatives is a promising avenue for the discovery of next-generation anticancer drugs.
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A Comparative Guide to the Antifungal Activity of Thiazole-4-Carbaldehyde Derivatives Versus Standard Drugs
Introduction: The Pressing Need for Novel Antifungal Agents
The landscape of infectious diseases is continuously challenged by the rise of antimicrobial resistance. Fungal infections, in particular, pose a significant and growing threat to public health, especially in immunocompromised patient populations. The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is increasingly compromised by the emergence of resistant strains. This reality underscores the urgent need for research and development of new antifungal compounds with novel mechanisms of action.
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including notable antifungal potential.[1][2][3] This guide provides a comparative analysis of the antifungal activity of derivatives based on the thiazole-4-carbaldehyde scaffold against established standard antifungal drugs. We will delve into the experimental data, outline the methodologies for evaluation, and explore the mechanistic underpinnings of their activity to provide a comprehensive resource for researchers and drug development professionals.
The Contenders: A Look at Thiazole Derivatives and Standard Antifungals
A clear understanding of the existing and emerging therapeutic options is crucial for contextualizing the search for new drugs.
Standard Antifungal Drugs: The Established Arsenal
The primary classes of antifungal drugs currently in clinical use include:
-
Azoles (e.g., Fluconazole): This class of drugs works by inhibiting the enzyme lanosterol 14-α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Disruption of ergosterol synthesis alters membrane permeability, leading to fungal cell death.[5]
-
Polyenes (e.g., Amphotericin B): Amphotericin B is a potent, broad-spectrum antifungal that acts by binding directly to ergosterol in the fungal cell membrane.[6][7] This binding forms pores in the membrane, causing leakage of essential intracellular components and leading to cell death.[7]
-
Echinocandins (e.g., Caspofungin): This class targets the fungal cell wall by inhibiting the synthesis of β-(1,3)-D-glucan, a key polysaccharide component.[8] This action disrupts cell wall integrity, resulting in osmotic instability and lysis of the fungal cell.
While effective, these drug classes face challenges, including toxicity and the growing prevalence of resistant fungal species.[8]
Thiazole Derivatives: A Promising New Frontier
The thiazole ring is a key structural motif found in many pharmacologically active molecules.[3] Thiazole-4-carbaldehyde serves as a versatile starting point for synthesizing a diverse library of derivatives. Research has shown that many of these novel compounds exhibit significant antifungal activity, in some cases surpassing that of standard drugs like fluconazole.[1][9] Their potential to act against drug-resistant strains makes them a particularly exciting area of study.[1]
Head-to-Head Comparison: A Methodological Framework
To objectively compare the efficacy of novel compounds against established drugs, a standardized and reproducible methodology is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antifungal susceptibility testing.[10][11]
Experimental Workflow: Broth Microdilution Assay
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of a drug that prevents visible growth of a microorganism.
Caption: Standard workflow for determining antifungal MIC via broth microdilution.
Detailed Protocol: CLSI M27-Based Broth Microdilution
-
Causality and Trustworthiness: This protocol is based on CLSI document M27, a self-validating system ensuring that results are reproducible and comparable across different laboratories.[11]
-
Preparation of Antifungal Agents:
-
Accurately weigh and dissolve the thiazole derivative and standard drugs (e.g., Fluconazole, Amphotericin B) in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[11]
-
Rationale: DMSO is used for its ability to dissolve a wide range of organic compounds that are not soluble in water. Using pure, analytical-grade powder is essential as pharmaceutical preparations contain excipients that could interfere with the assay.[11]
-
-
Preparation of Microdilution Plates:
-
In a 96-well U-bottom microtiter plate, add 100 µL of RPMI-1640 broth to all wells except the first column.
-
Add 200 µL of the highest concentration of the drug (prepared in RPMI-1640) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.
-
Rationale: This creates a logarithmic concentration gradient of the tested compounds, allowing for the precise determination of the MIC.[12]
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Rationale: A standardized inoculum density is critical for reproducibility. Too high a density can lead to falsely elevated MICs, while too low a density can make results difficult to interpret.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted fungal inoculum to each well of the microdilution plate. This brings the total volume in each well to 200 µL.
-
Include a growth control (no drug) and a sterility control (no fungus).
-
Incubate the plates at 35°C for 24 to 48 hours.[12]
-
Rationale: Incubation conditions are optimized for the growth of pathogenic fungi, ensuring that the absence of growth is due to the drug's activity and not suboptimal conditions.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a microplate reader.
-
Performance Data Analysis: Thiazole Derivatives vs. Standards
Numerous studies have synthesized and evaluated thiazole derivatives, providing a growing body of evidence for their antifungal potential. The data consistently show that specific structural modifications to the thiazole-4-carbaldehyde scaffold can lead to potent antifungal activity.
| Compound/Drug | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | 0.008 - 7.81 | 8 | N/A | [13][14] |
| Thiazole Derivative 2 | 0.45 - 31.2 µM | 0.45 - 31.2 µM | N/A | [9] |
| Thiazole Derivative 3 | N/A | N/A | ~23.3 | [3] |
| Fluconazole (Standard) | 0.25 - 64 | 2 - 16 | > 64 | [9][15] |
| Amphotericin B (Standard) | 0.25 - 1 | 0.12 - 1 | 1 - 4 | [9][10][15] |
Note: The MIC values for thiazole derivatives are represented as ranges from different studies, as specific activity depends on the full chemical structure of the individual derivative.
Analysis of Results:
-
Several novel hydrazine-thiazole derivatives have demonstrated promising antifungal activity, with some being equally or more active than fluconazole and amphotericin B against clinically important Candida and Cryptococcus species.[9]
-
One study highlighted a series of thiazole derivatives with very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which was comparable to or better than the standard drug nystatin.[14]
-
Importantly, some active thiazole compounds have shown low cytotoxicity against human cell lines, indicating a high selectivity index, which is a critical parameter for drug development.[9]
-
Against filamentous fungi like Aspergillus niger, certain thiazole derivatives have shown activity comparable to Amphotericin B.[3]
Exploring the Mechanism of Action
Understanding how a drug works is fundamental to its development and optimization. While the mechanisms of standard antifungals are well-established, the mode of action for thiazole derivatives is an active area of investigation.
Standard Drug Mechanisms:
Caption: Simplified mechanisms of action for azole and polyene antifungal drugs.
Proposed Mechanism for Thiazole Derivatives:
The antifungal activity of thiazole derivatives is often linked to the same pathway as other azole drugs. Molecular docking studies suggest that these compounds can inhibit the fungal cytochrome P450 enzyme 14α-lanosterol demethylase.[5][16] This inhibition disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.[5]
However, some evidence also suggests that certain thiazole derivatives may have alternative modes of action, such as influencing the structure of the fungal cell wall.[8][14] This potential for multiple or novel targets is a significant advantage, as it may allow these compounds to be effective against fungal strains that have developed resistance to traditional azoles.
Conclusion and Future Outlook
The experimental data strongly support the continued investigation of thiazole-4-carbaldehyde derivatives as a source of potent new antifungal agents. Multiple studies have demonstrated that compounds derived from this scaffold can exhibit antifungal activity that is comparable or superior to standard drugs like fluconazole, particularly against pathogenic yeasts.[1][9]
The probable mechanism of action, inhibition of ergosterol biosynthesis, is a validated antifungal strategy. Yet, the possibility of additional mechanisms affecting the cell wall presents an exciting avenue for overcoming existing resistance. The favorable selectivity profiles reported for some derivatives further enhance their therapeutic potential.[9]
Future research should focus on structure-activity relationship (SAR) studies to optimize the thiazole scaffold for improved potency and broader spectrum of activity. In vivo studies are the necessary next step to validate the promising in vitro results and assess the pharmacokinetic and safety profiles of these compounds, paving the way for potential clinical candidates in the fight against life-threatening fungal infections.
References
- Nagel, K. M. (2024). Thiazole antifungals. Research Starters.
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
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ResearchGate. (2021, January 10). A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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NIH PMC. (2021, August 19). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]
- Song, Y. L., et al. (n.d.).
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MDPI. (2023, July 18). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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NIH PMC. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
-
PubMed. (2018, May 10). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Antifungal Activity of Some Thiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Emerging Applications of Triazole Antifungal Drugs. Retrieved from [Link]
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NIH PMC. (n.d.). Assessment of Antifungal Activities of Fluconazole and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model. Retrieved from [Link]
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NIH. (n.d.). Amphotericin B and Fluconazole Affect Cellular Charge, Macrophage Phagocytosis, and Cellular Morphology of Cryptococcus neoformans at Subinhibitory Concentrations. Retrieved from [Link]
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Wikipedia. (n.d.). Amphotericin B. Retrieved from [Link]
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BVS. (n.d.). Study on the antifungal effect of amphotericin B combined with fluconazole at different time points. Journal of Prevention and Treatment for Stomatological Diseases. Retrieved from [Link]
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PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]
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ResearchGate. (2025, November 11). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Retrieved from [Link]
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Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
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CLSI. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Retrieved from [Link]
-
YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved from [Link]
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ResearchGate. (2015, July 21). How do I perform antifungal susceptibilty using broth dilution for yeast? Retrieved from [Link]
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A Head-to-Head Comparison of Synthesis Routes for 2,4-Disubstituted Thiazoles: From Classic Reactions to Modern Methodologies
The 2,4-disubstituted thiazole scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The synthetic route chosen to access these vital heterocycles can significantly impact yield, purity, scalability, and environmental footprint. This guide provides a head-to-head comparison of the most prominent synthetic strategies for 2,4-disubstituted thiazoles, offering field-proven insights and experimental data to inform your selection of the optimal route for your research and development needs.
The Cornerstone of Thiazole Synthesis: The Hantzsch Reaction
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[1] This classical approach involves the condensation of an α-haloketone with a thioamide.[2][3][4]
Mechanism of the Hantzsch Synthesis
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[5][6]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Advantages and Disadvantages of the Hantzsch Synthesis
| Advantages | Disadvantages |
| Versatility: A wide range of thioamides and α-haloketones can be employed, allowing for diverse substitution patterns. | Harsh Conditions: Often requires elevated temperatures and the use of lachrymatory and toxic α-haloketones. |
| High Yields: Generally provides good to excellent yields for many substrates.[2][7] | Limited Substrate Scope: Certain functional groups may not be compatible with the reaction conditions. |
| Well-Established: A vast body of literature exists, providing a solid foundation for troubleshooting and optimization. | Byproduct Formation: Can sometimes lead to the formation of side products, complicating purification. |
Experimental Protocol: A Classic Hantzsch Synthesis
The following is a representative protocol for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[6]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 2-amino-4-phenylthiazole.
An Alternative Pathway: The Cook-Heilbron Synthesis
The Cook-Heilbron synthesis, developed in 1947, offers an alternative route to 5-aminothiazoles.[1][8] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or their derivatives.[8][9]
Mechanism of the Cook-Heilbron Synthesis
The mechanism involves the initial formation of a dithiocarbamate from the α-aminonitrile and carbon disulfide, which then undergoes an intramolecular cyclization and tautomerization to yield the 5-aminothiazole.
Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.
Advantages and Disadvantages of the Cook-Heilbron Synthesis
| Advantages | Disadvantages |
| Access to 5-Aminothiazoles: Specifically provides a route to this important class of thiazole derivatives.[8] | Limited Scope: Primarily limited to the synthesis of 5-aminothiazoles. |
| Mild Conditions: Often proceeds under milder conditions compared to the Hantzsch synthesis.[8] | Use of Toxic Reagents: Carbon disulfide is a volatile and toxic reagent. |
| Good Yields: Can provide good yields for the targeted 5-aminothiazoles. | Fewer Literature Examples: Less extensively documented than the Hantzsch synthesis. |
Experimental Protocol: A Representative Cook-Heilbron Synthesis
The following protocol describes the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide
-
Pyridine
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride (1.0 eq) in a mixture of pyridine and ethanol.
-
Cool the solution in an ice bath and slowly add carbon disulfide (1.2 eq) with stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
The product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain 5-amino-2-mercaptothiazole.
The Modern Era: Greener and More Efficient Syntheses
In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for the synthesis of 2,4-disubstituted thiazoles. These modern approaches often offer advantages in terms of reaction time, yield, and environmental impact.[1]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[10][11]
-
Key Advantages: Rapid reaction rates, higher yields, and often cleaner reactions with fewer byproducts.[10]
-
Experimental Data: Microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thioureas in a green solvent system (PEG-400 and water) has been reported to give yields in the range of 84-89% within 28-32 minutes.[12]
One-Pot, Multi-Component Reactions
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability.[1][13]
-
Key Advantages: Reduced solvent usage, lower waste generation, and simplified experimental procedures.[14]
-
Experimental Data: An eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles by grinding aldehydes and α-bromoketones with thiosemicarbazide under catalyst- and solvent-free conditions has been shown to produce products in 88-93% yields.[14]
Head-to-Head Performance Comparison
| Synthesis Route | Typical Reaction Time | Typical Yields | Key Strengths | Key Weaknesses |
| Hantzsch Synthesis | 2-24 hours | 70-95% | Highly versatile, well-established | Harsh conditions, use of toxic reagents |
| Cook-Heilbron Synthesis | 12-24 hours | 60-85% | Specific for 5-aminothiazoles, mild conditions | Limited scope, use of toxic CS₂ |
| Microwave-Assisted | 5-30 minutes | 80-95% | Extremely rapid, high yields, cleaner reactions | Requires specialized equipment |
| One-Pot (Grinding) | 5-15 minutes | 85-95% | Environmentally friendly, solvent-free, rapid | May not be suitable for all substrates |
Conclusion: Selecting the Right Tool for the Job
The choice of synthetic route for 2,4-disubstituted thiazoles is a critical decision that depends on the specific target molecule, desired scale, and available resources.
-
The Hantzsch synthesis remains a reliable and versatile workhorse for a wide range of thiazole derivatives, particularly when its procedural intricacies are well understood.
-
The Cook-Heilbron synthesis provides a valuable niche approach for accessing 5-aminothiazoles under relatively mild conditions.
-
Modern methods , such as microwave-assisted and one-pot syntheses, offer significant advantages in terms of speed, efficiency, and environmental friendliness. For high-throughput synthesis and green chemistry initiatives, these approaches are often the superior choice.
By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate synthetic strategy to efficiently and effectively access the 2,4-disubstituted thiazoles required for their scientific endeavors.
References
- Deng, Y., et al. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(1), 1-23.
- Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440.
- Petrou, A., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3147.
- Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv.
- Thiazoles are privileged scaffolds in the design of small biologically active molecules. (n.d.).
- Cook–Heilbron thiazole synthesis. (2023, October 21). In Wikipedia.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- synthesis of thiazoles. (2019, January 19). YouTube.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. (n.d.).
- Ding, Q., et al. (2011). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions.
- Reaction mechanism of Hantzsch thiazole synthesis. (n.d.).
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(15), 4995.
- One-pot synthesis of 2,4-disubstituted thiazoles. (n.d.).
- Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. (2005). Journal of the Brazilian Chemical Society, 16(3A), 477-481.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(37), 33835-33849.
- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP.
- Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. (2017). Journal of the Iranian Chemical Society, 14(7), 1547-1552.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde. As a research chemical, its toxicological and environmental properties are not exhaustively studied. Therefore, the foundational principle of this guide is to treat the compound, its solutions, and all contaminated materials as hazardous waste. This approach ensures maximum safety for laboratory personnel and minimizes environmental impact, aligning with the "cradle-to-grave" responsibility for chemical waste management as outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2]
Hazard Identification and Risk Assessment
The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its biological activity.[3] The aldehyde functional group is inherently reactive. This combination necessitates careful handling. Based on data from analogous compounds, the primary hazards are summarized below.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Rationale & Causality | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed. | Aldehydes and heterocyclic compounds can be toxic upon ingestion. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. May cause an allergic skin reaction (sensitization). | Aldehydes can be irritating to the skin. Thiazole derivatives are noted as potential skin sensitizers. | [4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common property for many organic chemicals, especially reactive aldehydes. | [4][5][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | Fine organic powders and vapors can irritate the respiratory tract. | [5][6] |
| Aquatic Toxicity | Assumed to be toxic to aquatic life with long-lasting effects. | Many complex organic molecules are not readily biodegradable and can be harmful to aquatic ecosystems. | [6][7] |
Core Directive: Due to this hazard profile, under no circumstances should this chemical or its waste be disposed of via standard drains or municipal trash without proper treatment .[2][8] All waste generated must be collected and managed by a licensed professional waste disposal service.[4][9]
Pre-Disposal Procedures: In-Lab Waste Management
Proper disposal begins at the point of waste generation. The key is meticulous segregation to ensure safety and facilitate compliant disposal by your institution's Environmental Health & Safety (EHS) office.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, always wear the following:
-
Nitrile gloves: Ensure they are compatible with any solvents used.
-
Safety glasses with side shields or goggles: To protect against splashes.[10]
-
Laboratory coat: To protect skin and clothing.
Waste Segregation and Containerization
The logical flow for segregating waste from experiments involving this compound is critical. All waste must be accumulated in clearly labeled, sealed containers that are appropriate for the waste type.[2] Never mix incompatible waste streams.[11][12]
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these protocols based on the type of waste generated.
Protocol 3.1: Unused or Excess Solid Compound
-
Do Not Discard: Never place the solid chemical in the regular trash.
-
Original Container: If possible, keep the material in its original, clearly labeled container.[5]
-
Labeling: Ensure the container is labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[11]
-
Disposal Request: Arrange for pickup through your institution's EHS department or designated hazardous waste contractor.
Protocol 3.2: Contaminated Solid Labware
(e.g., gloves, weigh paper, TLC plates, silica gel)
-
Collection: Place all contaminated solid items into a designated, labeled hazardous waste bag or container.
-
Labeling: The container must be clearly marked as "Solid Hazardous Waste" and list the chemical contaminants.
-
Closure: Keep the container sealed when not in use.
-
Disposal Request: Arrange for pickup along with other solid chemical waste.
Protocol 3.3: Liquid Waste Solutions
-
Segregation: Following the workflow diagram (Section 2), pour the waste into the appropriate waste carboy (Aqueous or Non-Halogenated Organic Solvent).
-
Justification: This compound does not contain halogens (F, Cl, Br, I), so it should be placed in a non-halogenated waste stream. Halogenated waste streams require a different and more costly incineration process.
-
Labeling: Ensure the waste carboy has a hazardous waste tag that accurately lists all chemical constituents, including solvents and the title compound, with estimated concentrations.
-
Closure: Keep the carboy cap securely fastened at all times, except when adding waste.[2] This prevents the release of volatile organic compounds (VOCs).
-
Disposal Request: When the carboy is full, schedule a pickup with your EHS office.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that held this chemical must be properly decontaminated before it can be disposed of as non-hazardous glass or plastic waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[2][8]
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste. It must be collected and added to the appropriate non-halogenated organic solvent waste stream.[2]
-
Label Defacing: Completely obscure or remove the original chemical label from the empty, rinsed container.[2]
-
Final Disposal: The clean, triple-rinsed container can now be disposed of in the appropriate glass or plastic recycling bin.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS office.
-
Isolate and Ventilate: If safe to do so, increase ventilation by opening a fume hood sash.
-
Wear PPE: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or a commercial spill pillow.[11][12] Do not use combustible materials like paper towels on a solvent-based spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (like acetone), and place the towel in the hazardous waste container.
-
Disposal: Seal and label the container as "Hazardous Waste" with a full description of the contents and arrange for EHS pickup.
References
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet - 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde. Retrieved from [Link]
-
Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC - NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
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Villa Crop Protection. (2022). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]
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R Discovery. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a novel aromatic aldehyde with a thiazole core, 2-(4-Ethyl-phenyl)-thiazole-4-carbaldehyde presents a unique set of handling and safety considerations. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for integrating this compound into your laboratory workflows with the highest standards of safety and scientific integrity. The procedural guidance herein is based on the known profiles of structurally similar thiazole derivatives and aromatic aldehydes.
Anticipated Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound is not presently available, a hazard assessment based on analogous compounds, such as Thiazole-4-carboxaldehyde and other substituted phenyl-thiazole-carbaldehydes, indicates a probable GHS classification with the following warnings:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Skin Corrosion/Irritation : Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1]
-
Skin Sensitization : May cause an allergic skin reaction.[1]
-
Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.[1]
The causality for these hazards lies in the reactive nature of the aldehyde functional group and the biological activity of the thiazole ring. Aldehydes can react with biological macromolecules, leading to irritation and sensitization[2]. The thiazole moiety is a common scaffold in pharmacologically active compounds, suggesting potential for biological effects[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is critical. The following table outlines the recommended PPE for handling this compound, with an emphasis on the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves.[2] | Provides a robust barrier against aldehydes and other organic compounds. Latex gloves are not recommended due to potential for degradation and allergic reactions.[2] |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles that could cause serious eye irritation. A face shield is recommended when handling larger quantities or when there is a significant splash risk. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contact with skin and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[5][6] | Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation. For procedures that may generate significant aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your research.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
2. Handling and Experimental Use:
-
Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to control potential exposure.
-
Weighing: When weighing, use a balance with a draft shield or conduct the operation within a fume hood to prevent the dispersal of fine particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Contaminated work clothing should not be allowed out of the workplace.[1]
Experimental Workflow Diagram
Caption: A visual representation of the key stages in the safe handling of this compound.
3. Spill and Emergency Procedures:
-
Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.
-
Major Spill: In the event of a large spill, evacuate the area and ensure it is well-ventilated. Wear appropriate respiratory protection and chemical-resistant clothing before attempting to clean up.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, seek medical advice.
-
Ingestion: Rinse mouth.[1] Call a poison center or doctor if you feel unwell.
-
Disposal Plan: A Commitment to Environmental Responsibility
Chemical waste disposal is a critical component of laboratory safety and environmental stewardship.
-
Waste Characterization: All waste containing this compound, including contaminated consumables, should be treated as hazardous chemical waste.[9]
-
Segregation: Keep this waste stream separate from other laboratory waste.
-
Containerization: Use clearly labeled, sealed, and appropriate waste containers.
-
Disposal: Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[1][9] Do not dispose of it down the drain or in the regular trash.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
- TCI Chemicals. (2025). Safety Data Sheet: 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
- The John D. Walsh Company. (n.d.). Safety Data Sheet: XI ALDEHYDE.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-(4-Chlorophenyl)thiazole-2-carbaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet: Aldehydes, n.o.s..
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole-4-carboxaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiophene-2-carboxaldehyde.
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
- Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?.
- Chem-Impex. (n.d.). 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
- National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- AFG Bioscience LLC. (n.d.). Safety Data Sheet: 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde.
- De Monchy Aromatics Limited. (n.d.). Safety Data Sheet: ALDEHYDE C16 (ETHYL METHYL PHENYL GLYCIDATE).
- Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-4-(4-chlorophenyl)thiazole.
- MedchemExpress.com. (2025). Safety Data Sheet: 4-(4-Chlorophenyl)thiazol-2-amine.
- Sigma-Aldrich. (2025). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
- National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Wikipedia. (n.d.). Thiazole.
Sources
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- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
